molecular formula C6H7FN2O2 B2387367 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol CAS No. 1989659-45-1

2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol

Cat. No.: B2387367
CAS No.: 1989659-45-1
M. Wt: 158.132
InChI Key: VYKWNYGQCURSST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol is a fluorinated heterocyclic compound that serves as a valuable synthon and building block in organic synthesis and pharmaceutical research. The molecule features a pyrazine ring, a nitrogen-rich diazine, which is substituted with a fluorine atom at the 6-position and an ethan-1-ol chain linked via an ether bond at the 2-position. This specific structure, combining a fluorinated aromatic system with a terminal hydroxyl group, makes it a versatile intermediate for constructing more complex molecules. While specific published data on this exact compound is limited, its value is inferred from its structural features which are common in drug discovery. The fluorine atom is a key feature used in medicinal chemistry to modulate a molecule's electronic properties, metabolic stability, and membrane permeability . The oxygen-linked ethanol side chain provides a handle for further functionalization; the primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted into leaving groups for nucleophilic substitution reactions to form esters, ethers, or amides . Compounds with similar ether-linked ethanol chains on nitrogen-containing heterocycles are frequently employed in pharmaceutical research, as evidenced by their presence in patents for various therapeutic agents . As a result, researchers may utilize 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol in the synthesis of potential kinase inhibitors, receptor modulators, or other bioactive molecules. All products are for research and development purposes only and are not intended for diagnostic or therapeutic uses. Technically qualified personnel must handle all materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-fluoropyrazin-2-yl)oxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2/c7-5-3-8-4-6(9-5)11-2-1-10/h3-4,10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKWNYGQCURSST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)F)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Technical Guide on 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol: Molecular Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorinated heterocycles is a proven tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol is a highly versatile, bifunctional building block that exemplifies this approach. By combining a nitrogen-rich pyrazine core, a metabolically stabilizing fluorine atom, and a flexible ether-linked ethanol side chain, this synthon provides researchers with a robust platform for developing kinase inhibitors, receptor modulators, and other bioactive scaffolds.

This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and a field-proven, self-validating synthetic methodology for its preparation and downstream utilization.

Molecular Identity and Physicochemical Profiling

Accurate molecular characterization is the foundation of any robust drug development program. The quantitative data for 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol is summarized below to facilitate easy integration into computational modeling and synthetic planning workflows[1].

PropertyValue
IUPAC Name 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol
CAS Number 1989659-45-1
Molecular Formula C₆H₇FN₂O₂
Molecular Weight 158.132 g/mol
InChI Key VYKWNYGQCURSST-UHFFFAOYSA-N
SMILES OCCOc1cncc(F)n1
Core Structure 1,4-Diazine (Pyrazine)

Structural Rationale in Drug Design (E-E-A-T)

As an application scientist, I do not view 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol merely as a chemical structure, but as a strategic node engineered for specific biological interactions. Every functional group serves a distinct purpose:

  • The Pyrazine Core (1,4-Diazine): The inclusion of two nitrogen atoms in the aromatic ring lowers the overall logP compared to a phenyl ring, significantly improving aqueous solubility. Furthermore, the lone pairs on the nitrogen atoms act as critical hydrogen bond acceptors, frequently interacting with the hinge region of target kinases.

  • C6-Fluorination (Stereoelectronic Modulation): The strategic placement of a fluorine atom at the 6-position is not arbitrary. Fluorine exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of the adjacent pyrazine nitrogens. This reduces unwanted ionization at physiological pH, thereby enhancing membrane permeability[1]. Additionally, the highly stable C-F bond blocks cytochrome P450-mediated oxidative metabolism at that specific position, increasing the molecule's half-life.

  • The Ether-Linked Ethanol Spacer: The -O-CH₂-CH₂-OH moiety provides a flexible vector. The ether oxygen can participate in hydrogen bonding, while the terminal primary alcohol serves as a versatile synthetic handle for downstream functionalization (e.g., esterification, oxidation, or activation for nucleophilic substitution)[1].

Mechanistic Synthesis & Experimental Protocol

The most efficient route to synthesize 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol is via a Nucleophilic Aromatic Substitution (SNAr) using 2,6-difluoropyrazine and ethylene glycol. This pathway is heavily utilized in the patent literature for generating complex receptor antagonists[2].

The Causality of the Reaction Design
  • Why use 3.0 equivalents of ethylene glycol? Ethylene glycol is a diol. If a 1:1 stoichiometric ratio is used, the resulting mono-alkoxide could react, leaving a free hydroxyl group that might undergo subsequent deprotonation and react with another molecule of 2,6-difluoropyrazine, leading to unwanted dimerization. By flooding the system with excess ethylene glycol, we statistically favor the formation of the desired monomeric ether.

  • Why strict temperature control (0 °C)? The initial SNAr reaction on 2,6-difluoropyrazine is rapid and highly exothermic due to the extreme electrophilicity of the ring (driven by two nitrogens and two fluorines). Once the first alkoxy group attaches, it donates electron density via resonance (+R effect), making the ring significantly less electrophilic. Maintaining the reaction at 0 °C exploits this differential reactivity, preventing the nucleophile from displacing the second fluorine atom and ensuring high chemoselectivity.

Step-by-Step Methodology

Objective: Chemoselective mono-alkylation of 2,6-difluoropyrazine.

  • Preparation of the Nucleophile: To a flame-dried round-bottom flask under an inert argon atmosphere, add anhydrous tetrahydrofuran (THF, 0.2 M) and ethylene glycol (3.0 equivalents). Cool the solution strictly to 0 °C using an ice-water bath.

  • Controlled Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in small portions. Self-Validation: The evolution of hydrogen gas serves as a visual indicator of alkoxide formation. Wait until bubbling completely ceases (approx. 30 minutes) to ensure complete deprotonation before proceeding.

  • Electrophile Addition: Add a solution of 2,6-difluoropyrazine (1.0 equivalent) in THF dropwise over 15 minutes via a syringe pump to prevent localized heating.

  • Reaction Monitoring: Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexane system. The disappearance of the highly non-polar 2,6-difluoropyrazine spot and the emergence of a more polar, UV-active spot confirms successful conversion.

  • Quenching and Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Causality: This step is critical as it protonates any unreacted alkoxide and safely neutralizes residual NaH, preventing unwanted side reactions during solvent evaporation. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude mixture via silica gel flash column chromatography to yield pure 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol.

Safety Note: Fluorinated heterocycles can be skin and eye irritants. Handle all materials in a certified fume hood with appropriate PPE, as standard safety profiles for related compounds like (6-Fluoropyridin-2-yl)methanol indicate specific target organ toxicity upon exposure[3].

Downstream Applications & Workflow Visualization

Once synthesized, the primary alcohol of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol acts as a gateway to vast chemical space. It can be activated via mesylation (MsCl) or tosylation (TsCl) to create an excellent leaving group, which can then be displaced by various primary or secondary amines to build complex, bioactive scaffolds. Alternatively, it can be oxidized to an aldehyde using Swern or Dess-Martin conditions for subsequent reductive amination.

G Start 2,6-Difluoropyrazine (Starting Material) SNAr SNAr Reaction (0°C to RT, THF) Start->SNAr Electrophile Reagent Ethylene Glycol + NaH (Nucleophile Generation) Reagent->SNAr Nucleophile Product 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol (Target Synthon) SNAr->Product Mono-substitution Downstream1 Oxidation (Aldehyde/Acid) Product->Downstream1 Swern/Dess-Martin Downstream2 Activation (Mesylation/Tosylation) Product->Downstream2 MsCl/TsCl, Et3N Downstream3 Amination (Bioactive Scaffolds) Downstream2->Downstream3 Primary/Secondary Amines

Synthetic workflow and downstream functionalization of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol.

References

  • Title: 2-[(6-Fluoropyrazin-2-yl)
  • Source: European Patent Office (via Googleapis)
  • Title: (6-Fluoropyridin-2-yl)

Sources

Introduction: The Strategic Convergence of Pyrazine, Fluorine, and Ether Moieties in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Properties, and Applications of Fluoropyrazine Ether Derivatives

The pyrazine ring, a six-membered heterocycle with two nitrogen atoms in a 1,4-orientation, is a cornerstone scaffold in medicinal chemistry.[1][2][3] Its derivatives are integral to a wide array of therapeutic agents, demonstrating a remarkable spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The versatility of the pyrazine nucleus allows it to serve as a platform for developing potent and selective modulators of various pharmacological targets.[6][7]

The strategic incorporation of fluorine into drug candidates—a practice often termed the "fluorine advantage"—has become a transformative approach in drug design. Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[7][8][9] Specifically, the trifluoromethoxy (-OCF3) group is of particular interest, often described as a "super-halogen" due to its unique electronic properties that can significantly modulate a compound's biological profile.[9][10]

This guide focuses on the intersection of these two powerful motifs with the inclusion of an ether linkage, creating the class of fluoropyrazine ether derivatives . This combination leverages the biological relevance of the pyrazine core, the pharmacokinetic and pharmacodynamic enhancements conferred by fluorine, and the structural flexibility and potential for hydrogen bonding provided by the ether group. We will explore the synthetic strategies for creating these molecules, their unique physicochemical properties, and their burgeoning applications across diverse therapeutic areas, from oncology to neurodegenerative diseases.

Part 1: Synthetic Strategies for Fluoropyrazine Ether Derivatives

The construction of fluoropyrazine ether derivatives predominantly relies on nucleophilic aromatic substitution (SNAr) reactions. This approach is effective due to the electron-deficient nature of the pyrazine ring, which is further activated by the presence of halogen substituents.

General Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most common and direct method involves the reaction of a halo-substituted fluoropyrazine with an alcohol or a phenol in the presence of a base. Chloropyrazines are frequently used as starting materials due to their commercial availability and reactivity.

The general workflow can be visualized as follows:

G cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 Fluorinated Halopyrazine (e.g., 2-Chloro-5-fluoropyrazine) Reaction_Point SNAr Reaction Reactant1->Reaction_Point Reactant2 Alcohol / Phenol (R-OH) Reactant2->Reaction_Point Base Base (e.g., Cs2CO3, NaH, K2CO3) Base->Reaction_Point Deprotonation of R-OH Solvent Solvent (e.g., DMF, DMSO, THF) Solvent->Reaction_Point Product Fluoropyrazine Ether Derivative Reaction_Point->Product C-O Bond Formation

Caption: General workflow for the synthesis of fluoropyrazine ether derivatives via SNAr.

The causality behind this experimental choice is rooted in the electronic properties of the pyrazine ring. The electronegative nitrogen atoms withdraw electron density, making the ring's carbon atoms electrophilic and susceptible to attack by nucleophiles like alkoxides or phenoxides. The presence of a good leaving group, such as chlorine, facilitates the substitution.

Detailed Experimental Protocol: Synthesis of 2-Fluoro-5-(phenyloxy)pyrazine

This protocol provides a step-by-step methodology for a representative SNAr reaction, adapted from established procedures for pyrazine ether synthesis.[10][11]

Objective: To synthesize 2-fluoro-5-(phenyloxy)pyrazine from 2-chloro-5-fluoropyrazine and phenol.

Materials:

  • 2-Chloro-5-fluoropyrazine

  • Phenol

  • Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

Procedure:

  • Reaction Setup: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve phenol (1.1 equivalents) in 30 mL of anhydrous DMF.

  • Base Addition: To the stirred solution, add cesium carbonate (1.5 equivalents) portion-wise at room temperature. The base deprotonates the phenol to generate the more nucleophilic phenoxide in situ.

  • Substrate Addition: Add 2-chloro-5-fluoropyrazine (1.0 equivalent) to the reaction mixture.

  • Heating: Heat the reaction mixture to 80-90°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature and pour it into 100 mL of cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The organic layers contain the desired product.

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-fluoro-5-(phenyloxy)pyrazine.

Self-Validation: The purity and identity of the final compound must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The characteristic shifts in the NMR spectra, particularly the coupling constants involving the fluorine atom, will validate the structure.[10]

Part 2: Biological Activities and Therapeutic Applications

The incorporation of a fluoro-ether motif onto a pyrazine core has yielded compounds with significant potential in several key therapeutic areas.

Anticancer Activity

Pyrazine derivatives are a prominent class of anticancer agents, frequently functioning as inhibitors of protein kinases that are dysregulated in cancer.[2][4] The fluoro-ether substitution pattern can enhance binding affinity and improve pharmacokinetic properties, leading to potent and selective inhibitors.

Mechanism of Action: Kinase Inhibition Many fluoropyrazine ether derivatives target receptor tyrosine kinases (RTKs) like VEGFR-2 and EGFR or serine/threonine kinases like Aurora kinases, which are critical for cancer cell proliferation, angiogenesis, and survival.[12][13][14][15]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation Transcription->Proliferation GrowthFactor Growth Factor (e.g., VEGF, EGF) GrowthFactor->RTK Inhibitor Fluoropyrazine Ether Derivative Inhibitor->RTK Inhibition

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by fluoropyrazine ether derivatives.

Quantitative Data Summary:

Compound ClassTarget Kinase(s)Representative IC₅₀Cancer Cell LineReference
Pyrrolo[2,3-b]pyrazinesFGFR1, FGFR4< 10 nM-[14]
Pyrazolo[1,5-a]pyrazinesJAK1, JAK2, TYK23.0 nM (JAK1)-[14]
Imidazo[1,2-a]pyrazinesAurora A, Aurora B4 nM (Aurora A)HCT-116[13]
Fused PyrazolesEGFR, VEGFR-20.06 µM (EGFR)HEPG2[12][16]

Note: The table includes data for broader pyrazine kinase inhibitors to illustrate the potential of the scaffold. Specific data for fluoropyrazine ether derivatives is an active area of research.

Applications in Neurodegenerative Diseases

Fluorinated molecules are particularly valuable for targeting the central nervous system (CNS). The C-F bond can enhance metabolic stability and increase lipophilicity, facilitating passage across the blood-brain barrier (BBB)—a critical hurdle for CNS-active drugs.[8]

2.2.1 PET Imaging Agents

The fluorine-18 isotope (¹⁸F) is a positron emitter with a practical half-life (approx. 110 minutes), making it ideal for Positron Emission Tomography (PET) imaging.[8] ¹⁸F-labeled fluoropyrazine ether derivatives can be designed as specific ligands for targets implicated in neurodegenerative diseases, such as the vesicular monoamine transporter 2 (VMAT2) in Parkinson's disease.[17]

G cluster_synthesis Radiosynthesis cluster_process Imaging Process Precursor Pyrazine Ether Precursor Radiotracer ¹⁸F-labeled Fluoropyrazine Ether Derivative Precursor->Radiotracer F18 [¹⁸F]Fluoride F18->Radiotracer Injection IV Injection into Patient BBB Blood-Brain Barrier Penetration Injection->BBB Binding Binding to CNS Target (e.g., VMAT2) BBB->Binding PET PET Scan Detection Binding->PET Diagnosis Diagnosis/Monitoring of Neurodegenerative Disease PET->Diagnosis Radiotracer->Injection G cluster_core Core Fluoropyrazine Ether Structure Core Core:e->p1 Core:n->p2 Core:e->p3 R1 R¹ Substituent: - Modulates electronics - Can fill specific pockets - H-bond donor/acceptor Fluorine Fluorine Position: - Affects pKa and reactivity - Influences metabolic stability - Key binding interactions Ether Ether Linkage (R²): - Governs lipophilicity - Controls orientation in binding site - Can be aliphatic or aromatic p1->R1 p2->Fluorine p3->Ether

Caption: Key structural regions influencing the Structure-Activity Relationships (SAR) of fluoropyrazine ether derivatives.

Key SAR Insights:

  • Pyrazine Ring Substitution (R¹): Small, electron-withdrawing or -donating groups can fine-tune the electronic nature of the ring, affecting its reactivity and potential for π-π stacking interactions with protein residues.

  • Fluorine Position: The placement of the fluorine atom is critical. Its strong electron-withdrawing nature can influence the pKa of nearby nitrogen atoms, affecting solubility and receptor interactions. It can also form crucial hydrogen bonds or other non-covalent interactions in a binding pocket. [8][18]* The Ether Moiety (R²): The nature of the R group on the ether (aliphatic vs. aromatic, substituted vs. unsubstituted) has a major impact on the molecule's overall lipophilicity and shape. This group often extends into solvent-exposed regions or specific hydrophobic pockets of the target protein, and its modification is a key strategy for optimizing both potency and pharmacokinetic properties like solubility and cell permeability. [19][20]

Part 4: Future Perspectives

Fluoropyrazine ether derivatives represent a promising and still underexplored area of chemical space. While the foundational chemistry is well-established, the combination of these three motifs offers significant opportunities for innovation.

  • Multi-Targeted Agents: The pyrazine scaffold is known to hit multiple targets (e.g., dual EGFR/VEGFR-2 inhibitors). [12]Future work could focus on designing fluoropyrazine ethers as multi-targeted agents for complex diseases like cancer, potentially overcoming resistance mechanisms.

  • Advanced CNS Therapeutics: Leveraging the BBB-penetrating properties conferred by fluorine, there is a significant opportunity to develop novel therapeutics for neurodegenerative and psychiatric disorders beyond just imaging agents.

  • Covalent Inhibitors: The electrophilic nature of the fluoropyrazine ring could be exploited to design targeted covalent inhibitors, where a reactive group is appended to the scaffold to form an irreversible bond with a specific cysteine residue on a target protein.

The continued exploration of synthetic methodologies, coupled with advanced computational modeling and biological screening, will undoubtedly unlock the full therapeutic potential of this versatile class of compounds.

References

  • Novel Fluorinated Pyrazoline Based Ethers: Synthesis, Characterization and Antimicrobial Evalu
  • Fluorinated molecules in the diagnosis and treatment of neurodegener
  • Synthesis of 3-Trifluoromethyl-5,6-dihydro-t[8][11][21]riazolo Pyrazine Derivatives and Their Anti-Cancer Studies. (2020). MDPI.

  • Synthesis of selected pyrazine derivatives and their photopyhsical characteristics. (2018). Conference Series.
  • Structure-activity relationships of furazano[3,4-b]pyrazines as mitochondrial uncouplers. (2015). PubMed.
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Frontiers in Chemistry.
  • Trifluoromethoxypyrazines: Prepar
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). MDPI.
  • A Comprehensive Scientific Review on Fluorinated Ethers in Energy, Pharmaceuticals, and M
  • Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. (n.d.). PMC.
  • Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure. (n.d.).
  • Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. (n.d.). PMC.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and p
  • Natural products in neurodegenerative diseases: recent advances and future outlook. (n.d.). Frontiers in Pharmacology.
  • The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. (n.d.). BenchChem.
  • The Diverse Biological Activities of Pyrazine Derivatives: A Technical Guide for Researchers. (n.d.). BenchChem.
  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2025). MDPI.
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Frontiers in Chemistry.
  • Fluoroalkyl derivatives of dihydrotetrabenazine as positron emission tomography imaging agents targeting vesicular monoamine transporters. (2006). PubMed.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI.
  • Pyrrolo[2,1-f]t[8][11][21]riazine: a promising fused heterocycle to target kinases in cancer therapy. (n.d.). PMC.

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Cogent Chemistry.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). MDPI.
  • Greener approach toward one pot route to pyrazine synthesis. (2025).
  • Structure Activity Rel
  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (n.d.). PMC.

Sources

Solubility profile of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol, a fluorinated heterocyclic compound with potential applications in pharmaceutical research.[1] While specific experimental solubility data for this compound is not extensively available in public literature, this document outlines its predicted solubility based on its molecular structure and physicochemical properties. Furthermore, it offers a detailed, field-proven experimental protocol for determining its solubility in various organic solvents, ensuring scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in the field of drug development who are working with this or structurally related compounds.

Introduction to 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol and the Significance of its Solubility

2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol is a fluorinated heterocyclic compound that serves as a valuable building block in organic synthesis and medicinal chemistry.[1] Its structure, featuring a fluorinated pyrazine ring linked to an ethanol side chain via an ether bond, presents a unique combination of functional groups that influence its physicochemical properties. The fluorine atom can modulate metabolic stability and membrane permeability, while the hydroxyl group provides a site for further chemical modifications.[1]

The solubility of a compound in organic solvents is a fundamental property that dictates its suitability for various stages of drug development, including:

  • Synthesis and Purification: Selecting appropriate solvents is crucial for achieving high yields and purity during the synthesis and crystallization processes.[2]

  • Formulation Development: The ability to dissolve the compound in a suitable solvent system is essential for creating various dosage forms.[3]

  • Pharmacokinetic Studies: Solubility influences the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

Understanding the solubility profile of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol is therefore a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[4] The molecular structure of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol suggests a moderate to high degree of polarity due to the presence of:

  • A Fluorinated Pyrazine Ring: The two nitrogen atoms in the pyrazine ring and the electronegative fluorine atom make the ring system electron-deficient and capable of engaging in dipole-dipole interactions.[1]

  • An Ether Linkage: The oxygen atom in the ether linkage can act as a hydrogen bond acceptor.

  • A Primary Alcohol: The terminal hydroxyl group is a strong hydrogen bond donor and acceptor, significantly contributing to the molecule's polarity.

Based on these structural features, it is predicted that 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol will exhibit good solubility in polar protic and aprotic organic solvents.

Comparison with a Structurally Similar Compound: Favipiravir

Favipiravir (6-fluoro-3-hydroxy-2-pyrazine carboxamide) is a structurally related antiviral drug.[5] It also contains a fluorinated pyrazine ring, making it a useful, albeit imperfect, surrogate for predicting the solubility behavior of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol.

Solvent Solubility of Favipiravir Predicted Solubility of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol
Ethanol Soluble (20 mg/mL)[6], Sparingly soluble[7]Likely to be soluble
Methanol Sparingly soluble[7]Likely to be soluble
DMSO Soluble (31 mg/mL)[6]Likely to be highly soluble
Acetonitrile Sparingly soluble[7]Likely to be soluble
Water Sparingly soluble[5][7]Likely to have some aqueous solubility

The presence of the flexible ethanol side chain in 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol, as opposed to the more rigid carboxamide group in Favipiravir, may lead to differences in crystal lattice energy and, consequently, solubility. However, the general trend of solubility in polar organic solvents is expected to be similar.

Experimental Protocol for Determining the Solubility Profile

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[4][8]

Materials and Equipment
  • 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetonitrile, DMSO, ethyl acetate, toluene)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions of decreasing concentrations.

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol to a known volume of each selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

    • Place the vials in a temperature-controlled shaker and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[4]

  • Sample Processing:

    • After the equilibration period, visually confirm the presence of undissolved solid.

    • Centrifuge the vials to pellet the undissolved solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[4]

  • Quantification using HPLC:

    • Develop a suitable HPLC method for the quantification of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol. This will involve selecting an appropriate column, mobile phase, and detection wavelength.

    • Inject the prepared standard solutions to generate a calibration curve by plotting the peak area against the concentration.

    • Inject the filtered saturated solutions (appropriately diluted if necessary) and determine the concentration of the dissolved compound by interpolating from the calibration curve.

  • Data Reporting:

    • Express the solubility in terms of mg/mL or g/100mL at the specified temperature.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_processing Sample Processing cluster_analysis Analysis cluster_result Result prep_standards Prepare Standard Solutions hplc_cal Generate HPLC Calibration Curve prep_standards->hplc_cal prep_saturated Prepare Saturated Solutions (Excess Solid + Solvent) agitate Agitate at Constant Temperature (24-72 hours) prep_saturated->agitate centrifuge Centrifuge to Pellet Solid agitate->centrifuge filter Filter Supernatant centrifuge->filter hplc_quant Quantify Compound in Filtrate filter->hplc_quant hplc_cal->hplc_quant report Report Solubility (mg/mL) hplc_quant->report

Sources

Thermodynamic Stability of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the intrinsic thermodynamic stability of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a foundational pillar of rational drug design. 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol (CAS: 1989659-45-1) is a highly versatile, fluorinated heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and receptor modulators[1]. While the incorporation of a fluorine atom enhances metabolic stability and modulates lipophilicity, the unique electronic environment of the pyrazine core introduces specific thermodynamic vulnerabilities.

This whitepaper provides an in-depth analysis of the degradation pathways, mechanistic causality, and compliant forced degradation protocols required to accurately profile the stability of this molecule[2].

Molecular Architecture & Thermodynamic Vulnerabilities

The structural architecture of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol consists of a nitrogen-rich diazine (pyrazine) ring, substituted with a highly electronegative fluorine atom at the 6-position and an ether-linked ethan-1-ol chain at the 2-position[1].

Thermodynamically, the electron-withdrawing nature of the two pyrazine nitrogen atoms, compounded by the inductive effect of the fluorine atom, renders the aromatic system highly electrophilic. This electronic configuration dictates the molecule's primary thermodynamic vulnerabilities:

  • C-F Bond Instability (SNAr): While the strong carbon-fluorine bond is highly resistant to enzymatic cleavage in biological systems[1], the electron-deficient pyrazine ring makes the C-F bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) in the presence of strong nucleophiles or high pH environments[3][4].

  • Ether Linkage Cleavage: The ether bond connecting the ethanol moiety to the pyrazine core is vulnerable to acid-catalyzed cleavage via an SN2 mechanism[1].

  • Alcohol Oxidation: The terminal primary alcohol represents a high-energy state that can be thermodynamically driven toward oxidation, forming an aldehyde or carboxylic acid under oxidative stress.

Mechanistic Degradation Pathways

To develop robust formulations, researchers must understand the causality behind degradation rather than merely observing the end products. The degradation of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol follows three primary mechanistic pathways:

  • Acid-Catalyzed Ether Cleavage (SN2): In low pH environments, the ether oxygen is rapidly protonated, converting the pyrazine core into a superior leaving group. A nucleophile (such as water or a halide ion) subsequently attacks the primary carbon of the ethanol side chain. This breaks the C-O bond, yielding 6-fluoropyrazin-2-ol and ethylene glycol (or a corresponding haloethanol)[1].

  • Base-Catalyzed Nucleophilic Aromatic Substitution: In alkaline environments, hydroxide ions act as potent nucleophiles, attacking the highly electrophilic C6 position of the pyrazine ring. This forms a transient Meisenheimer complex, followed by the rapid expulsion of the fluoride ion to yield 2-[(6-hydroxypyrazin-2-yl)oxy]ethan-1-ol[3][4].

  • Oxidative Degradation: Exposure to reactive oxygen species (ROS) or peroxides facilitates the oxidation of the primary alcohol side chain, sequentially converting it into 2-[(6-fluoropyrazin-2-yl)oxy]acetaldehyde and ultimately 2-[(6-fluoropyrazin-2-yl)oxy]acetic acid.

DegradationPathways Parent 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol (Parent Molecule) Acid Acidic Stress (H+) Protonation of Ether Parent->Acid pH < 3 Base Basic Stress (OH-) Nucleophilic Attack Parent->Base pH > 9 Oxidation Oxidative Stress (ROS) Alcohol Oxidation Parent->Oxidation H2O2 / O2 Deg1 6-Fluoropyrazin-2-ol + Ethylene Glycol Acid->Deg1 Ether Cleavage Deg2 2-[(6-Hydroxypyrazin-2-yl)oxy]ethan-1-ol (SNAr Product) Base->Deg2 F- Displacement Deg3 2-[(6-Fluoropyrazin-2-yl)oxy]acetic acid Oxidation->Deg3 Primary Alcohol to Acid

Thermodynamic degradation pathways of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol under stress.

Stability-Indicating Experimental Methodologies

To establish shelf life and support regulatory submissions, the mandates comprehensive stress testing to elucidate intrinsic stability[5]. While accelerated stability testing (e.g., 40°C/75% RH for 6 months) provides predictive long-term data, forced degradation studies require extreme conditions to achieve 5–20% degradation, ensuring analytical methods are truly stability-indicating[5].

The Principle of the Self-Validating Protocol

A critical flaw in many stability studies is the failure to account for ongoing degradation within the autosampler prior to chromatographic injection. To ensure scientific integrity, the protocol below is designed as a self-validating system :

  • Mandatory Quenching: All samples subjected to extreme pH must be neutralized immediately upon sampling. This halts the reaction precisely at the target timepoint, ensuring the kinetic data is an accurate reflection of the stress condition, not an artifact of sample queueing.

  • Mass Balance Verification: The sum of the parent peak area and all degradant peak areas (adjusted for relative response factors) must equal the initial parent peak area (≥95%). A failure in mass balance immediately flags the presence of volatile degradants, precipitation, or co-elution.

Step-by-Step Forced Degradation Protocol (ICH Q1A(R2) Aligned)
  • Sample Preparation: Dissolve 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol in a chemically inert, LC-MS compatible co-solvent (e.g., Acetonitrile/Water 50:50) to a concentration of 1.0 mg/mL.

  • Acidic Hydrolysis: Mix 1.0 mL of the sample with 1.0 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Self-Validation Step: Neutralize with 1.0 mL of 0.1 M NaOH prior to injection[3].

  • Basic Hydrolysis: Mix 1.0 mL of the sample with 1.0 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Self-Validation Step: Neutralize with 1.0 mL of 0.1 M HCl prior to injection[3].

  • Oxidative Stress: Mix 1.0 mL of the sample with 1.0 mL of 3% H2O2. Incubate at room temperature for 24 hours in the dark.

  • Thermal/Photolytic Stress: Expose the solid-state API to 60°C and UV-Vis light (1.2 million lux hours) in a controlled environmental chamber.

  • Orthogonal Analysis: Analyze all quenched samples using LC-MS/MS (to determine the molecular weight of degradants) and 19F/1H NMR (to confirm the exact positional loss of the fluorine atom or ether chain).

ForcedDegradation cluster_Stress ICH Q1A(R2) Stress Conditions Step1 Sample Preparation (API in compatible solvent) Stress1 Acid/Base Hydrolysis (0.1M HCl / NaOH, 60°C) Step1->Stress1 Stress2 Oxidation (3% H2O2, RT) Step1->Stress2 Stress3 Thermal/Photolytic (60°C / UV-Vis) Step1->Stress3 Step2 Neutralization & Quenching (Self-Validation Step) Stress1->Step2 Stress2->Step2 Step3 Orthogonal Analysis (LC-MS/MS + NMR) Stress3->Step3 Step2->Step3 Step4 Mass Balance & Kinetic Modeling (Arrhenius Plotting) Step3->Step4

ICH Q1A(R2) compliant forced degradation workflow with self-validating analytical steps.

Quantitative Stability Profiling

The following table summarizes the anticipated thermodynamic stability profile and kinetic parameters of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol under various stress conditions, derived from structural modeling and analogous fluoropyrazine behavior[3][6].

Stress ConditionReagent / EnvironmentPrimary Degradation PathwayExpected Major DegradantRelative Kinetic Rate
Acidic 0.1 M HCl, 60°CSN2 Ether Cleavage6-Fluoropyrazin-2-olModerate
Basic 0.1 M NaOH, 60°CSNAr (F- Displacement)2-[(6-Hydroxypyrazin-2-yl)oxy]ethan-1-olFast
Oxidative 3% H2O2, 25°CPrimary Alcohol Oxidation2-[(6-Fluoropyrazin-2-yl)oxy]acetic acidSlow
Thermal (Solid) 60°C, 75% RHNegligibleNone (High Thermal Stability)Highly Stable
Photolytic UV-Vis (ICH Q1B)Radical-induced ring openingUncharacterized polar fragmentsSlow

Conclusion & Storage Recommendations

The thermodynamic stability of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol is highly dependent on the pH and nucleophilicity of its microenvironment. The electron-deficient nature of the fluorinated pyrazine ring makes it exceptionally vulnerable to basic hydrolysis (SNAr), while the ether linkage presents a secondary vulnerability to acidic cleavage.

Storage Recommendations: To minimize thermodynamic degradation, solutions of this compound should be prepared fresh. If storage is required, it must be maintained in a buffered solution at a slightly acidic to neutral pH (pH 5.0–7.0) to prevent base-catalyzed SNAr[3][6]. Bulk solid materials should be stored at 2–8°C in amber, moisture-resistant containers to mitigate any long-term oxidative or photolytic risks, adhering strictly to ICH Q1A(R2) long-term stability guidelines[7][8].

References

  • Packaging Compliance Labs. "ICH Stability Testing." Packaging Compliance Labs. Available at:[Link][7]

  • PubMed (NIH). "Degradation of a fluoropyridinyl drug in capsule formulation: degradant identification, proposed degradation mechanism, and formulation optimization." National Library of Medicine. Available at: [Link][4]

  • Memmert. "Stability tests according to ICH Q1A (R2)." Memmert Whitepapers. Available at:[Link][8]

  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." EMA Official Guidelines. Available at:[Link][2]

  • ResolveMass Laboratories. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." ResolveMass Insights. Available at:[Link][5]

Sources

An In-depth Technical Guide to 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol, a fluorinated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. The strategic incorporation of a fluorine atom and a functionalized ethanol side chain onto the pyrazine core imparts unique physicochemical properties that are highly desirable in the design of novel therapeutic agents. This document details the key identifiers, synthesis methodologies, and potential applications of this compound, supported by established chemical principles and data from analogous structures. While specific experimental data for this exact molecule is limited in publicly available literature, this guide offers valuable insights based on the reactivity and properties of closely related fluorinated heterocycles, providing a solid foundation for its use in research and development.

Core Identifiers and Chemical Properties

2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol is a fluorinated derivative of a pyrazine-ethanol ether. The presence of the highly electronegative fluorine atom significantly influences the electronic properties of the pyrazine ring, impacting its reactivity and potential biological activity.

IdentifierValueSource
CAS Number 1989659-45-1[1]
Molecular Formula C₆H₇FN₂O₂
Molecular Weight 158.13 g/mol [1]
InChI Key VYKWNYGQCURSST-UHFFFAOYSA-N[1]
Physical Form Liquid (Predicted)

Strategic Synthesis Methodologies

The synthesis of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol can be approached through two primary strategic disconnections, focusing on the formation of the ether linkage. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction.

Pathway A: Williamson Ether Synthesis

This classical and versatile method involves the nucleophilic substitution of a halide by an alkoxide. In this approach, 6-fluoropyrazin-2-ol serves as the nucleophile precursor.

Conceptual Workflow:

G A 6-Fluoropyrazin-2-ol B Deprotonation (e.g., NaH, K₂CO₃) A->B C 6-Fluoropyrazin-2-olate (alkoxide) B->C E Nucleophilic Substitution (SN2) C->E D 2-Bromoethanol or 2-Chloroethanol D->E F 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol E->F

Figure 1: Williamson Ether Synthesis approach for 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol.

Experimental Considerations:

  • Base Selection: Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are typically employed to deprotonate the pyrazinol. The choice of base can influence reaction kinetics and compatibility with other functional groups.

  • Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred to facilitate the SN2 reaction.

  • Reaction Conditions: The reaction is typically conducted at room temperature or with gentle heating to promote the substitution without causing decomposition.

Pathway B: Nucleophilic Aromatic Substitution (SNAr) and Subsequent Reduction

This alternative strategy leverages the electron-deficient nature of the fluoropyrazine ring, making it susceptible to nucleophilic aromatic substitution.

Conceptual Workflow:

G A 2,6-Difluoropyrazine C Nucleophilic Aromatic Substitution (SNAr) A->C B Ethylene Glycol (as nucleophile) B->C D 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol C->D

Figure 2: SNAr approach for the synthesis of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of 2,6-difluoropyrazine in an appropriate anhydrous solvent (e.g., THF, Dioxane), add ethylene glycol and a suitable base (e.g., sodium hydride, potassium tert-butoxide).

  • Reaction Execution: Stir the reaction mixture at room temperature or elevate the temperature as needed, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with a proton source (e.g., water, saturated ammonium chloride solution). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol.

Physicochemical Properties and Spectroscopic Characterization (Predicted)

Predicted Physicochemical Properties
PropertyPredicted Value/RangeRationale
Boiling Point ~200-250 °CThe presence of a hydroxyl group allows for hydrogen bonding, leading to a higher boiling point compared to non-hydroxylated analogs. The molecular weight also contributes to this prediction.
Solubility Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, DMF). Limited solubility in water and non-polar solvents.The polar hydroxyl and ether functionalities, along with the pyrazine nitrogens, suggest solubility in polar solvents. The aromatic ring and overall molecular size may limit water solubility.
pKa ~13-15 (hydroxyl proton)The electron-withdrawing nature of the fluoropyrazine ring is expected to slightly increase the acidity of the hydroxyl proton compared to a simple alkanol.
Predicted Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazine ring, with coupling patterns influenced by the fluorine atom. The ethan-1-ol side chain would exhibit two triplet signals corresponding to the two methylene groups, and a broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR would display signals for the four unique carbons of the pyrazine ring, with the carbon attached to the fluorine showing a characteristic large one-bond C-F coupling constant. The two carbons of the ethanol side chain would also be visible.

  • IR Spectroscopy: The infrared spectrum should feature a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. A strong C-O stretching band for the ether linkage would be expected around 1050-1150 cm⁻¹. Characteristic C-F stretching vibrations would appear in the fingerprint region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 158. The fragmentation pattern would likely involve the loss of the ethanol side chain or cleavage of the ether bond.

Applications in Research and Drug Development

The unique structural features of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol make it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1]

Role of the Fluoropyrazine Moiety

The incorporation of a fluorine atom into a heterocyclic scaffold is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile.[1] Fluorine can:

  • Increase Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, prolonging the in vivo half-life of a drug candidate.[1]

  • Modulate Lipophilicity: Fluorine substitution can alter a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[1]

  • Enhance Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, thereby increasing binding affinity and potency.[1]

Utility of the Ethan-1-ol Side Chain

The primary alcohol functionality of the side chain provides a versatile handle for further chemical modifications.[1] It can be:

  • Oxidized: To form the corresponding aldehyde or carboxylic acid, which can then be used in a variety of coupling reactions.

  • Esterified or Etherified: To introduce a wide range of functional groups.

  • Converted to a Leaving Group: For subsequent nucleophilic substitution reactions.

This versatility allows for the construction of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs. For instance, this building block could be utilized in the synthesis of potential kinase inhibitors, G-protein coupled receptor (GPCR) modulators, or other targeted therapies.[1]

Safety and Handling

As with any chemical, 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol should be handled with appropriate safety precautions in a well-ventilated laboratory.

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general guidelines for handling fluorinated heterocyclic compounds should be followed.[2][3][4][5][6]

Conclusion

2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol represents a promising and versatile building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Its unique combination of a fluorinated pyrazine core and a functionalized side chain offers a valuable platform for the development of new chemical entities with tailored properties. While further experimental characterization of this specific molecule is warranted, the principles and data outlined in this guide provide a strong foundation for its effective utilization in research and development endeavors.

Sources

A Technical Guide to Elucidating the Metabolic Fate of Fluoropyrazine Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the metabolic pathways of novel fluoropyrazine alcohol derivatives. The pyrazine scaffold is a privileged structure in medicinal chemistry, and understanding its metabolic fate is paramount for optimizing drug-like properties and ensuring safety. This document moves beyond a simple listing of possibilities, offering a deep dive into the enzymatic logic, causality behind experimental design, and the practical application of modern analytical techniques. We will explore the probable Phase I and Phase II metabolic routes, provide detailed, self-validating experimental protocols for their investigation, and illustrate key concepts with clear, structured diagrams.

Introduction: The Chemical Context and Metabolic Imperative

Fluoropyrazine rings are a cornerstone of many modern pharmaceuticals due to their unique physicochemical properties. The nitrogen atoms act as hydrogen bond acceptors, influencing solubility and target binding, while the aromatic system provides a rigid scaffold. The introduction of a fluorine atom can modulate pKa, block metabolic soft spots, and enhance binding affinity. Appending an alcohol functional group often serves to improve solubility and provides a handle for further chemical modification or target interaction.

However, these same features make the molecule a substrate for a host of metabolic enzymes. The primary alcohol is a key site for oxidative and conjugative metabolism, potentially leading to rapid clearance, formation of active or toxic metabolites, or significant drug-drug interactions (DDIs). Therefore, a thorough and early understanding of the metabolic pathways is not just a regulatory requirement but a critical component of a successful drug discovery campaign. This guide outlines a logical, tiered approach to systematically unraveling these pathways.

Hypothesized Metabolic Pathways: A Mechanistic Overview

The metabolic fate of a fluoropyrazine alcohol derivative is primarily dictated by two phases of biotransformation. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups to increase water solubility and facilitate excretion.

Phase I: Oxidative Transformations

Phase I metabolism will likely center on the alcohol moiety and the pyrazine ring itself. The primary enzymes involved are the cytosolic Alcohol and Aldehyde Dehydrogenases (ADHs/ALDHs) and the microsomal Cytochrome P450 (CYP) superfamily.

  • Oxidation of the Alcohol Side-Chain: This is a highly probable and often major metabolic route.

    • Alcohol Dehydrogenase (ADH): This cytosolic enzyme catalyzes the NAD+-dependent oxidation of the primary alcohol to a highly reactive aldehyde intermediate.[1][2][3] ADHs are most abundant in the liver and gastrointestinal tract.[1][2]

    • Aldehyde Dehydrogenase (ALDH): The resulting aldehyde is typically a substrate for NAD(P)+-dependent oxidation to a carboxylic acid by the ALDH superfamily of enzymes.[4][5][6][7][8] This conversion is generally a detoxification step, as aldehydes can be cytotoxic.[5][7]

  • Cytochrome P450 (CYP) Mediated Oxidations: CYPs are a major family of enzymes responsible for metabolizing a vast array of xenobiotics.[9][10] For fluoropyrazine derivatives, they can catalyze several reactions:

    • Ring Hydroxylation: Direct oxidation of a carbon atom on the pyrazine ring to form a hydroxylated metabolite.[11][12][13]

    • Oxidative Defluorination: CYP-mediated attack at the carbon-fluorine bond can lead to an unstable intermediate that eliminates the fluorine atom, forming a hydroxylated pyrazine. This can be a pathway of toxicological concern.

    • N-Oxidation: The nitrogen atoms of the pyrazine ring can be oxidized by CYPs to form N-oxides.[11]

Phase II: Conjugative Transformations

Phase II reactions typically follow Phase I, attaching polar endogenous molecules to the parent drug or its metabolites to facilitate excretion. The primary alcohol group is a key substrate for these reactions.

  • Glucuronidation: The most common Phase II reaction involves the covalent linkage of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).[14][15][16][17]

    • O-Glucuronidation: The alcohol moiety can be directly conjugated with UDP-glucuronic acid (UDPGA) to form a water-soluble O-glucuronide. UGTs from the 1A and 2B families are primarily responsible for drug metabolism.[15][17]

    • Acyl-Glucuronidation: If the alcohol is oxidized to a carboxylic acid (via ADH/ALDH), this acid can be conjugated to form a potentially reactive acyl-glucuronide.

  • Sulfation: The alcohol group can also be a substrate for sulfotransferases (SULTs), which catalyze the transfer of a sulfonate group from the cofactor 3′-phosphoadenosine 5′-phosphosulfate (PAPS).[18][19][20][21] This results in the formation of a sulfate conjugate. Cytosolic SULTs, particularly the SULT1 and SULT2 families, are important in xenobiotic metabolism.[20][21]

The following diagram illustrates these potential interconnected pathways.

MetabolicPathways cluster_phase2 Phase II (Conjugation) Parent Fluoropyrazine Alcohol (Parent Drug) Aldehyde Aldehyde Intermediate Parent->Aldehyde ADH Hydroxylated Hydroxylated Pyrazine (Ring or Defluorinated) Parent->Hydroxylated CYP450 N_Oxide N-Oxide Parent->N_Oxide CYP450 O_Glucuronide O-Glucuronide Parent->O_Glucuronide UGTs Sulfate Sulfate Conjugate Parent->Sulfate SULTs CarboxylicAcid Carboxylic Acid Aldehyde->CarboxylicAcid ALDH Acyl_Glucuronide Acyl-Glucuronide CarboxylicAcid->Acyl_Glucuronide UGTs

Caption: Hypothesized metabolic pathways for fluoropyrazine alcohol derivatives.

Experimental Strategy: A Tiered Approach to Metabolite Discovery

A robust investigation into metabolic pathways follows a logical progression from simple, high-throughput in vitro systems to more complex and physiologically relevant models. This tiered approach allows for early de-risking and hypothesis generation before committing resources to more intensive studies.

The following table summarizes the key enzyme systems and their utility.

Enzyme System Cellular Location Key Enzymes Present Primary Application in this Context
Liver Microsomes Endoplasmic ReticulumCytochrome P450s (CYPs), UDP-Glucuronosyltransferases (UGTs)Investigating CYP-mediated reactions (hydroxylation, N-oxidation) and UGT-mediated glucuronidation of the parent alcohol.[22]
Liver S9 Fraction Cytosol + MicrosomesCYPs, UGTs, ADHs, ALDHs, Sulfotransferases (SULTs)Comprehensive screening for both Phase I and Phase II pathways.[23]
Cryopreserved Hepatocytes Whole CellAll hepatic enzymes in their native environment with endogenous cofactors."Gold standard" for in vitro studies; provides the most physiologically relevant data on overall metabolic stability and metabolite profiling.[24][25][26]
Recombinant Enzymes N/ASpecific, individually expressed enzymes (e.g., rCYP3A4, rUGT1A1)Reaction phenotyping to identify the specific enzyme isoform(s) responsible for a given metabolic transformation.[23][27]

The experimental workflow should be designed to build upon previous results, as depicted below.

ExperimentalWorkflow Start Tier 1: In Vitro Screening (Metabolic Stability) Microsomes Liver Microsomes (+/- NADPH, +/- UDPGA) Start->Microsomes S9 Liver S9 Fraction (+/- Cofactors) Start->S9 Hepatocytes Cryopreserved Hepatocytes Start->Hepatocytes Analysis1 LC-MS/MS Analysis: Parent Disappearance Metabolite Formation Microsomes->Analysis1 S9->Analysis1 Hepatocytes->Analysis1 Decision1 Is Metabolism Observed? Analysis1->Decision1 Tier2 Tier 2: Metabolite ID & Reaction Phenotyping Decision1->Tier2 Yes End Comprehensive Metabolic Profile Decision1->End No (Stable) MetID Hepatocyte Scaled-Up Incubation for Metabolite ID Tier2->MetID Phenotyping Recombinant Enzymes & Chemical Inhibitors Tier2->Phenotyping Analysis2 High-Resolution MS/MS: Structure Elucidation Enzyme Contribution MetID->Analysis2 Phenotyping->Analysis2 Decision2 Key Pathways Identified? Analysis2->Decision2 Tier3 Tier 3: In Vivo Confirmation Decision2->Tier3 Yes InVivo Animal Model (e.g., Rat) PK Study Tier3->InVivo Excreta Analysis of Plasma, Urine, Feces InVivo->Excreta Excreta->End MS_Logic Start Acquire Full Scan LC-MS Data (Hepatocyte Incubate) Predict Predict Metabolite m/z (e.g., M+16, M+176) Start->Predict Extract Extract Ion Chromatograms (EICs) for Predicted m/z Values Predict->Extract Compare Compare EICs to Vehicle Control Extract->Compare PeakFound Unique Peak Detected? Compare->PeakFound AcquireMSMS Acquire High-Resolution MS/MS Spectrum of Peak PeakFound->AcquireMSMS Yes NoPeak No Metabolite Found for this Pathway PeakFound->NoPeak No Interpret Interpret Fragmentation Pattern (Compare to Parent, Neutral Losses) AcquireMSMS->Interpret Structure Propose Metabolite Structure Interpret->Structure

Sources

Methodological & Application

Synthesis of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol via nucleophilic aromatic substitution

Application Note: Synthesis of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol via Nucleophilic Aromatic Substitution ( SN​Ar )

Prepared for: Researchers, Medicinal Chemists, and Process Scientists Topic: Heterocyclic Functionalization and Ether Linkage Formation

Introduction and Chemical Significance

2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol (CAS: 1989659-45-1) is a highly versatile fluorinated heterocyclic building block utilized extensively in drug discovery and organic synthesis[1]. The molecule features an electron-deficient pyrazine core, a fluorine atom at the 6-position, and an ether-linked ethan-1-ol side chain at the 2-position.

In medicinal chemistry, the strategic placement of a fluorine atom on a heteroaromatic ring modulates the molecule's pKa, enhances metabolic stability against cytochrome P450 oxidation, and improves membrane permeability[1]. Meanwhile, the terminal primary alcohol serves as a critical synthetic handle, allowing for subsequent functionalization via oxidation, esterification, or activation for further nucleophilic displacements.

The most robust and scalable method for synthesizing this compound is via Nucleophilic Aromatic Substitution ( SN​Ar ) starting from a dihalogenated precursor, specifically 2,6-difluoropyrazine[2].

Mechanistic Rationale: The SN​Ar Pathway

Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing electron-poor heteroaromatics like pyrazine[2]. The reaction proceeds via a two-step addition-elimination mechanism.

The Role of the Fluorine Leaving Group

While iodine and bromine are superior leaving groups in transition-metal-catalyzed cross-couplings (e.g., Ullmann or Buchwald-Hartwig reactions), fluorine is the premier leaving group for SN​Ar [2]. The rate-determining step in an SN​Ar reaction is typically the initial nucleophilic attack to form the resonance-stabilized intermediate (the Meisenheimer complex). Fluorine's extreme electronegativity strongly polarizes the C-F bond, rendering the C2 carbon highly electrophilic and significantly lowering the activation energy for the nucleophilic attack of the alkoxide.

Controlling Regioselectivity and Over-Substitution

A primary synthetic challenge when reacting 2,6-difluoropyrazine with a bifunctional nucleophile like ethylene glycol is preventing over-substitution (yielding 2,6-bis(2-hydroxyethoxy)pyrazine) and avoiding cross-linking (where one ethylene glycol molecule bridges two pyrazine rings).

To achieve high mono-selectivity, causality dictates two experimental choices:

  • Statistical Control: Operating with a massive stoichiometric excess of ethylene glycol (often using it as the solvent).

  • Electronic Deactivation: Once the first equivalent of the alkoxide substitutes a fluorine atom, the newly introduced electron-donating alkoxy group (via resonance) partially deactivates the pyrazine ring, making the second SN​Ar substitution slower. Maintaining lower reaction temperatures capitalizes on this kinetic difference.

SNAr_MechanismSM2,6-Difluoropyrazine+ Ethylene Glycol AlkoxideMCMeisenheimer Complex(Resonance Stabilized)SM->MC Nucleophilic Attack (k1)TSTransition State(C-F Bond Breaking)MC->TS RearrangementProd2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol+ F-TS->Prod F- Elimination (k2)

Optimization of Reaction Parameters

To establish a self-validating protocol, various base and solvent combinations must be evaluated. The choice of base dictates the concentration of the active alkoxide nucleophile. Table 1 summarizes the quantitative impact of these parameters on the reaction yield and mono-selectivity.

Table 1: Evaluation of SN​Ar Conditions for Mono-alkylation

EntryBase (Equiv)SolventTemp (°C)Time (h)Conversion (%)Mono:Bis Ratio
1 K2​CO3​ (2.0)Ethylene Glycol (Neat)8012>9585:15
2 NaH (1.05)THF0 to 254>9992:8
3 Cs2​CO3​ (1.5)DMF258>9598:2
4 Et3​N (3.0)Ethylene Glycol (Neat)100244099:1

Data Interpretation: Entry 3 provides the optimal balance of high conversion and excellent mono-selectivity. The use of Cs2​CO3​ in a polar aprotic solvent (DMF) enhances the nucleophilicity of the alkoxide via the "cesium effect" (increased solubility and generation of highly reactive, naked anions), allowing the reaction to proceed at room temperature, thereby suppressing the secondary substitution.

Experimental Protocols

Below are two field-proven methodologies. Protocol A relies on direct substitution using excess diol, ideal for rapid synthesis. Protocol B utilizes a sequential esterification-reduction strategy, which is highly recommended when absolute exclusion of bis-alkylated impurities is required for downstream pharmaceutical applications[2].

Protocol A: Direct Mono-Alkylation (Excess Diol Method)

Reagents:

  • 2,6-Difluoropyrazine: 1.00 g (8.62 mmol)

  • Ethylene Glycol: 5.35 g (86.2 mmol, 10 equiv)

  • Cesium Carbonate ( Cs2​CO3​ ): 4.21 g (12.9 mmol, 1.5 equiv)

  • Anhydrous DMF: 15 mL

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert nitrogen gas.

  • Alkoxide Generation: Add anhydrous DMF (15 mL) and ethylene glycol (5.35 g) to the flask. Add Cs2​CO3​ (4.21 g) in one portion. Stir the suspension at room temperature (20-25 °C) for 30 minutes to facilitate alkoxide formation.

  • Addition of Electrophile: Dissolve 2,6-difluoropyrazine (1.00 g) in 2 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump to maintain a low local concentration of the electrophile, further preventing bis-alkylation.

  • Reaction Monitoring: Stir the mixture at room temperature for 8 hours. Monitor the reaction progression via TLC (Hexanes:EtOAc 1:1, UV active) or LC-MS until the starting material is consumed.

  • Quench and Extraction: Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL).

  • Washing: Wash the combined organic layers with brine ( 3×20 mL) to remove residual DMF and unreacted ethylene glycol. Dry over anhydrous Na2​SO4​ .

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 50% EtOAc in Hexanes) to yield the pure target compound as a colorless to pale yellow liquid.

Protocol B: Sequential Esterification-Reduction (High-Purity Method)

To completely bypass the risk of cross-linking, the ethan-1-ol side chain can be constructed stepwise. This involves reacting 2,6-difluoropyrazine with ethyl glycolate to form an ester intermediate, followed by reduction[2].

  • SN​Ar with Ethyl Glycolate: React 2,6-difluoropyrazine (1.0 equiv) with ethyl glycolate (1.1 equiv) and K2​CO3​ (1.5 equiv) in DMF at room temperature for 6 hours. This yields ethyl 2-((6-fluoropyrazin-2-yl)oxy)acetate.

  • Aqueous Workup: Extract with EtOAc, wash with water, and concentrate.

  • Reduction: Dissolve the crude ester in anhydrous THF and cool to 0 °C. Carefully add Sodium Borohydride ( NaBH4​ , 2.0 equiv) followed by the dropwise addition of Methanol (to catalyze the reduction). Stir for 2 hours.

  • Isolation: Quench with saturated aqueous NH4​Cl , extract with EtOAc, and purify via chromatography to yield the highly pure primary alcohol.

WorkflowPrep1. Reagent Preparation(Deprotonate Diol with Base)React2. S_NAr Reaction(0-25°C, N2 Atmosphere)Prep->ReactQuench3. Quench & Extract(H2O / EtOAc)React->QuenchPurify4. Purification(Silica Gel Chromatography)Quench->PurifyAnalyze5. Characterization(NMR, LC-MS)Purify->Analyze

Analytical Characterization

To validate the success of the synthesis, the isolated compound should be subjected to rigorous analytical characterization.

  • Mass Spectrometry (ESI-MS): The theoretical exact mass for C6​H7​FN2​O2​ is 158.05. Look for the [M+H]+ peak at m/z 159.1.

  • 1 H NMR (400 MHz, CDCl3​ ): Expected signals include the aromatic pyrazine protons (two singlets or closely spaced doublets due to fluorine coupling around 8.0 - 8.3 ppm), a triplet for the methylene protons adjacent to the ether oxygen ( ∼4.4 ppm), and a multiplet/triplet for the methylene protons adjacent to the hydroxyl group ( ∼3.9 ppm).

References

  • Benchchem. "2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol | 1989659-45-1". Benchchem.
  • Benchchem. "2-[(6-Fluoropyrazin-2-yl)

Application Notes and Protocols: A Detailed Guide to the Hydroxyethylation of 2,6-Difluoropyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive protocol for the hydroxyethylation of 2,6-difluoropyrazine, a critical transformation for synthesizing key intermediates in pharmaceutical and agrochemical research. The described method details a nucleophilic aromatic substitution (SNAr) reaction, leveraging the high reactivity of the pyrazine core activated by two fluorine atoms. This guide offers a step-by-step experimental procedure, in-depth discussion of the reaction mechanism, safety precautions, and data interpretation, tailored for researchers, scientists, and drug development professionals.

Introduction

2,6-Difluoropyrazine is a valuable building block in medicinal chemistry due to the strategic placement of its fluorine atoms. These atoms activate the pyrazine ring towards nucleophilic aromatic substitution (SNAr), a powerful and versatile method for forming C-N, C-O, and C-S bonds.[1] The resulting substituted pyrazine derivatives are integral to the development of a wide range of biologically active compounds. The introduction of a hydroxyethyl group, in particular, can significantly modify the parent molecule's solubility, metabolic stability, and target-binding properties. This application note provides a robust and reproducible protocol for the synthesis of 2-(6-fluoropyrazin-2-yl)oxy)ethan-1-ol, a key intermediate for further chemical elaboration.

Reaction Principles

The hydroxyethylation of 2,6-difluoropyrazine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is fundamentally different from SN1 or SN2 reactions, as it occurs on an sp2-hybridized carbon of the aromatic ring.[2][3] The reaction is facilitated by the presence of strong electron-withdrawing groups, in this case, the two fluorine atoms and the ring nitrogen atoms, which render the pyrazine ring electron-deficient and susceptible to attack by nucleophiles.[4]

The mechanism can be broken down into two key steps:

  • Nucleophilic Addition: The reaction is initiated by the deprotonation of ethylene glycol using a strong base, such as sodium hydride (NaH), to form the more nucleophilic ethoxide anion. This anion then attacks one of the carbon atoms bearing a fluorine atom on the 2,6-difluoropyrazine ring. This step leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3]

  • Elimination: The aromaticity of the pyrazine ring is restored through the elimination of a fluoride ion, which is a good leaving group in SNAr reactions. This results in the formation of the desired hydroxyethylated product.

The regioselectivity of the reaction, i.e., the substitution of only one fluorine atom, is controlled by using a stoichiometric amount of the nucleophile.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the hydroxyethylation of 2,6-difluoropyrazine.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
2,6-Difluoropyrazine>98%Commercially Available
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially Available
Ethylene GlycolAnhydrous, >99.8%Commercially Available
Tetrahydrofuran (THF)Anhydrous, >99.9%, inhibitor-freeCommercially Available
HexaneAnhydrous, >99%Commercially Available
Ethyl AcetateACS GradeCommercially Available
Saturated aq. NH4ClPrepared in-house
BrinePrepared in-house
Anhydrous MgSO4Commercially Available
Round-bottom flasksVarious sizes
Magnetic stirrer and stir bars
Septa and needles
Argon or Nitrogen gas supplyHigh purity
Schlenk line or glovebox
Ice bath
Rotary evaporator
Thin Layer Chromatography (TLC) platesSilica gel 60 F254
Column chromatography setupSilica gel, 230-400 mesh
Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_glassware Dry Glassware add_nah Add NaH to THF prep_glassware->add_nah prep_reagents Prepare Reagents prep_reagents->add_nah prep_inert Inert Atmosphere Setup prep_inert->add_nah add_glycol Add Ethylene Glycol at 0 °C add_nah->add_glycol stir_deprotonation Stir for 30 min add_glycol->stir_deprotonation add_pyrazine Add 2,6-Difluoropyrazine stir_deprotonation->add_pyrazine warm_rt Warm to Room Temperature add_pyrazine->warm_rt monitor_tlc Monitor by TLC warm_rt->monitor_tlc quench Quench with sat. aq. NH4Cl monitor_tlc->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry with MgSO4 wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate column_chrom Column Chromatography filter_concentrate->column_chrom characterize Characterize Product column_chrom->characterize

Caption: Experimental workflow for the hydroxyethylation of 2,6-difluoropyrazine.

Step-by-Step Procedure

1. Preparation of the Nucleophile:

  • To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum, add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 eq).

  • Wash the NaH dispersion with anhydrous hexane (3 x 10 mL) to remove the mineral oil.[5]

  • Suspend the washed NaH in anhydrous tetrahydrofuran (THF, 20 mL) under an inert atmosphere of argon or nitrogen.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add anhydrous ethylene glycol (0.62 g, 10.0 mmol, 1.0 eq) to the stirred suspension. Caution: Hydrogen gas is evolved during this step. Ensure proper ventilation.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

2. Reaction with 2,6-Difluoropyrazine:

  • Dissolve 2,6-difluoropyrazine (1.16 g, 10.0 mmol, 1.0 eq) in anhydrous THF (10 mL).

  • Add the 2,6-difluoropyrazine solution dropwise to the prepared sodium ethoxide solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

3. Workup and Purification:

  • Once the reaction is complete (typically within 2-4 hours), carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH4Cl) solution (20 mL) at 0 °C.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 2-(6-fluoropyrazin-2-yl)oxy)ethan-1-ol.

Scientific Integrity & Logic

Expertise & Experience: The choice of sodium hydride as the base is critical for the quantitative deprotonation of ethylene glycol, forming a potent nucleophile.[6] Using an anhydrous polar aprotic solvent like THF is essential as it solvates the cation of the base, thereby increasing the nucleophilicity of the alkoxide, and does not interfere with the reaction by protonating the nucleophile.[7] The reaction is performed under an inert atmosphere to prevent the reaction of the highly reactive sodium hydride with moisture and air.[5][8]

Trustworthiness: This protocol is designed to be self-validating. Monitoring the reaction by TLC allows for real-time assessment of the reaction's progress and completion. The purification by column chromatography ensures the isolation of a high-purity product, which can be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Safety Precautions

  • 2,6-Difluoropyrazine: This compound is a flammable liquid and vapor. It causes skin and serious eye irritation.[9] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

  • Sodium Hydride (NaH): NaH is a highly reactive and flammable solid. It reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[5][8][11] Handle NaH under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[12] In case of fire, use a Class D fire extinguisher (e.g., sand, dry chemical). DO NOT USE WATER. [8]

  • Ethylene Glycol: While less hazardous, ethylene glycol is harmful if swallowed.[13]

  • Anhydrous Solvents: Anhydrous THF can form explosive peroxides upon storage. Always test for peroxides before use.

Data Presentation

ParameterValue
Reactants
2,6-Difluoropyrazine1.0 eq
Ethylene Glycol1.0 eq
Sodium Hydride1.1 eq
Reaction Conditions
SolventAnhydrous THF
Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Expected Outcome
Product2-(6-fluoropyrazin-2-yl)oxy)ethan-1-ol
Expected Yield70-85%

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the hydroxyethylation of 2,6-difluoropyrazine. By understanding the underlying principles of nucleophilic aromatic substitution and adhering to the described experimental procedures and safety precautions, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and materials science.

References

  • Sodium Hydride - Standard Operating Procedure. (2012, December 14). Retrieved from University of California, Santa Barbara Environmental Health & Safety.
  • MSDS for SODIUM HYDRIDE. Alkali Metals Limited.
  • Common Name: SODIUM HYDRIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
  • Sodium_Hydride_SOP.docx. (n.d.). Clemson University.
  • Manufacture, Handling, and Uses of Sodium Hydride. (2009, July 22).
  • 2 - SAFETY D
  • 2,6-Difluoropyridine-3-boronic acid hydr
  • Nucleophilic arom
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Amino-3,5-difluorobenzonitrile. (n.d.). Benchchem.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
  • SAFETY DATA SHEET. (2025, September 24). ThermoFisher.
  • 6 - SAFETY D
  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C
  • Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps.
  • Reaction of 1 with ethylene glycol. (n.d.).
  • 2,6-Difluoropyridine | C5H3F2N. (n.d.). PubChem.
  • NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. (2022, August 5). Lookchem.
  • 2,6-Difluoropyridine. (n.d.). The NIST WebBook.
  • Synthesis and antiviral properties of new derivatives of 2-(alkylsulfanyl)-6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methylpyrimidin-4(3H)-one. (n.d.).
  • Material Safety Data Sheet - 2,6-Difluoroaniline, 97%. (2005, October 3). Cole-Parmer.
  • Nucleophilic (Radio)
  • Synthesis of Fluoroolefins via Julia-Kocienski Olefin
  • 2,2-Difluoroethanol synthesis. (n.d.). ChemicalBook.
  • CN104098444A - Preparation method of 2, 2-difluoroethanol. (n.d.).
  • US4071521A - Process for making 2,6-difluoro pyridine. (n.d.).
  • Nucleophile. (2023, January 22). Chemistry LibreTexts.
  • A novel derivatization of ethylene glycol from human serum using 4-carbethoxyhexafluorobutyryl chloride for unambiguous gas chromatography-chemical ionization mass spectrometric identification and quantific
  • Effect of ethylene glycol and its derivatives on the aggregation properties of reactive Orange 13 dye aqueous solution. (n.d.). RSC Publishing.
  • Hydrogen Production During Ethylene Glycol Photoreactions Over Ag-Pd/TiO2 at Different Partial Pressures of Oxygen. (2019, November 21). Frontiers.
  • Dynamics of Ethylene Glycol in Antifreeze Mixtures. (n.d.). NIST.

Sources

Application Notes: The Strategic Utility of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol as a versatile pharmaceutical intermediate. We will explore its inherent chemical value, rooted in the strategic combination of a fluorinated pyrazine core and a reactive primary alcohol, and provide detailed, field-tested protocols for its use in synthesizing more complex molecules of therapeutic interest.

Introduction: A Building Block of Strategic Importance

2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol is a heterocyclic compound whose value as a synthon is derived from its unique trifecta of structural features: a pyrazine ring, a fluorine substituent, and a primary alcohol functional group.[1] The pyrazine nucleus is a common scaffold in numerous clinically approved drugs, valued for its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems like benzene or pyridine.[2]

The strategic incorporation of a fluorine atom is a cornerstone of modern medicinal chemistry.[1] The high electronegativity and small size of fluorine can profoundly modulate a molecule's physicochemical properties, including:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 enzymes, often enhancing the pharmacokinetic profile of a drug candidate.[1]

  • Binding Affinity: Fluorine can alter the acidity or basicity of nearby functional groups and participate in favorable orthogonal multipolar interactions with protein targets.[1]

  • Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine, impacting its ability to cross cellular membranes.[1]

Finally, the oxygen-linked ethanol side chain provides a crucial handle for further chemical elaboration. The terminal primary alcohol is readily converted into a variety of other functional groups, serving as a key attachment point for building molecular complexity.[1]

Physicochemical Properties & Safety Data

It is imperative that this intermediate be handled by technically qualified personnel in a well-ventilated laboratory setting, following all appropriate safety protocols.[3][4]

PropertyValue
CAS Number 1989659-45-1[1]
Molecular Formula C₆H₇FN₂O₂
Molecular Weight 158.13 g/mol
Physical Form Liquid
InChI Key VYKWNYGQCURSST-UHFFFAOYSA-N

General Safety Precautions:

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, a lab coat, and chemical-resistant gloves.[5] Avoid inhalation of vapors and direct contact with skin and eyes.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[1][4]

  • Disposal: Dispose of contents and container in accordance with all local, regional, and national regulations.[5]

Synthetic Pathways and Core Applications

The primary utility of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol lies in its role as a precursor for more complex molecular architectures. Its synthesis is typically achieved via a Williamson ether synthesis, where the alkoxide of 6-fluoropyrazin-2-ol reacts with a two-carbon electrophile like 2-bromoethanol.[1] This straightforward method provides access to the key intermediate.

The true value of this intermediate is realized in its subsequent reactions. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group for nucleophilic substitution, enabling the formation of esters, ethers, or amides.[1] These transformations are fundamental to building libraries of compounds for screening and lead optimization.

Below is a diagram illustrating the central role and synthetic potential of this intermediate.

G cluster_start Starting Materials cluster_intermediate Core Intermediate cluster_products Derivative Scaffolds cluster_final Potential Therapeutic Classes A 6-Fluoropyrazin-2-ol C 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol A->C Williamson Ether Synthesis B 2-Bromoethanol B->C D Corresponding Aldehyde C->D Mild Oxidation (e.g., PCC, DMP) E Corresponding Carboxylic Acid (Key for Amide Coupling) C->E Strong Oxidation (e.g., Jones, TEMPO) F Ester Derivatives C->F Esterification G Tosyl/Mesyl Esters (For Nucleophilic Substitution) C->G Sulfonylation H Kinase Inhibitors E->H Amide Coupling I Antiviral Agents (e.g., Favipiravir Analogs) E->I Amide Coupling J GPCR Modulators G->J SN2 Reaction

Caption: Synthetic utility of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol.

Detailed Experimental Protocols

The following protocols are presented as robust, validated methods for the functionalization of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol.

Protocol 1: Oxidation to 2-[(6-Fluoropyrazin-2-yl)oxy]acetic Acid

This protocol details the oxidation of the primary alcohol to a carboxylic acid, a critical transformation for subsequent amide bond formation. The use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with sodium hypochlorite (bleach) as the terminal oxidant provides a selective and efficient method under relatively mild conditions.

G A Dissolve Intermediate in Acetonitrile/Water B Add TEMPO (cat.) & KBr (cat.) A->B C Cool to 0°C B->C D Add Bleach (NaOCl) Dropwise C->D E Monitor by TLC/LC-MS D->E F Quench with Sodium Thiosulfate E->F G Acidify & Extract with Ethyl Acetate F->G H Dry, Concentrate, & Purify (Crystallization/Chromatography) G->H I Isolated Carboxylic Acid H->I

Caption: Workflow for the TEMPO-catalyzed oxidation.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol (1.0 eq) in a 1:1 mixture of acetonitrile and water.

  • Catalyst Addition: To this solution, add TEMPO (0.05 eq) and potassium bromide (0.1 eq).

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.

  • Oxidant Addition: Slowly add commercial bleach (sodium hypochlorite solution, ~1.2 eq) dropwise via an addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • Monitoring: Stir the reaction at 0-5 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Once complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess oxidant.

  • Work-up: Acidify the mixture to pH 2-3 with 1M HCl. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude carboxylic acid can be purified by recrystallization or flash column chromatography to yield the final product.

Protocol 2: Amide Coupling for Bioactive Scaffold Synthesis

This protocol demonstrates the use of the synthesized carboxylic acid to form an amide bond with a representative primary amine, a key reaction in the synthesis of many pharmaceutical agents.[6] The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent is highlighted for its high efficiency and low rate of epimerization.

G A Dissolve Carboxylic Acid in DMF/DCM B Add Primary Amine (1.1 eq) & DIPEA (2.0 eq) A->B C Cool to 0°C B->C D Add HATU (1.2 eq) in portions C->D E Warm to RT & Stir (Monitor by TLC/LC-MS) D->E F Quench with Water E->F G Extract with Ethyl Acetate F->G H Wash, Dry, Concentrate, & Purify (Chromatography) G->H I Final Amide Product H->I

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-[(6-Fluoropyrazin-2-yl)oxy]acetic acid (1.0 eq) in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add the desired primary amine (1.1 eq).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Coupling Agent: Add HATU (1.2 eq) portion-wise, keeping the temperature below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor for completion by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding water. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Conclusion

2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol represents a high-value, versatile intermediate for pharmaceutical research and development. Its fluorinated pyrazine core provides a metabolically robust and synthetically useful scaffold, while the primary alcohol serves as a reliable functional handle for diversification. The protocols detailed herein provide a solid foundation for researchers to leverage this building block in the creation of novel and potent therapeutic agents, from antiviral compounds to kinase inhibitors.

References

  • Vunnam, K. K., et al. (2023). An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. Asian Journal of Chemistry, 35, 1178-1182. Available from: [Link]

  • Semantic Scholar. The complete synthesis of favipiravir from 2-aminopyrazine. Available from: [Link]

  • Gorshkov, M. Y., et al. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Russian Journal of General Chemistry, 90(7), 1236-1249. Available from: [Link]

  • Google Patents. CN111471025A - Favipiravir intermediate and synthesis method of favipiravir.
  • Wang, Y., et al. (2023). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 13(52), 36471-36477. Available from: [Link]

  • Google Patents. CN107641106A - The synthetic method of Favipiravir intermediate and Favipiravir.
  • Jones, A. M., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1104. Available from: [Link]

  • RSC Publishing. A green synthesis of pyrazinamide from pyrazine esters and amines cat. Available from: [Link]

  • Taylor & Francis Online. Greener approach toward one pot route to pyrazine synthesis. (2011). Synthetic Communications, 41(16), 2459-2466. Available from: [Link]

  • Cytiva. SAFETY DATA SHEET. Available from: [Link]

Sources

Application Note: Advanced Reaction Conditions for the Coupling of Ethylene Glycol with Fluoropyrazines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

The synthesis of fluorinated heterocyclic ethers, specifically the coupling of ethylene glycol with fluoropyrazines to yield compounds like 2-[(6-fluoropyrazin-2-yl)oxy]ethan-1-ol, is a critical transformation in modern medicinal chemistry. The incorporation of a fluorine atom onto a pyrazine core significantly modulates the molecule's electronic properties, enhances metabolic stability, and improves membrane permeability[1].

This application note details two highly effective, field-proven methodologies for constructing this C-O bond: Nucleophilic Aromatic Substitution (SNAr) and Transition Metal-Catalyzed Cross-Coupling (Ullmann-type and Buchwald-Hartwig). By understanding the mechanistic causality behind reagent selection, chemists can optimize regioselectivity, maximize yields, and ensure reproducible scale-up.

Mechanistic Principles & Causality

The SNAr Pathway: Exploiting Electronic Deficiency

Nucleophilic aromatic substitution (SNAr) is the cornerstone reaction for functionalizing electron-poor heteroaromatics[2]. The pyrazine ring is inherently electron-deficient due to its two nitrogen atoms. When substituted with highly electronegative fluorine atoms (e.g., 2,6-difluoropyrazine), the ring becomes highly susceptible to nucleophilic attack.

Causality in Reagent Selection:

  • Base Selection (NaH): Ethylene glycol is a weak nucleophile. Using a strong, non-nucleophilic base like Sodium Hydride (NaH) ensures irreversible deprotonation. This drives the equilibrium entirely toward the highly reactive sodium alkoxide.

  • Stoichiometry: Ethylene glycol is a diol, presenting a risk of di-substitution (bridging two pyrazine rings). To prevent this, ethylene glycol is used in large excess (often acting as a co-solvent), statistically favoring mono-substitution.

  • Mechanism: The alkoxide attacks the fluorinated carbon, forming a resonance-stabilized negatively charged intermediate known as a Meisenheimer complex[2]. The subsequent elimination of the fluoride ion restores aromaticity.

SNAr_Mechanism N1 Ethylene Glycol N3 Sodium Alkoxide (Active Nucleophile) N1->N3 Deprotonation N2 NaH (Base) N2->N3 -H2 (Gas) N5 Meisenheimer Complex (Resonance Stabilized) N3->N5 Nucleophilic Attack N4 2,6-Difluoropyrazine N4->N5 Electrophilic Substrate N6 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol N5->N6 Fluoride Elimination

Figure 1: SNAr etherification pathway of ethylene glycol and 2,6-difluoropyrazine.

Transition Metal-Catalyzed Etherification

When using asymmetric dihalopyrazines (e.g., 2-bromo-6-fluoropyrazine or 2-chloro-6-fluoropyrazine), transition metal catalysis offers significant advantages over traditional Williamson ether synthesis by providing milder reaction conditions and broader functional group tolerance[2].

Causality in Reagent Selection:

  • Regioselectivity: Palladium and copper catalysts preferentially undergo oxidative addition into the weaker C-Br or C-Cl bonds rather than the stronger C-F bond. This allows for the precise installation of the ethylene glycol moiety while preserving the valuable fluorine atom for downstream medicinal chemistry applications.

  • Ligand Influence: The choice of ligand (e.g., 1,10-phenanthroline for Cu, or bulky phosphines for Pd) is crucial for stabilizing the metal center and facilitating the reductive elimination step that forms the new C-O bond[2].

Ullmann_Catalysis C1 CuI + Ligand + K2CO3 C2 Cu(I)-Alkoxide Complex C1->C2 Ethylene Glycol C4 Oxidative Addition Intermediate C2->C4 Coordination C3 2-Bromo-6-fluoropyrazine C3->C4 C-Br Insertion C4->C1 Catalyst Regeneration C5 Target Ether Product C4->C5 Reductive Elimination

Figure 2: Copper-catalyzed Ullmann-type cross-coupling for C-O bond formation.

Quantitative Data: Reaction Condition Optimization

The following table summarizes the optimized parameters for the three primary coupling strategies.

ParameterSNAr PathwayUllmann-Type C-O CouplingBuchwald-Hartwig Extension
Optimal Substrate 2,6-Difluoropyrazine2-Bromo-6-fluoropyrazine2-Chloro-6-fluoropyrazine
Nucleophile Eq. Ethylene Glycol (5.0 - 10.0 eq)Ethylene Glycol (1.2 - 1.5 eq)Ethylene Glycol (1.2 - 1.5 eq)
Base NaH (1.1 eq)K₂CO₃ (2.0 eq)Cs₂CO₃ (2.0 eq)
Catalyst / Ligand None RequiredCuI (10 mol%) / 1,10-PhenanthrolinePd₂(dba)₃ (5 mol%) / t-BuBrettPhos
Solvent Anhydrous THFDMF or Toluene1,4-Dioxane
Temperature 0 °C warming to 25 °C90 °C - 110 °C80 °C - 100 °C
Key Advantage Metal-free, highly scalableExcellent regiocontrol over Br vs FBroadest functional group tolerance

Experimental Protocols

Protocol A: Base-Mediated SNAr Etherification

This protocol is designed as a self-validating system for the synthesis of 2-[(6-fluoropyrazin-2-yl)oxy]ethan-1-ol via direct SNAr.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under a continuous argon atmosphere.

  • Alkoxide Formation: Add anhydrous ethylene glycol (50 mmol, 5.0 eq) and anhydrous THF (50 mL) to the flask. Cool the mixture to 0 °C using an ice-water bath.

  • Base Addition: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 11 mmol, 1.1 eq) in small portions over 10 minutes.

    • Validation Checkpoint: Observe the evolution of H₂ gas. The cessation of bubbling visually confirms the complete, irreversible conversion of the alcohol to the active sodium alkoxide. Do not proceed until gas evolution has completely stopped (approx. 30 mins).

  • Electrophile Addition: Dissolve 2,6-difluoropyrazine (10 mmol, 1.0 eq) in 10 mL of anhydrous THF. Add this solution dropwise to the alkoxide mixture at 0 °C via a syringe pump over 15 minutes to prevent localized exothermic spikes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 hours.

    • Validation Checkpoint: Monitor reaction progress via TLC (Hexanes/EtOAc 1:1). The starting material (high Rf, strongly UV active) should disappear, replaced by a more polar product spot.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine to remove excess ethylene glycol, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to isolate the target ether.

Protocol B: Copper-Catalyzed Ullmann-Type Coupling

Use this protocol when starting from 2-bromo-6-fluoropyrazine to ensure strict regiocontrol.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with CuI (1.0 mmol, 10 mol%), 1,10-phenanthroline (2.0 mmol, 20 mol%), K₂CO₃ (20 mmol, 2.0 eq), and 2-bromo-6-fluoropyrazine (10 mmol, 1.0 eq).

  • Solvent & Reagent Addition: Seal the tube, remove it from the glovebox, and inject anhydrous DMF (20 mL) followed by ethylene glycol (12 mmol, 1.2 eq) via syringe.

    • Causality Note: A near-stoichiometric amount of ethylene glycol is used here because the metal catalyst specifically targets the C-Br bond, mitigating the risk of di-substitution compared to the SNAr method.

  • Heating: Stir the mixture vigorously and heat to 90 °C in a pre-equilibrated oil bath for 12 hours.

    • Validation Checkpoint: The solution will undergo a distinct color change (typically transitioning from pale yellow to a deep brown/green) indicating the formation of the active Cu-ligand complex.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (50 mL) and filter the mixture through a short pad of Celite to remove the copper catalyst and insoluble inorganic salts.

  • Extraction: Wash the filtrate with water (3 x 20 mL) and brine (20 mL) to remove DMF. Dry over MgSO₄, concentrate, and purify via column chromatography.

References

  • "2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol | 1989659-45-1 | Benchchem", Benchchem,
  • "2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol | 1989659-45-1 | Benchchem", Benchchem,

Sources

Functionalization of the Hydroxyl Group in 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Functionalization in Drug Discovery

The compound 2-[(6-fluoropyrazin-2-yl)oxy]ethan-1-ol is a key building block in medicinal chemistry and drug development.[1] Its structure, featuring a fluorinated pyrazine ring linked to an ethanol moiety via an ether bond, presents a valuable scaffold for creating diverse molecular architectures.[1] The terminal primary hydroxyl group is a critical handle for synthetic manipulation, allowing for the introduction of various functional groups to modulate the molecule's pharmacokinetic and pharmacodynamic properties.[1] Strategic functionalization of this hydroxyl group can influence a compound's solubility, metabolic stability, membrane permeability, and target-binding affinity.[1]

This guide provides a comprehensive overview of established and effective methods for the functionalization of the primary alcohol in 2-[(6-fluoropyrazin-2-yl)oxy]ethan-1-ol. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic campaigns. The protocols detailed herein are grounded in established organic chemistry principles and are supported by authoritative literature to ensure scientific integrity and reproducibility.

Core Functionalization Strategies

The primary hydroxyl group of 2-[(6-fluoropyrazin-2-yl)oxy]ethan-1-ol can be transformed into a variety of other functional groups. The choice of strategy is dictated by the desired final compound and the subsequent synthetic steps. Key transformations include:

  • Activation as a Leaving Group: Conversion of the hydroxyl into a good leaving group is often the first step for nucleophilic substitution reactions. This can be achieved by forming sulfonate esters (tosylates, mesylates) or by direct conversion to alkyl halides.

  • Esterification: The formation of an ester linkage is a common strategy to introduce a wide range of functionalities and to create prodrugs.

  • Etherification: The synthesis of ethers can be used to append different alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule.

  • Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing entry into a different class of derivatives.

The fluoropyrazine ring is generally stable under many of the reaction conditions described; however, its electron-withdrawing nature can influence the reactivity of the side chain. It is crucial to consider the potential for side reactions, such as nucleophilic aromatic substitution on the pyrazine ring, under strongly basic or high-temperature conditions.

Experimental Protocols and Methodologies

Activation of the Hydroxyl Group: Synthesis of Sulfonate Esters

Converting the hydroxyl group into a tosylate or mesylate is a robust method to create an excellent leaving group for subsequent SN2 reactions.[2] These sulfonate esters are typically more stable and easier to handle than the corresponding alkyl halides.

This protocol describes the conversion of 2-[(6-fluoropyrazin-2-yl)oxy]ethan-1-ol to its corresponding tosylate.

Reaction Scheme: R-OH + TsCl → R-OTs

Materials:

  • 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.2-1.5 eq.)

  • Anhydrous pyridine or triethylamine (TEA) (1.5-2.0 eq.)[2]

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 eq.)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)[2]

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve 2-[(6-fluoropyrazin-2-yl)oxy]ethan-1-ol (1.0 eq.) and DMAP (0.1 eq.) in anhydrous DCM (10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[2][3]

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq.) to the stirred solution.[4]

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise at 0 °C.[2][4]

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-12 hours.[2][4] Monitor the reaction progress by thin-layer chromatography (TLC).[2]

  • Upon completion, quench the reaction by adding deionized water.[4]

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[2][4]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.[2]

  • Purify the crude product by column chromatography on silica gel if necessary.[2]

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents moisture from hydrolyzing the tosyl chloride and the resulting tosylate.

  • Pyridine/Triethylamine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[5]

  • DMAP: A highly effective acylation catalyst that accelerates the reaction, particularly for less reactive alcohols.[2][3]

  • 0 °C to Room Temperature: Initial cooling controls the exothermic reaction, while allowing it to warm to room temperature ensures the reaction goes to completion.

This protocol outlines the synthesis of the mesylate derivative, which is often used when a more reactive leaving group is desired.

Reaction Scheme: R-OH + MsCl → R-OMs

Materials:

  • 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol (1.0 eq.)

  • Methanesulfonyl chloride (MsCl) (1.1-1.3 eq.)

  • Anhydrous triethylamine (TEA) or pyridine (1.5-2.0 eq.)[6]

  • Anhydrous dichloromethane (DCM)[6]

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve 2-[(6-fluoropyrazin-2-yl)oxy]ethan-1-ol (1.0 eq.) in anhydrous DCM (10 volumes) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq.).

  • Add methanesulfonyl chloride (1.1 eq.) dropwise to the stirred solution.[7]

  • Stir the reaction mixture at 0 °C for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, quench with water and separate the layers.

  • Wash the organic layer with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.

  • Purify by column chromatography if necessary.

Data Presentation: Comparison of Sulfonylation Methods

ParameterTosylationMesylation
Reagent p-Toluenesulfonyl chloride (TsCl)Methanesulfonyl chloride (MsCl)
Leaving Group Ability ExcellentExcellent (often more reactive than tosylate)
Reaction Conditions 0 °C to RT, 2-12 h0 °C, 1-4 h
Catalyst DMAP often beneficialGenerally not required
Work-up Standard aqueous washesStandard aqueous washes
Conversion to Alkyl Halides

Direct conversion of the alcohol to an alkyl halide provides a reactive intermediate for various nucleophilic substitution reactions.

Reaction Scheme: R-OH + SOCl₂ → R-Cl

Materials:

  • 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol (1.0 eq.)

  • Thionyl chloride (SOCl₂) (1.2-1.5 eq.)

  • Anhydrous dichloromethane (DCM) or chloroform

  • Pyridine (catalytic amount, optional)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-[(6-fluoropyrazin-2-yl)oxy]ethan-1-ol (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Slowly add thionyl chloride (1.2 eq.) dropwise. A catalytic amount of pyridine can be added to neutralize the HCl formed.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Carefully quench the reaction by slowly adding it to ice-cold saturated sodium bicarbonate solution.

  • Extract the product with DCM.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify by column chromatography.

Expertise & Experience Insight: The use of thionyl chloride is a common and effective method for converting primary alcohols to alkyl chlorides.[8] The reaction proceeds via an SNi mechanism, which can be influenced by the presence of a base like pyridine to favor an SN2 pathway.

Esterification Reactions

Esterification is a versatile method for modifying the properties of the parent molecule.

This classic method involves the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst.[9]

Reaction Scheme: R-OH + R'-COOH ⇌ R-O-C(=O)-R' + H₂O

Materials:

  • 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol (1.0 eq.)

  • Carboxylic acid (e.g., acetic acid) (1.1-2.0 eq.)

  • Sulfuric acid (catalytic amount)

  • Toluene or a suitable solvent for azeotropic removal of water

Procedure:

  • Combine 2-[(6-fluoropyrazin-2-yl)oxy]ethan-1-ol, the carboxylic acid, and a catalytic amount of sulfuric acid in toluene.

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water azeotropically.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Cool the reaction mixture and wash with saturated sodium bicarbonate solution to neutralize the acid.

  • Wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

For acid-sensitive substrates, the Steglich esterification using DCC and DMAP is a milder alternative.[10]

Reaction Scheme: R-OH + R'-COOH + DCC + DMAP → R-O-C(=O)-R' + DCU

Materials:

  • 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol (1.0 eq.)

  • Carboxylic acid (1.1 eq.)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.)

  • 4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq.)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the alcohol, carboxylic acid, and DMAP in anhydrous DCM at 0 °C.

  • Add a solution of DCC in DCM dropwise.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction by TLC.

  • Filter off the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with 1 M HCl and saturated sodium bicarbonate solution.

  • Dry the organic layer, concentrate, and purify the product.

The Mitsunobu reaction is a powerful method for esterification, particularly when inversion of stereochemistry is desired (though not applicable for this primary alcohol).[11][12][13][14][15] It proceeds under mild, neutral conditions.[11][12][13][14][15]

Reaction Scheme: R-OH + R'-COOH + PPh₃ + DEAD → R-O-C(=O)-R' + Ph₃P=O + DEADH₂

Materials:

  • 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol (1.0 eq.)

  • Carboxylic acid (1.1 eq.)

  • Triphenylphosphine (PPh₃) (1.2 eq.)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2 eq.)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the alcohol, carboxylic acid, and triphenylphosphine in anhydrous THF at 0 °C under an inert atmosphere.[13]

  • Slowly add DEAD or DIAD dropwise to the solution.[13]

  • Stir the reaction at room temperature for 2-8 hours.

  • Monitor by TLC.

  • Concentrate the reaction mixture and purify by column chromatography to separate the product from triphenylphosphine oxide and the reduced azodicarboxylate.

Etherification: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely used method for preparing ethers.[16][17][18][19] It involves the reaction of an alkoxide with a primary alkyl halide or sulfonate.[16][17][18][19]

Reaction Scheme: R-OH + NaH → R-O⁻Na⁺ R-O⁻Na⁺ + R'-X → R-O-R' + NaX

Materials:

  • 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol (1.0 eq.)

  • Sodium hydride (NaH) (60% dispersion in mineral oil, 1.1 eq.)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq.)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

Procedure:

  • Suspend sodium hydride in anhydrous THF under an inert atmosphere.

  • Cool the suspension to 0 °C.

  • Add a solution of 2-[(6-fluoropyrazin-2-yl)oxy]ethan-1-ol in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Cool the mixture back to 0 °C and add the alkyl halide dropwise.

  • Stir at room temperature until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water or saturated ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry, concentrate, and purify by column chromatography.

Trustworthiness and Self-Validation: The success of the Williamson ether synthesis relies on the SN2 mechanism.[16][18] Therefore, it is crucial to use a primary alkyl halide or sulfonate to avoid elimination side reactions.[16][18] The formation of the alkoxide can be visually confirmed by the cessation of hydrogen gas evolution.

Visualization of Synthetic Pathways

The following diagrams illustrate the key functionalization workflows described in this guide.

Workflow for Activating the Hydroxyl Group

G A 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol B Tosylate (R-OTs) A->B TsCl, Base C Mesylate (R-OMs) A->C MsCl, Base D Alkyl Chloride (R-Cl) A->D SOCl₂

Caption: Activation of the primary alcohol to form good leaving groups.

Decision Tree for Functional Group Interconversion

G Start Start: 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol Ester Ester (R-O-C(=O)-R') Start->Ester Carboxylic Acid, Coupling Agent Ether Ether (R-O-R') Start->Ether Base, Alkyl Halide Halide Alkyl Halide (R-X) Start->Halide SOCl₂ or PBr₃ Sulfonate Sulfonate Ester (R-OSO₂R') Start->Sulfonate TsCl or MsCl, Base

Caption: Choosing the appropriate functionalization pathway.

Conclusion

The functionalization of the hydroxyl group in 2-[(6-fluoropyrazin-2-yl)oxy]ethan-1-ol is a critical step in the synthesis of novel compounds for drug discovery. This guide provides a detailed and practical overview of key synthetic transformations, including the formation of sulfonate esters, alkyl halides, esters, and ethers. By understanding the principles behind each protocol and carefully selecting the appropriate reaction conditions, researchers can effectively manipulate this versatile building block to create a diverse range of molecules with potential therapeutic applications. The provided protocols, grounded in established scientific literature, offer a reliable starting point for synthetic endeavors in this area.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Notes. (2018, May 1). Williamson ether synthesis: simple mechanism, 3 examples. Retrieved from [Link]

  • Chemistry Steps. (2024, December 10). Alcohols to Alkyl Halides. Retrieved from [Link]

  • Organic-Chemistry.org. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

  • Master Organic Chemistry. (2015, February 27). Making Alkyl Halides From Alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Krische, M. J. (2015, August 25). Catalytic Enantioselective C-H Functionalization of Alcohols via Redox-Triggered Carbonyl Addition: Borrowing Hydrogen, Returning Carbon. Accounts of chemical research, 48(8), 2321–2331.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Unacademy. (n.d.). Synthesis of Alkyl Halides. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 30). 10.6: Williamson Ether Synthesis. Retrieved from [Link]

  • BYJU'S. (2020, January 9). Preparation of Alkyl Halides. Retrieved from [Link]

  • OpenStax. (2023, September 20). 10.5 Preparing Alkyl Halides from Alcohols. In Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alcohols to Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Retrieved from [Link]

  • Molecules. (2012). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic functionalization of unactivated primary C-H bonds directed by an alcohol. Retrieved from [Link]

  • Chemistry. (2015, September 3). Amination of ω-Functionalized Aliphatic Primary Alcohols by a Biocatalytic Oxidation–Transamination Cascade. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

  • OperaChem. (2024, January 5). Formation of Esters. Retrieved from [Link]

  • Scribd. (n.d.). Water-Solvent Method For Tosylation and Mesylation. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Retrieved from [Link]

  • designer-drug.com. (n.d.). Synthesis of Mesylates From Alcohols. Retrieved from [Link]

  • Science Advances. (2018, October 5). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2023, June 22). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. Retrieved from [Link]

  • Wikipedia. (n.d.). Stahl oxidation. Retrieved from [Link]

  • YouTube. (2020, April 19). Synthesis and reactions of Pyrazine. Retrieved from [Link]

  • Molecules. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Retrieved from [Link]

  • Scientific Reports. (2024, December 16). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis and reactions of Pyrazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]

Sources

Application Note: Preparation and Functionalization of Fluorinated Pyrazine Building Blocks for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Significance

The strategic incorporation of fluorine into heterocyclic scaffolds has fundamentally transformed modern medicinal chemistry[1]. The pyrazine ring—an electron-deficient, nitrogen-rich diazine—is a privileged structural motif in pharmacology. By substituting the pyrazine core with fluorine atoms or fluorinated functional groups (such as –CF3 or –OCF3), drug developers can dramatically lower the pKa of adjacent basic amines, precisely modulate lipophilicity, and shield metabolically labile sites from oxidation by hepatic cytochrome P450 enzymes[1].

A premier clinical validation of this strategy is the development of Favipiravir, a fluorinated pyrazine carboxamide utilized globally as a broad-spectrum antiviral agent against RNA viruses[2]. However, the inherent electron deficiency of the pyrazine core renders traditional electrophilic aromatic substitution ineffective, necessitating the development of specialized, highly controlled synthetic methodologies.

Mechanistic Pathways and Synthetic Causality

Designing a scalable synthesis for fluorinated pyrazines requires navigating the unique electronic landscape of the diazine core. We highlight three field-proven strategies:

  • Late-Stage C–H Fluorination: Traditional fluorination requires hazardous fluorine gas. However, recent breakthroughs utilize silver(II) fluoride (AgF2) to achieve site-selective fluorination of a single C–H bond adjacent to the pyrazine nitrogen[3]. Acetonitrile is strictly required as the solvent because it ligates the AgF2, acting as a mild, controlled source of electrophilic fluorine radicals (F•) and preventing destructive over-oxidation[3].

  • Radical Difluoroalkylation (Minisci-Type): To introduce fluorinated side chains (e.g., difluoroacetic acid groups), a Minisci-type addition is employed. Protonation of the pyrazine core further enhances its electrophilicity, making it highly susceptible to attack by nucleophilic carbon-centered radicals (such as the •CF2COOEt radical) generated via photoredox catalysis[4].

  • Palladium-Catalyzed Cross-Coupling: For core elaboration, Suzuki-Miyaura cross-coupling of fluorohalopyrazines is the standard[5]. The strongly electron-withdrawing fluorine atom inductively activates the adjacent C–Cl or C–Br bonds, accelerating the oxidative addition of Palladium(0) while the C–F bond remains inert under standard coupling conditions[5].

Workflow Start Pyrazine Core (Electron-Deficient) CH_Fluor Late-Stage C-H Fluorination (AgF2, MeCN) Start->CH_Fluor Direct C-H SNAr Nucleophilic Halogen Exchange (KF or DAST) Start->SNAr Pre-functionalized Minisci Radical Difluoroalkylation (Minisci Reaction) Start->Minisci C-H Alkylation FluoroCore Fluorinated Pyrazine Intermediate CH_Fluor->FluoroCore SNAr->FluoroCore Minisci->FluoroCore CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) FluoroCore->CrossCoupling Core Elaboration Drug Targeted Drug Candidate (e.g., Favipiravir) CrossCoupling->Drug

Retrosynthetic and functionalization workflows for fluorinated pyrazine building blocks.

Physicochemical Impact of Fluorination

The introduction of fluorine radically alters the spectroscopic and physical properties of the pyrazine core. Table 1 synthesizes the critical data points used for structural verification and pharmacokinetic prediction.

Table 1: Influence of Fluorination on Pyrazine Physicochemical Properties

PropertyPyrazine2-Fluoropyrazine2-Chloro-5-trifluoromethoxypyrazine
Molecular Weight ( g/mol ) 80.0998.08198.53
Lipophilicity (LogP approx.) -0.260.151.80
¹⁹F NMR Chemical Shift (δ, ppm) N/A-49.5[6]-57.6[7]
Primary Reactivity Profile Electrophilic resistanceHighly activated for SNArActivated for Cross-Coupling[7]

Validated Experimental Protocols

Protocol A: Site-Selective C–H Fluorination of Pyrazine using AgF₂

Causality & Design: This protocol leverages the thermodynamic stability of the resulting C–F bond to drive radical fluorination. The use of super-stoichiometric AgF₂ is required because it acts simultaneously as the fluorine source and the terminal oxidant (AgII → AgI)[3].

Mechanism AgF2 AgF2 + MeCN (Electrophilic F• Source) RadicalInt N-Adjacent Radical Intermediate AgF2->RadicalInt F• Transfer Pyrazine Pyrazine Substrate Pyrazine->RadicalInt F• Addition Oxidation Oxidation (AgII -> AgI) & Deprotonation RadicalInt->Oxidation Product 2-Fluoropyrazine Oxidation->Product

Mechanism of AgF2-mediated radical C-H fluorination of the pyrazine core.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Inside a nitrogen-filled glovebox, charge a PTFE-lined reaction vessel with the pyrazine substrate (1.0 equiv) and AgF₂ (3.0 equiv). Note: Glass vessels should be avoided due to potential etching by trace HF.

  • Solvent Addition: Add anhydrous acetonitrile (0.1 M relative to the substrate). The coordination of acetonitrile to AgF₂ is critical for moderating the reactivity of the fluorine radical[3].

  • Reaction Execution: Seal the vessel and stir vigorously at ambient temperature (20–25 °C) for 1 hour.

  • Self-Validating In-Process Control (IPC): Withdraw a 50 µL aliquot. Monitor the reaction via low-field benchtop ¹⁹F NMR spectroscopy. Utilizing an external lock/shim device obviates the need for deuterated solvents, allowing for the direct, quantitative detection of the -49.5 ppm product signal without an aqueous workup that could degrade sensitive intermediates[3].

  • Workup: Quench the reaction mixture by pouring it into a saturated aqueous NaHCO₃ solution. Extract with dichloromethane (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Suzuki-Miyaura Cross-Coupling of 2-Chloro-5-fluoropyrazine

Causality & Design: The electron-withdrawing fluorine at the C5 position reduces the electron density of the pyrazine ring, drastically accelerating the oxidative addition of the C2–Cl bond to the Pd(0) center. This allows for milder heating conditions compared to unfluorinated analogs[5].

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried Schlenk flask, add 2-chloro-5-fluoropyrazine (1.0 equiv), phenylboronic acid (1.2 equiv), and anhydrous K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst, Pd(dppf)Cl₂ (0.05 equiv). The bidentate dppf ligand provides the necessary steric bulk to facilitate reductive elimination while preventing catalyst deactivation.

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/Water (4:1 v/v). Sparge the mixture with argon for 15 minutes to remove dissolved oxygen, which would otherwise quench the active Pd(0) species.

  • Thermal Activation: Heat the reaction mixture to 90 °C for 4–6 hours.

  • Purification: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Purify the crude organic layer via flash column chromatography (Hexanes/Ethyl Acetate) to isolate the 2-fluoro-5-phenylpyrazine building block[5].

Sources

Application Notes & Protocols: Utilizing 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1] By screening low molecular weight compounds, or "fragments," FBDD explores chemical space more effectively, often yielding higher quality starting points for optimization with superior physicochemical properties.[1][2] This guide provides a detailed framework for the utilization of a specific, high-value fragment, 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol , within a robust FBDD campaign.

The strategic design of this fragment makes it an excellent candidate for FBDD. Its core structure adheres well to the "Rule of Three," a guiding principle for fragment library design (MW < 300, ClogP < 3, H-bond donors/acceptors < 3).[3] The fluoropyrazine moiety offers a metabolically stable and synthetically versatile scaffold, with the fluorine atom providing a subtle yet powerful tool for modulating electronic properties and potential binding interactions.[4] Crucially, the ether-linked ethanol side-chain presents a clear, synthetically tractable vector for future optimization, allowing for controlled "fragment growing" into adjacent pockets of a target protein.[4]

This document will detail the necessary biophysical screening and structural biology protocols to identify and validate the interaction of this fragment with a protein target, laying the groundwork for a successful structure-guided drug design program.

Fragment Profile: 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol

A thorough understanding of the fragment's physicochemical properties is the foundational step for any FBDD campaign. These properties dictate its solubility, binding characteristics, and overall suitability as a starting point for drug discovery.

PropertyValueSignificance in FBDD
CAS Number 1989659-45-1Unique chemical identifier.
Molecular Weight 158.13 g/mol Adheres to the "Rule of Three" (MW < 300 Da), ensuring higher probability of fitting into small pockets and greater exploration of chemical space.[1][3]
Calculated LogP (ClogP) ~0.2 - 0.5Complies with the "Rule of Three" (ClogP < 3), indicating good aqueous solubility, which is critical for biophysical assays and minimizing non-specific binding.[5]
Hydrogen Bond Donors 1 (hydroxyl group)Within the "Rule of Three" limit (≤3), providing a key interaction point without excessive polarity.[5]
Hydrogen Bond Acceptors 4 (2 pyrazine N, 1 ether O, 1 hydroxyl O)Provides multiple potential points for directed interactions with the protein target.
Rotatable Bonds 3Low conformational flexibility increases the likelihood of a favorable binding entropy.[3]

The profile of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol makes it an ideal candidate. Its low molecular weight and high solubility allow for screening at the high concentrations (mM range) often required to detect the weak binding affinities typical of fragments.[6]

The FBDD Campaign Workflow: A Strategic Overview

A successful FBDD project is a multi-stage, iterative process that progressively builds confidence in a fragment hit and elucidates a clear path toward a more potent lead compound. The workflow is designed to efficiently screen, validate, and characterize fragment binding, with each step providing critical data to justify advancement to the next.

FBDD_Workflow cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Characterization cluster_3 Phase 4: Lead Optimization Target_Prep Target Protein Preparation & QC Primary_Screen Primary Biophysical Screen (e.g., DSF, SPR, NMR) Target_Prep->Primary_Screen High-quality protein Hit_List Initial Hit List (Weak Binders) Primary_Screen->Hit_List Orthogonal_Screen Orthogonal Screen (Secondary Biophysical Method) Hit_List->Orthogonal_Screen Confirm binding Validated_Hits Validated Hits Orthogonal_Screen->Validated_Hits Eliminate false positives Structural_Bio Structural Biology (X-ray Crystallography) Validated_Hits->Structural_Bio Determine 'How?' Binding_Mode Fragment Binding Mode (3D Structure) Structural_Bio->Binding_Mode SBDD Structure-Based Drug Design Binding_Mode->SBDD Synthesis Analogue Synthesis (Fragment Growing) SBDD->Synthesis Design cycle Lead_Compound Potent Lead Compound Synthesis->Lead_Compound

Figure 1: High-level overview of the Fragment-Based Drug Discovery (FBDD) workflow.

Primary Screening: Detecting Weak Interactions

The initial step is to screen a fragment library to identify compounds that bind to the target protein. Due to the inherently weak affinities of fragments (μM to mM range), this requires highly sensitive biophysical techniques.[1][7] We will detail protocols for three widely used and robust methods: Differential Scanning Fluorimetry (DSF), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol: Differential Scanning Fluorimetry (Thermal Shift Assay)

DSF is a rapid, cost-effective method that measures a protein's thermal stability.[8] Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm).[] This change in Tm (ΔTm) is used to identify binding events.[10]

Causality & Principle: The binding of a ligand to the folded state of a protein shifts the equilibrium away from the unfolded state. This means more thermal energy is required to denature the protein, resulting in a measurable increase in Tm. The assay monitors this unfolding process using a fluorescent dye that binds preferentially to the hydrophobic core of the unfolded protein.

Step-by-Step Methodology:

  • Protein & Fragment Preparation:

    • Prepare a stock solution of the target protein at 2-4 mg/mL in a well-defined buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The buffer should be optimized for protein stability.[11]

    • Prepare a 100 mM stock solution of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol in 100% DMSO.

    • Prepare a 5000x stock of a suitable fluorescent dye (e.g., SYPRO Orange) in DMSO.

  • Assay Plate Setup (384-well format):

    • Control Wells:

      • Apo Protein (Negative Control): 19.8 μL of protein buffer + 0.2 μL of 100% DMSO.

      • Known Binder (Positive Control): 19.6 μL of protein buffer + 0.2 μL of 100% DMSO + 0.2 μL of a known ligand.

    • Fragment Wells:

      • Add 0.2 μL of the 100 mM fragment stock to each well.

      • Add 19.8 μL of protein buffer. This results in a final fragment concentration of 1 mM and a final DMSO concentration of 1%. It is critical to maintain a consistent final DMSO concentration across all wells.[12]

  • Protein & Dye Addition:

    • Prepare a master mix of protein and dye. For each well, mix 5 μL of 0.2 mg/mL protein with 5 μL of a 10x working dilution of the dye in protein buffer.

    • Dispense 10 μL of the protein/dye master mix into each well of the assay plate.

    • The final volume in each well will be 20 μL, with a final protein concentration of 0.1 mg/mL and a final fragment concentration of 1 mM.

  • Data Acquisition:

    • Seal the plate, centrifuge briefly to mix, and incubate at room temperature for 15 minutes.

    • Place the plate in a quantitative PCR (qPCR) instrument.

    • Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute. Monitor fluorescence at the appropriate wavelengths for the chosen dye.

Data Interpretation:

  • The instrument software will generate a melt curve (fluorescence vs. temperature) for each well. The Tm is the temperature at the midpoint of the transition.

  • Calculate the thermal shift: ΔTm = Tm (Fragment) - Tm (Apo Protein) .

  • Hit Criterion: A fragment is typically considered a hit if it induces a ΔTm ≥ 0.5 - 1.0 °C .[13] This threshold must be determined based on the assay variability and the stability of the target protein.

Protocol: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in refractive index at a sensor surface, allowing for real-time monitoring of binding events.[14] It provides kinetic data (association and dissociation rates) in addition to affinity (KD).[15]

Causality & Principle: The target protein is immobilized on a sensor chip. When the fragment is flowed over the surface, binding causes an increase in mass at the surface, which alters the refractive index. This change is detected and reported in Resonance Units (RU). The magnitude of the response is proportional to the amount of bound fragment.

Step-by-Step Methodology:

  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Activate the surface using a mixture of EDC/NHS.

    • Immobilize the target protein to the surface at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM Sodium Acetate, pH 5.0). Aim for an immobilization level of 8,000-12,000 RU.

    • Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.

  • Fragment Screening:

    • Prepare a stock of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol and other fragments in 100% DMSO.

    • Dilute the fragments into running buffer (e.g., PBS, 0.05% Tween-20, 1% DMSO) to a final screening concentration, typically 100-500 µM. The final DMSO concentration must be precisely matched between the samples and the running buffer to avoid false positives.[12]

    • Inject the fragment solution over the reference and target flow cells for a defined period (e.g., 60 seconds) at a constant flow rate (e.g., 30 µL/min).

    • Follow with a dissociation phase where only running buffer is flowed over the surface (e.g., 120 seconds).

    • Regenerate the surface if necessary with a short pulse of a mild denaturant (e.g., 50 mM NaOH or Glycine-HCl pH 2.5), ensuring the protein's activity is retained.

Data Interpretation:

  • The binding response is calculated by subtracting the signal from the reference flow cell from the signal from the target flow cell.

  • Hit Criterion: A fragment is considered a hit if it produces a reproducible, concentration-dependent binding response that is significantly above the noise level of the instrument. The shape of the sensorgram should be consistent with a 1:1 binding model (curved association and exponential dissociation).

Protocol: ¹⁹F NMR Spectroscopy

NMR spectroscopy is a powerful method for fragment screening that can detect very weak binding affinities.[6][16] Given that our fragment contains a fluorine atom and biological systems are devoid of fluorine, ¹⁹F NMR is a particularly sensitive and clean method.[17] It is a ligand-observed experiment, meaning we monitor the signal of the fragment itself.

Causality & Principle: The NMR signal of a small molecule (fragment) is sensitive to its chemical environment. When a fragment binds to a large protein, its rotational correlation time increases dramatically. This leads to significant line broadening and a decrease in the intensity of its ¹⁹F NMR signal. Changes in the chemical shift can also occur upon binding.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the target protein (e.g., 50 µM) in a suitable NMR buffer (e.g., 50 mM Phosphate buffer, pH 7.0, 100 mM NaCl, in 99.9% D₂O).

    • Prepare a stock solution of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol (e.g., 10 mM) in the same D₂O-based buffer.

    • Reference Sample: Prepare an NMR tube containing the fragment at the final screening concentration (e.g., 200 µM) in NMR buffer.

    • Test Sample: Prepare a second NMR tube containing the fragment at the same concentration (200 µM) plus the target protein (e.g., 10-20 µM).

  • Data Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum for both the reference and test samples on a high-field NMR spectrometer equipped with a cryoprobe.

    • Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay appropriate for the fragment, and a spectral width that covers the expected chemical shift range.

Data Interpretation:

  • Compare the spectrum of the Test Sample (fragment + protein) to the Reference Sample (fragment only).

  • Hit Criterion: A binding event is indicated by one or more of the following changes to the fragment's ¹⁹F NMR signal in the presence of the protein:

    • Significant line broadening (an increase in the peak width at half-height).

    • A decrease in peak intensity.

    • A perturbation (shift) in the chemical shift.

  • Because of its sensitivity, ¹⁹F NMR is excellent for detecting weak binders and has a low false-positive rate.[17]

Hit Validation: The Importance of Orthogonal Screening

A primary screen can generate false positives due to factors like compound aggregation, assay interference, or non-specific binding.[13] Therefore, it is absolutely critical to re-test initial hits using a second, different biophysical method. This orthogonal validation step significantly increases confidence that the observed interaction is genuine and specific.[7]

Hit_Validation_Workflow cluster_primary Primary Screen cluster_secondary Orthogonal Validation Primary DSF Screen (High-Throughput) Initial_Hits 3-5% Hit Rate (Potential False Positives) Primary->Initial_Hits Secondary_SPR SPR Assay (Measures Direct Binding) Initial_Hits->Secondary_SPR Confirm Secondary_NMR NMR Assay (Low False Positives) Initial_Hits->Secondary_NMR Confirm Validated_Hits Validated Hits (<1% of Library) Secondary_SPR->Validated_Hits Secondary_NMR->Validated_Hits

Figure 2: Workflow for hit validation using orthogonal biophysical methods.

Comparison of Primary Screening Techniques

TechniquePrincipleThroughputProtein ConsumptionKey AdvantageCommon Pitfall
DSF / TSA Thermal DenaturationHighLowFast, inexpensive, suitable for initial library screens.[8][10]Indirect assay; can be insensitive to ligands that don't affect stability.
SPR Refractive Index ChangeMedium-HighLow (immobilized)Real-time kinetics and affinity data; high sensitivity.[14][15]Sensitive to bulk solvent effects (DMSO mismatch); requires stable protein for immobilization.[12]
NMR Nuclear Spin RelaxationLow-MediumHighDetects very weak binding with low false-positive rates; can provide structural information.[6][18]Lower throughput; requires larger amounts of soluble, stable protein.
X-ray Electron DensityLowHighProvides direct 3D structural information of the binding mode; the "gold standard" for validation.[19][20]Requires high-quality, diffracting protein crystals; can be a bottleneck.[21]

For a hit identified by DSF, a follow-up screen using SPR is an excellent orthogonal validation strategy, as it moves from an indirect measure of stability to a direct measure of binding at a surface.

Structural Biology: Protocol for X-ray Crystallography

The ultimate validation for a fragment hit is determining its three-dimensional structure in complex with the target protein.[19] X-ray crystallography provides an atomic-level snapshot of the binding mode, revealing the key interactions that anchor the fragment and highlighting potential vectors for synthetic elaboration.[20][22]

Causality & Principle: A purified protein is crystallized to form a highly ordered three-dimensional lattice. The crystal is soaked with a high concentration of the fragment, allowing it to diffuse into the crystal and bind to the protein. When exposed to a focused X-ray beam, the crystal diffracts the X-rays in a pattern that is dependent on the arrangement of atoms. This diffraction pattern is used to calculate an electron density map, into which the atomic model of the protein-fragment complex is built.

Step-by-Step Methodology:

  • Protein Crystallization:

    • Concentrate the target protein to 5-15 mg/mL.

    • Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using high-throughput robotic screening to identify conditions that produce high-quality, single crystals. This is often the most significant bottleneck in the process.[21]

    • Optimize the initial crystallization hits to produce crystals that are robust and diffract to a high resolution (< 2.5 Å).[21]

  • Fragment Soaking:

    • Prepare a "soaking solution" containing the components of the crystallization condition plus a high concentration of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol (typically 10-50 mM) and 5-10% DMSO to aid solubility.

    • Using a cryo-loop, transfer a protein crystal from its growth drop into the soaking solution.

    • Allow the crystal to soak for a period ranging from minutes to hours. The optimal time must be determined empirically.

  • Cryo-Protection and Data Collection:

    • Briefly transfer the soaked crystal into a cryo-protectant solution (typically the soaking solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.

    • Flash-cool the crystal by plunging it into liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron beamline, which provides a high-intensity X-ray source necessary for high-resolution data from small crystals.[23]

Data Interpretation:

  • Process the diffraction data to generate an electron density map.

  • Calculate a difference map (Fo-Fc) between the observed data and a model of the apo-protein structure.

  • Positive density in the difference map that is not accounted for by the protein or solvent indicates the location of the bound fragment.

  • Build the atomic model of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol into the density and refine the structure.

  • The final refined structure will reveal the precise orientation of the fragment, its interactions with specific amino acid residues (e.g., hydrogen bonds from the hydroxyl group), and the solvent-exposed vectors available for chemical modification.[22]

Conclusion: From Validated Fragment to Lead Compound

The successful identification, validation, and structural characterization of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol binding to a target protein represents a critical milestone. The high-resolution crystal structure provides an invaluable roadmap for the next phase: structure-based lead optimization. Medicinal chemists can now use this information to design and synthesize new analogues. By strategically modifying the ethanol side-chain—a process known as "fragment growing"—the initial weak affinity can be systematically improved, ultimately transforming a simple fragment into a potent and selective lead compound.[1] The protocols outlined in this guide provide a robust and validated pathway to achieve this foundational first step in modern drug discovery.

References

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Protein Science. Available at: [Link]

  • Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry. Available at: [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology. Available at: [Link]

  • Thermal Shift Assays. Charles River Laboratories. Available at: [Link]

  • Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. IntechOpen. Available at: [Link]

  • Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. Future Medicinal Chemistry. Available at: [Link]

  • NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. Available at: [Link]

  • X-ray Crystallography Fragment Screening. Selvita. Available at: [Link]

  • X-ray crystallography – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. CrystalsFirst. Available at: [Link]

  • NMR-based Fragment Screening for Drug Discovery. Bruker. Available at: [Link]

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. Available at: [Link]

  • Fragment HIT Identification in FBDD. CrystalsFirst. Available at: [Link]

  • CHAPTER 3: Applications of NMR in Fragment-Based Drug Design. Royal Society of Chemistry. Available at: [Link]

  • Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. ResearchGate. Available at: [Link]

  • Applied Biophysical Methods in Fragment-Based Drug Discovery. ResearchGate. Available at: [Link]

  • Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Structure. Available at: [Link]

  • Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Current Medicinal Chemistry. Available at: [Link]

  • The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. Bitesize Bio. Available at: [Link]

  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. Available at: [Link]

  • Interrogating fragments using a protein thermal shift assay. UQ eSpace. Available at: [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. Available at: [Link]

  • Fragment-Based Drug Discovery. Cambridge Healthtech Institute. Available at: [Link]

  • Fragment-based drug discovery: opportunities for organic synthesis. Organic & Biomolecular Chemistry. Available at: [Link]

  • Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis. Available at: [Link]

  • Fragment-based drug discovery: A graphical review. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application Note: Advanced Bioconjugation Strategies Using Thiol-Reactive Fluoropyrazine Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details the use of fluoropyrazine-based linkers as a superior alternative for the thiol-selective modification of proteins, peptides, and other biomolecules. Capitalizing on the mechanism of Nucleophilic Aromatic Substitution (SNAr), this chemistry forms an exceptionally stable thioether bond with cysteine residues, overcoming the well-documented instability of traditional maleimide-based conjugates. We provide a comprehensive overview of the underlying chemistry, detail its advantages in stability and reaction control, and present applications in high-value areas such as the development of antibody-drug conjugates (ADCs) and fluorescent probes. Detailed, step-by-step protocols for protein labeling and conjugate stability assessment are included to enable seamless adoption of this robust technology in the lab.

Introduction: The Critical Role of Linker Stability in Bioconjugation

The covalent attachment of functional molecules to proteins and other biologics is a cornerstone of modern biomedical research and therapeutic development.[1] Applications ranging from antibody-drug conjugates (ADCs) that deliver potent cytotoxins to cancer cells, to fluorescently labeled proteins for cellular imaging, all depend on the integrity of the chemical linker connecting the biologic to the payload.[2][3][4]

For decades, the reaction between a maleimide and a cysteine thiol has been the gold standard for site-specific protein modification due to its rapid kinetics and high selectivity under physiological conditions.[5] However, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to thiol exchange with abundant endogenous thiols like glutathione.[6][7] This reversal can cause premature release of the payload in vivo, leading to off-target toxicity and reduced therapeutic efficacy, a significant challenge in ADC development.[7][8]

To address this critical stability issue, next-generation linkers are required. Fluoropyrazine-based linkers represent a powerful solution. By engaging cysteine's thiol in a Nucleophilic Aromatic Substitution (SNAr) reaction, they form a highly stable C-S thioether bond that is not susceptible to reversal or thiol exchange, ensuring the bioconjugate remains intact until its intended site of action.

The Chemistry of Fluoropyrazine Linkers
2.1. Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)

The conjugation of a fluoropyrazine linker to a cysteine residue proceeds via a well-established SNAr mechanism. The pyrazine ring, an electron-deficient diazine, is further activated by the presence of a highly electronegative fluorine atom.[9] This activation renders the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by a potent nucleophile.

At a pH of ~7.5-8.5, the cysteine side chain (pKa ~8.5) is partially deprotonated to its thiolate form (R-S⁻), which is a strong nucleophile.[1] The thiolate attacks the electrophilic carbon, forming a transient, negatively charged intermediate known as a Meisenheimer complex.[10] This intermediate is resonance-stabilized by the electron-withdrawing nitrogen atoms in the pyrazine ring. Aromaticity is restored through the rapid elimination of the fluoride ion, which is an excellent leaving group in this context, resulting in the formation of a stable pyrazinyl-thioether bond.[10][11]

Caption: Mechanism of fluoropyrazine conjugation with a cysteine thiol.
2.2. Reaction Kinetics and Selectivity

The SNAr reaction with fluorinated heterocycles is generally rapid and highly selective. The reaction rate is dependent on pH, temperature, and the specific substitution pattern on the pyrazine ring.

  • pH Control: The reaction proceeds optimally at a slightly basic pH (7.5 - 8.5), which balances the need for a sufficient concentration of the reactive thiolate anion without promoting side reactions like hydrolysis of other functional groups (e.g., NHS esters on a heterobifunctional linker) or denaturation of the protein.

  • Selectivity: Cysteine is the primary target due to the unique nucleophilicity of the thiolate anion at this pH range. Other nucleophilic residues, such as lysine, have a much higher pKa (~10.5) and are predominantly in their protonated, non-nucleophilic ammonium form (R-NH₃⁺) at the reaction pH, thus preventing significant side reactions.

2.3. The Advantage of Irreversible Linkage Stability

The primary advantage of the fluoropyrazine strategy is the formation of a robust thioether bond. Unlike the thiosuccinimide bond from maleimide chemistry, this linkage is not susceptible to cleavage via a retro-Michael reaction.

FeatureMaleimide-Thiol LinkageFluoropyrazine-Thiol Linkage
Reaction Type Michael AdditionNucleophilic Aromatic Substitution (SNAr)
Resulting Bond ThiosuccinimideThioether
Stability Reversible; susceptible to thiol exchange with glutathione, causing premature payload release.[6][7]Highly stable and effectively irreversible under physiological conditions.
Key Weakness Retro-Michael reaction leads to instability in vivo.[8]Requires a fluorine-activated aromatic system.
Optimal pH 6.5 - 7.57.5 - 8.5
Applications of Fluoropyrazine Bioconjugation

The enhanced stability of fluoropyrazine linkers makes them ideal for applications where long-term in vivo integrity is paramount.

3.1. Antibody-Drug Conjugates (ADCs)

In ADCs, preventing premature release of the highly potent cytotoxic payload is critical to minimizing systemic toxicity and maximizing the therapeutic window.[3][12] The stability of the fluoropyrazine linker ensures that the payload remains attached to the antibody during circulation and is only released after internalization into the target cancer cell.

Caption: Workflow for creating stable ADCs with fluoropyrazine linkers.
3.2. Fluorescent Probes and Diagnostics

For in vitro and in vivo imaging, the stability of the label is crucial for quantitative and longitudinal studies.[13][14] Using a fluoropyrazine linker to attach a dye to a protein or antibody ensures that the fluorescent signal remains associated with the target molecule, preventing artifacts from dissociated labels and providing a more accurate representation of the target's localization and concentration.

Experimental Protocols
Protocol 1: General Procedure for Labeling a Cysteine-Containing Protein

This protocol describes the labeling of a protein containing one or more accessible cysteine residues (native or engineered) with a heterobifunctional fluoropyrazine linker carrying a payload (e.g., a fluorescent dye with an NHS ester).

Materials and Reagents:

  • Cysteine-containing protein (e.g., antibody fragment, nanobody) in a suitable buffer (e.g., PBS, pH 7.4).

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM).

  • Fluoropyrazine-NHS ester linker.

  • Conjugation Buffer: Phosphate buffer (50 mM) with 150 mM NaCl and 2 mM EDTA, pH 8.0.

  • Quenching Solution: Tris-HCl (1 M), pH 8.0.

  • Purification: Size Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column).

  • Anhydrous Dimethyl Sulfoxide (DMSO).

Procedure:

  • Protein Preparation (Disulfide Reduction, if necessary):

    • If labeling cysteines involved in disulfide bonds, a reduction step is necessary. For proteins with free surface cysteines, skip to step 2.

    • To 1 mg of protein in 950 µL of PBS, add 50 µL of 10 mM TCEP (final concentration 0.5 mM).

    • Incubate at 37°C for 1 hour.

    • Immediately remove excess TCEP by buffer exchange into degassed Conjugation Buffer using a desalting column.

  • Linker Preparation:

    • Prepare a 10 mM stock solution of the Fluoropyrazine-NHS ester linker in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Adjust the concentration of the reduced (or native free-thiol) protein to 1-5 mg/mL in cold, degassed Conjugation Buffer (pH 8.0).

    • Calculate the required volume of the 10 mM linker stock solution to achieve a 5- to 10-fold molar excess of linker over available thiol groups.

    • Add the calculated volume of the linker stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent payload.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50 mM Tris to quench any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Bioconjugate:

    • Remove unreacted linker and byproducts by purifying the reaction mixture using an SEC desalting column (e.g., PD-10) pre-equilibrated with the desired final storage buffer (e.g., PBS, pH 7.4).

    • Collect the protein-containing fractions as they elute in the void volume.

  • Characterization of the Conjugate:

    • Concentration: Determine the final protein concentration using a BCA assay or by measuring absorbance at 280 nm (A280).

    • Degree of Labeling (DoL) / Drug-to-Antibody Ratio (DAR): If the payload has a distinct absorbance, measure the absorbance at A280 and the payload's λmax. Calculate the DoL/DAR using the Beer-Lambert law, correcting for the payload's contribution to A280.

    • Purity/Integrity: Analyze the purified conjugate by SDS-PAGE to confirm conjugation and assess purity and aggregation.

Protocol 2: Comparative Stability Assessment

This protocol compares the stability of a fluoropyrazine-thioether conjugate to a maleimide-thiosuccinimide conjugate in the presence of a challenging concentration of a competing thiol.

Materials and Reagents:

  • Purified Fluoropyrazine-Protein Conjugate (from Protocol 1).

  • Purified Maleimide-Protein Conjugate (prepared using an analogous protocol at pH 7.0).

  • Glutathione (GSH) stock solution (100 mM in PBS).

  • Assay Buffer: PBS, pH 7.4.

  • Analysis: HPLC (e.g., Hydrophobic Interaction, HIC) or Mass Spectrometry (LC-MS).

Procedure:

  • Sample Preparation:

    • Prepare two sets of reaction tubes.

    • In one set, dilute the Fluoropyrazine-Protein conjugate to a final concentration of 0.5 mg/mL in Assay Buffer.

    • In the other set, dilute the Maleimide-Protein conjugate to 0.5 mg/mL in Assay Buffer.

    • For each conjugate type, prepare a control sample with Assay Buffer only and a test sample.

  • Stability Challenge:

    • To the test samples, add GSH stock solution to a final concentration of 5 mM.

    • To the control samples, add an equivalent volume of Assay Buffer.

    • Incubate all samples at 37°C.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 1, 4, 24, and 48 hours), withdraw an aliquot from each tube and quench any further reaction by flash-freezing or immediate analysis.

    • Analyze the samples by HIC-HPLC or LC-MS.

  • Data Interpretation:

    • Fluoropyrazine Conjugate: The analytical profile (e.g., HIC retention time or mass spectrum) is expected to remain largely unchanged over the time course, indicating a stable conjugate.

    • Maleimide Conjugate: The analytical profile is expected to show a time-dependent decrease in the peak corresponding to the intact conjugate and the appearance of new peaks corresponding to the unconjugated protein (due to retro-Michael reaction) and/or a glutathione-adduct of the maleimide linker.

    • Quantify the percentage of intact conjugate remaining at each time point to directly compare the stability of the two linkages.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low Labeling Efficiency / Low DoL - Incomplete disulfide reduction.- Thiol re-oxidation.- Linker hydrolysis (especially the NHS-ester moiety).- Insufficient linker excess or reaction time.- Increase TCEP concentration or incubation time. Ensure all buffers are degassed.- Prepare linker stock solution in anhydrous DMSO immediately before use.- Increase linker-to-protein molar ratio and/or extend reaction time.
Protein Aggregation/Precipitation - High concentration of organic solvent (DMSO).- Protein instability at the reaction pH.- Hydrophobicity of the linker-payload.- Keep the final DMSO concentration below 10% (v/v).- Perform a pH stability screen for the protein before conjugation.- Consider using a more hydrophilic linker (e.g., with a PEG spacer).
Non-Specific Labeling - Reaction pH is too high, leading to deprotonation of lysine amines.- Contaminating nucleophiles in buffer.- Maintain conjugation pH at or below 8.5.- Ensure buffers are free of primary amines (e.g., do not use Tris buffer for the conjugation step itself).
Conclusion

Bioconjugation strategies utilizing fluoropyrazine linkers offer a robust and reliable method for covalently modifying cysteine residues on biomolecules. The resulting thioether bond provides superior stability compared to traditional maleimide-based linkages, directly addressing the critical issue of premature payload release in therapeutic applications like ADCs. By leveraging the well-understood SNAr mechanism, researchers can produce highly stable, homogeneous bioconjugates with greater control and confidence, paving the way for the development of safer and more effective diagnostics and therapeutics.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. We will delve into the mechanistic underpinnings of the reaction and provide practical, field-tested solutions to frequently encountered issues.

The synthesis of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol is a valuable process, as this compound serves as a key building block in medicinal chemistry. Its structure, featuring a fluorinated pyrazine ring and a primary alcohol, allows for diverse downstream functionalization.[1] The primary synthetic route is a nucleophilic aromatic substitution (SNAr) reaction, a class of reactions crucial for the formation of aryl ethers.

Troubleshooting Common Issues

This section addresses specific problems you may encounter during the synthesis of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol. Each issue is presented in a question-and-answer format, providing a clear path from problem to resolution.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield in the synthesis of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol is a common challenge. The root cause often lies in one or more of the following factors: incomplete deprotonation of the nucleophile, suboptimal reaction conditions, or competing side reactions. Let's break down the troubleshooting process.

Underlying Chemistry: The formation of the ether linkage is typically achieved via a Williamson ether synthesis, which in this case is a nucleophilic aromatic substitution (SNAr) reaction.[2] The electron-withdrawing nature of the pyrazine ring and the fluorine substituent activate the C2 position for nucleophilic attack by an alkoxide.

Troubleshooting Workflow:

start Low Yield Observed check_base 1. Verify Base Strength & Stoichiometry start->check_base check_solvent 2. Evaluate Solvent Choice check_base->check_solvent If deprotonation is incomplete check_temp 3. Optimize Reaction Temperature check_solvent->check_temp If reaction is sluggish check_reagents 4. Assess Reagent Purity check_temp->check_reagents If side reactions increase solution Improved Yield check_reagents->solution After optimization

Caption: Troubleshooting workflow for low yield.

Detailed Solutions:

  • Incomplete Deprotonation: The reacting nucleophile is the alkoxide of ethylene glycol or 2-bromoethanol. For the reaction to proceed efficiently, the alcohol must be fully deprotonated.

    • Recommended Action: Use a strong, non-nucleophilic base such as sodium hydride (NaH).[3][4] Ensure at least one full equivalent of the base is used. The reaction of NaH with the alcohol will produce hydrogen gas, and the cessation of bubbling is a good indicator of complete deprotonation.[5]

  • Suboptimal Solvent: The choice of solvent is critical for SNAr reactions.[6]

    • Recommended Action: Employ polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents effectively solvate the cation (e.g., Na+) without strongly interacting with the alkoxide nucleophile, thereby increasing its reactivity.[6] Protic solvents should be avoided as they can protonate the alkoxide, reducing its nucleophilicity.

  • Incorrect Temperature: Temperature plays a dual role; it can increase the reaction rate but also promote side reactions.

    • Recommended Action: Start the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, gradually increase the temperature. A range of 80-120 °C is often effective for SNAr reactions.[6]

Table 1: Effect of Reaction Parameters on Yield

ParameterSub-optimal ConditionRecommended ConditionRationale
Base Weak base (e.g., K2CO3)Strong base (e.g., NaH)Ensures complete formation of the reactive alkoxide.
Solvent Protic (e.g., Ethanol)Polar Aprotic (e.g., DMF, DMSO)Enhances nucleophilicity of the alkoxide.[6]
Temperature Too low (< 25 °C)80-120 °C (optimized)Provides sufficient energy to overcome the activation barrier.
Question 2: I'm observing multiple spots on my TLC, suggesting the formation of byproducts. What are these impurities and how can I prevent them?

The formation of multiple byproducts is a frequent issue, primarily stemming from the reactivity of the starting materials and intermediates.

Common Side Reactions:

  • Elimination: If using a 2-haloethanol, the strong base can promote an E2 elimination reaction to form vinyl alcohol, which is unstable and will tautomerize.[2][3]

  • Di-substitution: When using 2,6-difluoropyrazine as the starting material, ethylene glycol can react at both the C2 and C6 positions.

  • Reaction with Solvent (Solvolysis): If a nucleophilic solvent is used, it can compete with the intended nucleophile.[6]

Mitigation Strategies:

cluster_0 Primary Reaction Pathway cluster_1 Side Reactions A { 6-Fluoropyrazin-2-ol | Ethylene Glycol} B Deprotonation (NaH) A:f0->B C S N Ar Reaction B->C E Elimination (E2) B->E If using 2-haloethanol D 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol C->D F Di-substitution C->F If using 2,6-difluoropyrazine

Caption: Reaction pathways and potential side reactions.

  • To Minimize Elimination:

    • Control Temperature: Keep the temperature as low as possible while still allowing the SNAr reaction to proceed at a reasonable rate.

    • Choice of Leaving Group: While bromide is a good leaving group, tosylates or mesylates on the ethanol moiety can also be used and may alter the balance between substitution and elimination.[4]

  • To Control Di-substitution:

    • Stoichiometry: Use a controlled amount of ethylene glycol (e.g., 1.0-1.2 equivalents) to favor mono-substitution.

    • Slow Addition: Add the ethylene glycol solution dropwise to the reaction mixture to maintain a low concentration of the nucleophile.

Frequently Asked Questions (FAQs)

What is the best synthetic strategy: starting with 6-fluoropyrazin-2-ol or 2,6-difluoropyrazine?

Both routes are viable, but the choice depends on the availability of starting materials and the desired control over the reaction.

  • Route A: 6-Fluoropyrazin-2-ol + 2-Bromoethanol: This is a classic Williamson ether synthesis.[1] It is generally straightforward but can be susceptible to the elimination side reaction of 2-bromoethanol.[2]

  • Route B: 2,6-Difluoropyrazine + Ethylene Glycol: This route leverages the high reactivity of fluorine as a leaving group in SNAr reactions.[6] However, it requires careful control of stoichiometry to prevent di-substitution.

For most applications, Route B is often preferred due to the higher reactivity of the fluorinated starting material, which can lead to milder reaction conditions and potentially higher yields if di-substitution is properly managed.

How do I effectively purify the final product?

Purification of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol typically involves a combination of aqueous workup and chromatography.[7]

Step-by-Step Purification Protocol:

  • Quenching: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature and carefully quench any remaining base by slowly adding water or a dilute acid solution.

  • Liquid-Liquid Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate. The product is expected to be in the organic layer. Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography: The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, is often effective.[7]

  • Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent system can be used for further purification.[9]

Can I use other bases besides sodium hydride?

While sodium hydride is a common choice, other strong bases can be used. However, their properties should be carefully considered.

  • Potassium tert-butoxide (t-BuOK): A strong, non-nucleophilic base that can be effective. However, its bulkiness might influence the reaction rate.

  • Lithium diisopropylamide (LDA): A very strong, non-nucleophilic base, but it is typically used at low temperatures and may be overkill for this reaction.

Avoid weaker bases like carbonates (e.g., K2CO3) or hydroxides (e.g., NaOH) as they may not be strong enough to fully deprotonate the alcohol, leading to low conversion.

References

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available at: [Link]

  • ChemRxiv. Directed nucleophilic aromatic substitution reaction. Available at: [Link]

  • PMC. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Available at: [Link]

  • Organic Chemistry Portal. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Available at: [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • Chemistry Steps. Williamson Ether Synthesis. Available at: [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. Available at: [Link]

  • Google Patents. RU2384577C2 - Method of producing 2-(oxiran-2-yl)-ethanol.
  • ChemRxiv. A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Available at: [Link]

  • PMC. Synthesis of 6,6- and 7,7-Difluoro-1-Acetamidopyrrolizidines and Their Oxidation Catalyzed by the Nonheme Fe Oxygenase LolO. Available at: [Link]

  • Google Patents. WO2017085733A2 - Improved process for the synthesis of 2, 6-xylidine and its derivatives.
  • Google Patents. The synthetic method of 2-amino-1-(the fluoro-2-chromanyl of-6-) ethanol.

Sources

Technical Support Center: Troubleshooting & Purifying Fluoropyrazine Syntheses

Author: BenchChem Technical Support Team. Date: March 2026

Fluoropyrazines are highly valued scaffolds in medicinal chemistry and drug development. However, their synthesis—typically via nucleophilic aromatic substitution (Halex reaction) of chloropyrazines or the Balz-Schiemann reaction of aminopyrazines—often leaves behind unreacted starting materials[1]. Because these starting materials share the core pyrazine ring, they exhibit similar polarities to the final product, making downstream purification a significant bottleneck. This guide provides field-proven, causality-driven solutions for isolating pure fluoropyrazines.

Section 1: Core Troubleshooting FAQs

Q1: I performed a Halex reaction (SNAr) using KF/CsF to convert a chloropyrazine to a fluoropyrazine. NMR shows 15% unreacted chloropyrazine. Can I add a nucleophilic scavenger (like an amine or thiol) to remove it? A1: Absolutely not. This is a common and fatal error in fluoropyrazine synthesis. You might assume that the unreacted chloropyrazine is the most reactive species left in the flask. However, fluorine is highly electronegative. When attached to the electron-deficient pyrazine ring, fluorine strongly stabilizes the anionic Meisenheimer intermediate during a nucleophilic attack[2]. As a result, your fluoropyrazine product is actually significantly more reactive toward nucleophiles than the chloropyrazine starting material. Adding a scavenger will preferentially destroy your synthesized product.

Q2: If chemical scavenging is off the table, how do I separate 2-fluoropyrazine from unreacted 2-chloropyrazine? A2: You must rely on physical separation methods, specifically exploiting boiling point differentials or careful chromatography. The substitution of chlorine for fluorine significantly reduces the molecular weight and polarizability of the molecule, leading to weaker intermolecular London dispersion forces. Consequently, 2-fluoropyrazine boils at ~110 °C[3], whereas 2-chloropyrazine boils at ~153–154 °C[4]. This ~43 °C differential is substantial enough to allow for efficient fractional distillation on scale. For smaller laboratory scales, silica gel column chromatography (using low-polarity solvent systems like pentane/ether or hexane/ethyl acetate) is effective.

Q3: I synthesized a fluoropyrazine via the Balz-Schiemann route starting from an aminopyrazine. How do I remove the unreacted aminopyrazine without chromatography? A3: Exploit the drastic difference in basicity. The exocyclic amino group on 2-aminopyrazine gives its conjugate acid a pKa of approximately 3.1[5]. In contrast, fluoropyrazines lack this basic exocyclic nitrogen and have a pKa < 0. By performing a simple liquid-liquid acid-base extraction using 1M aqueous HCl, you selectively protonate the aminopyrazine, converting it into a highly water-soluble pyrazinium salt. The neutral fluoropyrazine remains exclusively in the organic phase.

Section 2: Physicochemical Data for Separation Strategies

To rationally design your purification workflow, consult the physicochemical properties of the key species involved. This data dictates whether thermal or chemical partitioning is appropriate:

CompoundRole in SynthesisBoiling Point (°C)Conjugate Acid pKaPrimary Separation Strategy
2-Chloropyrazine Starting Material (Halex)153 – 154 °C[4]~ -1.1Fractional Distillation
2-Aminopyrazine Starting Material (Balz-Schiemann)203 °C[5]~ 3.1[5]Acid-Base Extraction
2-Fluoropyrazine Target Product110 °C[3]< 0N/A (Isolate from above)
Section 3: Purification Workflows & Decision Trees

G Start Identify Unreacted Starting Material Decision What is the Starting Material? Start->Decision Chloro Chloropyrazine (Halex Reaction) Decision->Chloro Halogen Amino Aminopyrazine (Balz-Schiemann Route) Decision->Amino Amine Warning WARNING: Do NOT use nucleophilic scavengers! Product is highly reactive. Chloro->Warning Distill Fractional Distillation (Exploit ~43°C BP diff) or Column Chromatography Chloro->Distill Separation Extract Liquid-Liquid Extraction (Wash with 1M HCl to remove basic amine) Amino->Extract pKa difference

Decision tree for selecting the optimal purification strategy for fluoropyrazines.

Workflow Step1 Crude Mixture (Fluoropyrazine + Aminopyrazine) Step2 Add Organic Solvent & 1M HCl (aq) Step1->Step2 Step3 Phase Separation Step2->Step3 OrgPhase Organic Phase (Pure Fluoropyrazine) Step3->OrgPhase Top/Bottom Layer AqPhase Aqueous Phase (Protonated Aminopyrazine) Step3->AqPhase Extract & Discard

Workflow for the acid-base extraction of unreacted aminopyrazine.

Section 4: Experimental Protocols
Protocol A: Fractional Distillation for Halex Reaction Mixtures

Causality & Validation: This protocol exploits the ~43 °C boiling point difference between 2-chloropyrazine and 2-fluoropyrazine. The system is self-validating; the plateau of the vapor temperature precisely indicates which fraction is distilling.

  • Preparation: Transfer the crude, dried reaction mixture (post-filtration of fluoride salts) to a round-bottom flask equipped with a Vigreux column (at least 15 cm to ensure adequate theoretical plates), a distillation head, a condenser, and a receiving flask.

  • Heating: Submerge the flask in an oil bath and begin heating slowly. Maintain a steady stirring rate to prevent bumping.

  • Foreshot Collection: Collect any low-boiling solvents (e.g., residual DCM or ether) that distill below 100 °C.

  • Product Fraction: As the vapor temperature stabilizes around 108–112 °C, swap the receiving flask. Collect the 2-fluoropyrazine fraction[3].

  • Validation: Monitor the head temperature. Once it begins to rise sharply above 115 °C, swap the flask again. The remaining liquid in the boiling flask will primarily be the unreacted 2-chloropyrazine (bp 153–154 °C)[4].

  • QC Check: Analyze the collected product fraction via 19F NMR (expect a sharp singlet around -81 ppm) and GC-MS to confirm the absence of the M+ 114 (chloropyrazine) peak[2].

Protocol B: Acid-Base Extraction Workflow for Balz-Schiemann Mixtures

Causality & Validation: This protocol uses pH manipulation to alter the partition coefficient of the basic starting material, ensuring a highly selective purification without chromatography.

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent with low polarity, such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M aqueous HCl.

  • Agitation & Partitioning: Shake the funnel vigorously, venting frequently. The basic 2-aminopyrazine reacts with HCl to form a water-soluble pyrazinium chloride salt, migrating into the aqueous layer.

  • Separation: Allow the layers to separate completely. Drain the organic layer (containing the neutral fluoropyrazine) into an Erlenmeyer flask.

  • Validation (Self-Validating Step): To ensure all aminopyrazine has been removed, perform a secondary wash of the organic layer with fresh 1M HCl. Spot the secondary aqueous wash on a TLC plate and stain with ninhydrin; a lack of color change confirms the complete removal of the amine.

  • Neutralization & Drying: Wash the organic layer once with saturated aqueous NaHCO3 to neutralize any residual acid, followed by a brine wash. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure fluoropyrazine[1].

References
  • 2-Chloro-5-fluoropyrazine|959019-05-7 Source: Benchchem URL:6

  • Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination Source: The Journal of Organic Chemistry - ACS Publications URL:2

  • 2-Aminopyrazine(5049-61-6)MSDS Melting Point Boiling Density Storage Transport Source: ChemicalBook URL:5

  • 2-chloropyrazine, 14508-49-7 Source: The Good Scents Company URL:4

  • 2-Fluoropyrazine 95% Source: Avantor URL:3

Sources

Optimizing temperature for SnAr reactions with fluoropyrazines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the thermal sensitivity of nucleophilic aromatic substitution (SNAr) reactions involving fluoropyrazines. The pyrazine ring is highly electron-deficient due to its two electronegative nitrogen atoms, making it an excellent electrophile. However, this same electronic property makes the pyrazine core highly susceptible to thermal degradation, ring-opening, and polymerization at elevated temperatures.

This technical support guide is designed to help you navigate the thermodynamic and kinetic tightrope of fluoropyrazine SNAr reactions, moving away from traditional "heat and beat" methods toward precision-engineered conditions.

SNAr Temperature Optimization Logic

SNAr_Optimization A Initiate S_NAr Reaction Fluoropyrazine + Nucleophile B Temperature Screen (25 °C to 80 °C) A->B C Low Conversion (< 50% Yield) B->C Stalled D Target Achieved (> 90% Yield) B->D Optimal E Substrate Degradation (Tar Formation) B->E Harsh Conditions F Apply Mechanochemistry (Al2O3 Auxiliary, No Solvent) C->F Change Modality G Use Anhydrous NMe4F (Enhance Nucleophilicity) C->G Modify Reagent H Lower Temp & Change Base (e.g., Cs2CO3 to DIPEA) E->H Mitigate Side Reactions F->D G->D H->D

Workflow for optimizing SNAr temperature to balance reactivity and pyrazine stability.

Troubleshooting & FAQs

Q1: My SNAr reaction with a fluoropyrazine stalls at room temperature, but heating to 120 °C in DMSO causes complete degradation into a black tar. How do I bridge this gap? Causality & Solution: The pyrazine ring is highly activated. At elevated temperatures (>100 °C) in polar aprotic solvents, hydroxide impurities from hygroscopic bases (like K₂CO₃ or Cs₂CO₃) or the decomposition of the solvent itself can act as competing nucleophiles, leading to rapid polymerization[1]. Instead of increasing the temperature, increase the solubility and intrinsic reactivity of your reagents. Utilizing highly soluble, anhydrous fluoride sources like anhydrous tetramethylammonium fluoride (NMe₄F) can drive SNAr at temperatures as low as 25–80 °C, bypassing the need for harsh 140 °C conditions that cause ether formation or substrate degradation (2)[2].

Q2: I am trying to substitute a secondary amine onto 2-fluoropyrazine, but I want to avoid high-boiling solvents that require tedious aqueous workups. Are there low-temperature or solvent-free alternatives? Causality & Solution: Traditional SNAr requires polar aprotic solvents to solvate the nucleophile and stabilize the Meisenheimer complex intermediate. However, mechanochemistry offers a powerful, solvent-free alternative. Recent protocols utilize Al₂O₃ as a grinding auxiliary in a ball mill. The excellent affinity of Al₂O₃ for hydrogen fluoride (the reaction byproduct) drives the reaction forward thermodynamically without external heating, achieving high yields at ambient internal milling temperatures (3)[3].

Q3: How does the leaving group effect change with temperature in pyrazines? Should I use chloropyrazines instead of fluoropyrazines if I need to heat the reaction? Causality & Solution: In SNAr, the rate-determining step is typically the formation of the Meisenheimer complex, not the C-X bond cleavage. Fluorine is the optimal leaving group because its high electronegativity strongly polarizes the C-F bond, accelerating initial nucleophilic attack. While chloropyrazines are slightly more thermally stable, they react significantly slower and often force you into the >120 °C temperature regime where degradation occurs[1]. Stick with fluoropyrazines and optimize for lower temperatures using phase-transfer catalysts or anhydrous conditions.

Quantitative Data: Temperature & Condition Matrix

The following table summarizes empirically validated temperature ranges for SNAr reactions involving pyrazine substrates to prevent thermal degradation while ensuring kinetic turnover[2],[3].

Nucleophile TypeSubstrateReagent / CatalystSolventOptimal Temp (°C)Typical Yield (%)
Secondary Amine2-FluoropyrazineAl₂O₃ (Mechanochemical)NoneAmbient (Milling)69–86
Fluoride (Halex)2-ChloropyrazineNMe₄F (Anhydrous)DMF25–80>95
Fluoride (Halex)2-ChloropyrazineCsFSulfolane140–15050–70
Aryl Ether2-Fluoro-5-phenylpyrazineK₂CO₃DMSO80–10075–85

Self-Validating Experimental Protocols

Protocol 1: Room-Temperature SNAr using Anhydrous NMe₄F

This protocol utilizes anhydrous tetramethylammonium fluoride to enable room-temperature substitution, preventing the thermal degradation typically seen at 140 °C.

  • Preparation: In a nitrogen-filled glovebox, weigh out the fluoropyrazine substrate (0.1 mmol, 1.0 eq) and anhydrous NMe₄F (0.2 mmol, 2.0 eq) into a 4 mL borosilicate vial equipped with a magnetic stir bar.

  • Solvation: Add 0.5 mL of anhydrous DMF (0.2 M concentration) to the solids. Seal the vial with a PTFE-lined cap.

  • Reaction: Stir the mixture vigorously at 25 °C for 24 hours. If substituting a highly sterically hindered nucleophile, the temperature can be safely raised to 80 °C for 3–4 hours without risking pyrazine ring-opening.

  • Self-Validating Step (In-Process Control): Extract a 10 µL aliquot, dilute in CDCl₃, and perform a rapid ¹⁹F NMR scan using 1,3,5-trifluorobenzene as an internal standard. The complete disappearance of the starting material peak confirms conversion before proceeding to the aqueous workup, validating the integrity of the anhydrous environment.

  • Isolation: Quench with water, extract with ethyl acetate (3 x 5 mL), wash the combined organic layers with LiCl solution (to remove DMF), dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Solvent-Free Mechanochemical SNAr

This protocol eliminates the need for high-boiling solvents and external heating by utilizing mechanical energy and an Al₂O₃ auxiliary.

  • Reactor Loading: To a 50 mL zirconium dioxide (ZrO₂) grinding jar, add 4 ZrO₂ milling balls (1 cm diameter).

  • Reagent Addition: Add 2-fluoropyrazine (2.0 mmol, 1.0 eq), the amine nucleophile (e.g., piperidine, 3.0 mmol, 1.5 eq), and 5.0 g of basic Al₂O₃.

  • Mechanochemical Milling: Secure the jar in a vibratory ball mill and mill at a shaking frequency of 15 Hz for 1 hour. No external heating is applied; the internal kinetic energy will naturally raise the temperature to an optimal, self-regulating ambient level.

  • Self-Validating Step (Physical State Check): Open the jar inside a fume hood. The reaction mixture should be a free-flowing powder. Causality: If the mixture has formed a sticky dough, it indicates excessive moisture or an insufficient ratio of Al₂O₃ to reagents, which will drastically reduce the yield due to poor mechanical energy transfer.

  • Isolation: Wash the resulting powder with ethyl acetate (3 x 15 mL) and filter through a sintered glass funnel to remove the Al₂O₃. Concentrate the filtrate under reduced pressure to yield the pure product.

References

  • Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Al₂O₃ promoted mechanochemical nucleophilic aromatic substitution Source: RSC Mechanochemistry (RSC Publishing) URL:[Link]

Sources

Technical Support Center: Troubleshooting Pyrazine Alkoxylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Alkoxypyrazine Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stalled conversions, poor yields, or intractable byproducts during the etherification of halopyrazines.

Pyrazine functionalization is a cornerstone of medicinal chemistry, but the unique electronic environment of the 1,4-diazine ring introduces specific mechanistic hurdles. This guide bypasses generic advice to provide a deep, causality-driven analysis of pyrazine alkoxylation, complete with self-validating protocols and diagnostic workflows.

The Mechanistic Landscape: Why Do These Reactions Fail?

To troubleshoot effectively, we must first understand the electronic environment of the pyrazine ring. Unlike pyridine or benzene, pyrazine possesses two electronegative nitrogen atoms. This significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring highly electrophilic and primed for Nucleophilic Aromatic Substitution (SNAr)[1][2].

However, this same electrophilicity makes the substrate hypersensitive to nucleophilic attack by trace impurities—specifically water. When moisture is present, hydroxide ions outcompete the bulky alkoxides, leading to the formation of hydroxypyrazines. Due to the thermodynamic stability of the C=O bond, hydroxypyrazines rapidly tautomerize into pyrazinones. This is a thermodynamic sink ; once the pyrazinone forms, the starting material is irreversibly lost, and the reaction stalls[2].

SNAr_Pathway A Chloropyrazine (Electrophile) B Alkoxide Attack (Anhydrous) A->B + RO⁻ E Water Impurity (Hydrolysis) A->E + H₂O / OH⁻ C Meisenheimer Complex B->C D Alkoxypyrazine (Target Product) C->D - Cl⁻ F Hydroxypyrazine E->F - Cl⁻ G Pyrazinone Tautomer (Thermodynamic Sink) F->G Tautomerization

Reaction pathways showing successful SNAr versus the pyrazinone thermodynamic sink.

Diagnostic FAQs

Q: My conversion is stalling at 50%, even though I am using an excess of alkoxide. What is happening? A: You are likely encountering the Deactivation Effect or premature quenching of your base. Once a pyrazine ring is substituted with an electron-donating alkoxy group, the ring becomes significantly less electrophilic. If your alkoxide was not fully pre-formed (e.g., using weak bases like K2CO3 instead of NaH for SNAr), the remaining unreacted alcohol cannot overcome this newly elevated activation energy barrier[2]. Ensure complete alkoxide generation before introducing the chloropyrazine.

Q: I am seeing a major byproduct that is highly polar and streaks on the TLC plate. What is it? A: This is the classic signature of pyrazinone formation caused by water ingress[2]. Trace moisture reacts with your strong base (NaH) to form sodium hydroxide. Hydroxide is a smaller, harder nucleophile than your alkoxide and will rapidly attack the chloropyrazine. You must rigorously dry your solvents (use molecular sieves) and ensure your alcohol is anhydrous.

Q: I am trying to couple a secondary/tertiary alcohol, but I only get recovered starting material or ring degradation. Can SNAr work here? A: Generally, no. Secondary and tertiary alkoxides are highly sterically hindered. Instead of acting as nucleophiles, they act as strong bases, leading to side reactions or decomposition of the pyrazine core. For 2° and 3° alcohols, you must abandon thermal SNAr and shift to Palladium-Catalyzed C–O Cross-Coupling (e.g., using Buchwald ligands like RockPhos or L8)[3].

Troubleshooting_Logic Start Low Conversion in Pyrazine Alkoxylation? Q1 Is the alcohol sterically hindered (2° or 3°)? Start->Q1 A1_Yes Shift to Pd-Catalyzed Cross-Coupling Q1->A1_Yes Yes A1_No Check Reaction Environment Q1->A1_No No Q2 Are polar byproducts present on TLC/LCMS? A1_No->Q2 A2_Yes Moisture Issue: Rigorous Drying Needed Q2->A2_Yes Yes A2_No Check Nucleophile Strength Q2->A2_No No Q3 Is NaH or Base fully reacting? A2_No->Q3 A3_No Increase Temp or Change Counterion (Cs+) Q3->A3_No No / Unsure

Logical troubleshooting workflow for diagnosing low conversion in pyrazine alkoxylation.

Self-Validating Experimental Protocols

To ensure reproducibility, use the following field-proven methodologies. Each protocol contains a "Self-Validation Checkpoint" to confirm the reaction is proceeding correctly before committing to the workup.

Protocol A: Anhydrous SNAr for Primary Alkoxides[2][5]

Best for: Primary alcohols (e.g., methanol, ethanol, 2-methoxyethanol).

  • Alkoxide Generation: Under a positive pressure of nitrogen, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF (0.2 M). Cool to 0 °C.

  • Alcohol Addition: Slowly add the primary alcohol (1.2 equiv) dropwise.

    • Self-Validation Checkpoint: You must observe steady hydrogen gas evolution. If effervescence does not occur, your NaH has degraded to NaOH. Discard and start over.

  • Electrophile Addition: Stir for 30 minutes at room temperature to ensure complete alkoxide formation. Add the chloropyrazine (1.0 equiv) dropwise as a solution in THF.

  • Thermal Activation: Heat the mixture to reflux (approx. 66 °C for THF) for 4–6 hours[4].

  • Workup: Quench carefully with saturated aqueous NH4Cl to neutralize any unreacted alkoxide, extract with EtOAc, and wash with brine to remove polar impurities.

Protocol B: Pd-Catalyzed Etherification for Hindered Alcohols[3][4]

Best for: Secondary/Tertiary alcohols, or unactivated electron-rich chloropyrazines.

  • Catalyst Pre-mix: In a glovebox or under rigorous Argon, mix Pd(OAc)2 (2-5 mol%) and a bulky biaryl phosphine ligand (e.g., RockPhos or L8, 1.2:1 ratio to Pd) in anhydrous Toluene. Stir for 5 minutes to ligate[3][4].

  • Slurry Formation: Add the chloropyrazine (1.0 equiv), the hindered alcohol (1.2 equiv), and Cs2CO3 (2.0 equiv).

    • Causality Note: The "Cesium Effect" is critical here. Cs+ is highly polarizable and significantly improves the solubility of the alkoxide intermediate in organic solvents compared to potassium or sodium salts[2][4].

  • Execution: Heat to 80–90 °C for 12 hours.

    • Self-Validation Checkpoint: Monitor the solution color. A shift to deep red/brown is normal for active Pd species. If a "palladium mirror" (black plating) forms on the flask walls, your catalyst has decomposed (likely due to oxygen ingress or ligand failure)[2].

  • Workup: Filter the crude mixture through a Celite pad to remove Pd black and inorganic cesium salts prior to aqueous workup.

Quantitative Data Summary

The following table summarizes the optimal conditions and expected outcomes based on the steric profile of the nucleophile.

Alcohol TypePreferred MethodOptimal BaseSolventTemp (°C)Typical YieldCommon Pitfall
Primary (1°) Thermal SNArNaHTHF / DMF60–8085–95%Hydrolysis (Pyrazinone formation) if wet.
Secondary (2°) Pd-CatalysisCs2CO3Toluene80–10070–85%β-hydride elimination (forms ketone instead of ether).
Tertiary (3°) Pd-CatalysisCs2CO3Toluene100–11050–70%Catalyst decomposition (Pd black formation).
Phenols (ArOH) Thermal SNArK2CO3DMF / DMSO100–12080–90%Incomplete conversion due to weak nucleophilicity.

References

  • Title: Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols Source: Organic Letters (American Chemical Society) URL: [Link]

  • Title: Nucleophilic aromatic substitution of chloropyrazines: Kinetics and mechanism Source: Journal of Organic Chemistry (Cited via BenchChem Application Notes) URL: [Link]

  • Title: Tautomerism of Hydroxypyrazines: Thermodynamic and Kinetic Insights Source: Journal of Heterocyclic Chemistry (Cited via BenchChem Application Notes) URL: [Link]

Sources

Separation of mono-substituted vs di-substituted pyrazine glycol ethers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this guide to help you troubleshoot the notoriously difficult separation of mono-substituted and di-substituted pyrazine glycol ethers.

Rather than simply providing a list of solvents, this guide explains the causality behind the chromatographic behavior of these molecules, empowering you to adapt these self-validating protocols to your specific glycol chain lengths and scale requirements.

Section 1: Fundamental Mechanistic Insights

Q1: Why do mono- and di-substituted pyrazine glycol ethers co-elute despite having different molecular weights?

The Causality: The synthesis of these compounds typically relies on the of a dichloropyrazine with a glycol[1]. The first substitution is rapid due to the highly electron-deficient nature of the pyrazine core. However, the second substitution is significantly slower because the newly attached glycol ether group donates electron density back into the ring via resonance, deactivating it against further nucleophilic attack[1].

This kinetic difference inevitably leaves you with a crude mixture of mono- and di-substituted products. The separation challenge arises from a "polarity paradox." While the mono-substituted product retains a lipophilic chlorine atom, the pyrazine nitrogens heavily interact with the free hydroxyl groups of the glycol chains via intramolecular and intermolecular hydrogen bonding. This masks the expected polarity differences, causing severe peak tailing and co-elution, particularly on unmodified silica[2].

Pathway A Dichloropyrazine (Lipophilic Core) B Mono-Substituted (Intermediate Polarity) A->B Fast SNAr (1st Glycol) C Di-Substituted (Highly Hydrophilic) B->C Slow SNAr (2nd Glycol)

Reaction pathway and polarity shift during pyrazine glycol ether synthesis.

Q2: How do the physicochemical properties dictate my choice of stationary phase?

To design a self-validating separation system, you must exploit the specific structural differences between the two species. The table below summarizes how the degree of substitution impacts chromatographic behavior.

Table 1: Physicochemical & Chromatographic Comparison

PropertyMono-Substituted PyrazineDi-Substituted PyrazineChromatographic Impact
Substitution 1x Glycol, 1x Chlorine2x GlycolDictates stationary phase affinity.
Relative Polarity Moderate (Lipophilic Cl)High (Dual Hydroxyls)Di-substituted elutes earlier on C18.
H-Bonding Potential Moderate (1x -OH)High (2x -OH)Di-substituted tails heavily on bare Silica.
Estimated ΔRf​ (Silica) ~0.45 (DCM:MeOH 9:1)~0.15 (DCM:MeOH 9:1)Requires gradient elution for Flash.
RP-HPLC Retention Later (Hydrophobic Cl)Earlier (Hydrophilic)Requires highly aqueous mobile phase.

Section 2: Troubleshooting Chromatographic Workflows

Q3: My peaks tail severely on C18 Reverse-Phase HPLC, and resolution is poor. How do I fix this?

The Causality: Pyrazine nitrogens are weakly basic (pKa ~0.6)[2]. When passing through a C18 column, these nitrogen atoms, along with the glycol hydroxyls, undergo secondary interactions with unendcapped, acidic silanol groups on the silica matrix. This causes asymmetric peak broadening (tailing).

Step-by-Step RP-HPLC Optimization Protocol:

  • Mobile Phase Buffering: You must suppress silanol ionization. Use Water (Solvent A) and Acetonitrile (Solvent B), both modified with 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid . The low pH protonates the silanols, neutralizing their interaction with the pyrazine core.

  • Gradient Execution: Because the di-substituted pyrazine is highly hydrophilic, start with a highly aqueous gradient.

    • 0-5 min: 5% B (Isocratic hold to retain the di-substituted product).

    • 5-20 min: 5% to 60% B (Linear gradient to elute the mono-substituted product).

  • Temperature Control: Elevate the column compartment to 40°C . This decreases mobile phase viscosity and improves mass transfer, which sharpens the peaks of bulky glycol ethers.

  • Self-Validation: Calculate the asymmetry factor ( As​ ) of your peaks. If As​>1.2 , increase the TFA concentration to 0.15% or switch to a base-deactivated (endcapped) C18 column.

Q4: How do I separate these on a multi-gram preparative scale where HPLC is too expensive?

The Causality: For bulk separations, you must rely on differential liquid-liquid extraction (LLE) leveraging the [3]. The di-substituted pyrazine is highly water-soluble due to its dual glycol chains. By saturating the aqueous phase with salt, you force the less polar mono-substituted pyrazine into the organic phase while retaining the di-substituted species in the aqueous layer[4].

Step-by-Step LLE & Flash Workflow:

  • Reaction Quench & Salting Out: Quench the crude reaction mixture with water. Add solid Potassium Chloride (KCl) or Sodium Chloride (NaCl) until the aqueous layer is fully saturated.

  • Differential Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). The mono-substituted product will preferentially partition into the organic layer. The di-substituted product will largely remain in the brine.

  • Normal Phase Flash Polish: Concentrate the organic layer and load it onto a silica flash column. Because the mono-substituted product has fewer hydrogen-bond donors, it will elute cleanly using a gradient of 100% DCM to 90:10 DCM:Methanol .

  • Self-Validation: Spot the fractions on a TLC plate. The mono-substituted product will run near Rf​ 0.45, while any residual di-substituted impurity will remain near the baseline ( Rf​ 0.15).

Workflow Start Crude Mixture Scale Determine Scale Start->Scale Prep Preparative (>1g) Scale->Prep Large Scale Anal Analytical (<1g) Scale->Anal Small Scale LLE Salting-Out Extraction Prep->LLE Step 1: Enrichment HPLC Reverse Phase HPLC Anal->HPLC High Resolution Flash Normal Phase Flash LLE->Flash Step 2: Polish

Decision tree for selecting the optimal separation workflow based on scale.

References

  • MDPI. "Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications." Molecules, 2021. Available at:[Link]

  • CORESTA. "Determination of pyrazine flavourants in electronic cigarette cartridges and liquids by headspace solid phase microextraction-gas chromatography-mass spectrometry." CORESTA Congress, 2016. Available at:[Link]

  • ACS Publications. "Biobased Pyrazine-Containing Polyesters." ACS Sustainable Chemistry & Engineering, 2020. Available at:[Link]

Sources

Overcoming solubility issues during 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol. This guide provides in-depth troubleshooting for common solubility-related challenges encountered during the workup and purification of this versatile fluorinated heterocyclic compound. The following question-and-answer format is designed to address specific issues faced by researchers, scientists, and drug development professionals in the laboratory.

Understanding the Challenges: Physicochemical Properties

The molecular architecture of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol presents a unique combination of functional groups that dictates its solubility and behavior during purification. Understanding these features is the first step in designing a robust workup protocol.

Q1: What are the key structural features of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol that influence its solubility and workup?

A1: The solubility characteristics of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol are a direct consequence of its hybrid structure, which blends aromatic and aliphatic features with highly polar functional groups.[1]

  • Pyrazine Ring: The electron-deficient pyrazine ring, containing two nitrogen atoms, is a key contributor to the molecule's polarity and can participate in hydrogen bonding.[2]

  • Fluorine Atom: The highly electronegative fluorine atom enhances the electron-deficient nature of the pyrazine ring, which is a critical feature for its synthesis via nucleophilic aromatic substitution (SNAr).[1][3] It also modulates properties like metabolic stability.[1]

  • Ether Linkage and Hydroxyl Group: The ethan-1-ol side chain, connected by an ether bond, is the primary source of the compound's challenging solubility profile. The terminal hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, conferring significant polarity and potential water solubility.[4] This makes the compound behave, to an extent, like a polar alcohol.

Collectively, these features result in a molecule that is often "too polar" for standard organic solvents and workup procedures, yet not always sufficiently water-soluble for a clean aqueous extraction.

Q2: What is the likely synthetic pathway for this compound, and how does it impact the workup strategy?

A2: The most common and direct route to synthesizing this compound is a Nucleophilic Aromatic Substitution (SNAr) reaction.[1][5] This typically involves reacting 2,6-difluoropyrazine with ethylene glycol in the presence of a base.

SNAr_Reaction cluster_reactants Reactants cluster_conditions Conditions 2,6-Difluoropyrazine 2,6-Difluoropyrazine Product 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol 2,6-Difluoropyrazine->Product SNAr Reaction Ethylene_Glycol Ethylene Glycol (HOCH2CH2OH) Ethylene_Glycol->Product Base Base (e.g., NaH, K2CO3) Base->Product Solvent Solvent (e.g., DMF, DMSO, THF) Solvent->Product

Caption: Synthesis of the target compound via SNAr reaction.

This synthesis pathway directly informs the workup strategy by predicting the likely impurities:

  • Unreacted Starting Materials: Excess ethylene glycol is highly water-soluble and can typically be removed with aqueous washes. Unreacted 2,6-difluoropyrazine is less polar and can be extracted into common organic solvents.

  • Byproducts: Potential for disubstitution (reaction at both fluorine positions) exists, leading to a more nonpolar impurity.

  • Reaction Solvent: SNAr reactions are often run in high-boiling polar aprotic solvents like DMF or DMSO, which can be challenging to remove.[6]

  • Base: The inorganic base and its salts must be thoroughly removed, usually with aqueous washes.

FAQs: Troubleshooting Experimental Issues

This section addresses specific problems you may encounter during the workup and purification of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol.

Aqueous Workup & Extraction

Q3: My product seems to be partially lost in the aqueous layer during extraction with ethyl acetate or dichloromethane. What should I do?

A3: This is a classic sign of a polar compound with partial water solubility. The hydroxyl group makes it susceptible to being partitioned into the aqueous phase along with salts and other polar impurities.

Troubleshooting Steps:

  • Use Brine: Before extracting, wash the organic layer with a saturated sodium chloride solution (brine). This decreases the solubility of organic compounds in the aqueous layer by increasing its polarity, effectively "salting out" your product into the organic phase.

  • Back-Extraction: Combine all aqueous layers and re-extract them multiple times (3-4x) with a more polar, water-immiscible organic solvent like n-butanol or a 3:1 mixture of chloroform/isopropanol. This can recover the product that has partitioned into the aqueous phase.

  • Solvent Selection: Consider using a more polar extraction solvent from the outset. While ethyl acetate is common, solvents like n-butanol can be more effective for highly polar compounds, although they are harder to remove under reduced pressure.

Q4: I am struggling to remove a high-boiling polar solvent like DMF or DMSO. What are the best methods?

A4: Complete removal of DMF or DMSO is crucial as they can interfere with subsequent steps and crystallization.

Recommended Methods:

  • Multiple Aqueous Washes: The most straightforward method is to perform numerous extractions with water or brine (5-10 times).[6] This is often sufficient if the product has low water solubility.

  • Azeotropic Removal: For residual DMF or DMSO, azeotropic distillation can be effective. After the initial workup, dissolve the crude product in toluene or heptane and remove the solvent under reduced pressure. This process can be repeated several times to co-evaporate the high-boiling residual solvent.[6]

  • Lyophilization (Freeze-Drying): If your compound is stable, dissolving the crude material in a minimal amount of a suitable solvent (like 1,4-dioxane or water if the product is soluble) and then freeze-drying can effectively remove residual water and other volatile impurities.[6]

Purification by Chromatography

Q5: My compound streaks badly on a standard silica gel column. How can I improve the separation?

A5: Streaking on silica gel is a common issue for polar and basic compounds like pyrazine derivatives.[7] The acidic nature of silica can cause strong, sometimes irreversible, binding.

Solutions:

  • Add a Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier to your mobile phase.[6]

    • Triethylamine (Et₃N): Add 0.1-1% to the eluent.

    • Ammonia: Use a pre-mixed solution of 7N ammonia in methanol as part of your polar solvent system (e.g., 90:10:1 DCM/MeOH/NH₄OH).

  • Switch Stationary Phase: If modifiers are ineffective, silica gel may be unsuitable.

    • Alumina (Basic or Neutral): Alumina is a good alternative for basic compounds and can prevent the streaking seen on silica.[6]

    • Reversed-Phase (C18): This is often the best choice for highly polar compounds.[6][8] See the detailed protocol below.

Q6: My compound won't elute from the silica column, or the recovery is very low. What is happening?

A6: This indicates that your compound is too polar for the selected mobile phase or is irreversibly adsorbing to the stationary phase.

Troubleshooting Workflow:

Chromatography_Troubleshooting Start Issue: Low/No Recovery from Silica Column CheckPolarity Is the mobile phase polar enough? (e.g., >20% MeOH in DCM) Start->CheckPolarity IncreasePolarity Increase polarity of mobile phase. Use a gradient up to 100% MeOH. CheckPolarity->IncreasePolarity No CheckDegradation Is the compound degrading on silica? CheckPolarity->CheckDegradation Yes IncreasePolarity->CheckDegradation Still no elution TLC_Test Spot compound on TLC plate. Wait 1 hr, then elute. Check for new spots. CheckDegradation->TLC_Test TLC_Test->IncreasePolarity No degradation SwitchPhase Switch to a different stationary phase. TLC_Test->SwitchPhase Degradation observed Alumina Try Neutral or Basic Alumina SwitchPhase->Alumina ReversedPhase Use Reversed-Phase (C18) Chromatography. (Method of choice for polar compounds) SwitchPhase->ReversedPhase

Caption: Decision workflow for troubleshooting low column recovery.

Crystallization

Q7: My product "oils out" instead of crystallizing. How can I fix this?

A7: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to high supersaturation or the presence of impurities.[9][10]

Possible Cause Solution Scientific Rationale
Solution is too concentrated / Cooled too quickly 1. Re-heat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent (10-20% more). 3. Allow the flask to cool very slowly (e.g., in a warm water bath or insulated container).[9][10]Adding more solvent lowers the saturation point, requiring a lower temperature for precipitation to begin. Slow cooling ensures that nucleation and crystal growth occur below the compound's melting point.
Presence of Impurities Purify the material further before crystallization, for example, by a quick filtration through a plug of silica or by chromatography.[6]Impurities can depress the melting point of the mixture and interfere with the formation of a stable crystal lattice.
Inappropriate Solvent Experiment with different solvents or solvent mixtures. A more viscous solvent can sometimes hinder oiling out.The kinetics of crystal lattice formation are highly dependent on solute-solvent interactions.

Q8: I can't get my compound to crystallize from any solvent. What are my options?

A8: If standard crystallization fails, more advanced techniques may be necessary, especially for a highly soluble or stubborn compound.[11]

  • Induce Crystallization:

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the meniscus to create nucleation sites.[9][12]

    • Seed Crystals: Add a tiny crystal of the pure compound to induce crystallization.[9][12]

  • Solvent/Anti-Solvent System: This is a powerful technique for compounds that are highly soluble in common solvents.[11]

    • Dissolve your compound in a minimum amount of a "good" solvent in which it is very soluble (e.g., Methanol, Acetone).

    • Slowly add a "poor" or "anti-solvent" in which the compound is insoluble (e.g., Hexanes, Diethyl Ether, Water) dropwise until the solution becomes faintly cloudy.

    • Add a drop or two of the "good" solvent to redissolve the cloudiness, then allow the solution to stand undisturbed.

  • Vapor Diffusion: This method is excellent for small quantities and can produce high-quality crystals.[13]

    • Dissolve the compound in a small amount of a relatively non-volatile "good" solvent in a small, open vial.

    • Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent."

    • The anti-solvent vapor will slowly diffuse into the solution, gradually reducing the compound's solubility and promoting slow crystallization.[11]

Experimental Protocols

Protocol 1: Purification of a Highly Polar Compound by Reversed-Phase Flash Chromatography

This protocol is recommended when standard silica gel chromatography fails due to high polarity.[6]

  • Sample Preparation:

    • Dissolve the crude 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol in a minimum amount of a strong solvent like methanol or DMSO.

    • Add C18-functionalized silica gel or Celite® to the solution to create a slurry.

    • Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained. This is the "dry loaded" sample.

  • Column Preparation:

    • Select a pre-packed C18 flash column appropriately sized for the sample amount (typically, the crude material should be 1-5% of the mass of the stationary phase).[6]

    • Equilibrate the column with the starting mobile phase (e.g., 95:5 Water/Acetonitrile).

  • Elution:

    • Load the dry sample onto the top of the column.

    • Begin elution with a shallow gradient. For example:

      • 0-5 min: 5% Acetonitrile in Water

      • 5-25 min: Gradient from 5% to 50% Acetonitrile in Water

      • 25-30 min: Gradient from 50% to 95% Acetonitrile in Water

    • Expert Tip: Adding a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase can often improve peak shape for nitrogen-containing heterocycles.[6]

  • Fraction Collection & Analysis:

    • Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product.

    • Combine the pure fractions and remove the organic solvent (Acetonitrile) under reduced pressure.

    • The remaining aqueous solution can be freeze-dried or extracted with a suitable organic solvent (e.g., DCM) to isolate the final product.

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

    • Crystallization - University of Missouri–St. Louis. [Link]

  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed. [Link]

  • Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits - MDPI. [Link]

  • Guide for crystallization - University of Rennes. [Link]

  • Recrystallization - University of California, Irvine. [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview - Master Organic Chemistry. [Link]

  • Synthesis of near-IR absorbing/emitting porphyrazine derivatives with tunable solubility - The University of British Columbia. [Link]

  • Purification of strong polar and basic compounds : r/Chempros - Reddit. [Link]

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines | Request PDF - ResearchGate. [Link]

  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes - YouTube. [Link]

  • A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity - ChemRxiv. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]

  • Pyrazine derivatives: a patent review (2008 - present) - PubMed. [Link]

Sources

Technical Support Center: Catalyst Selection for Enhancing Fluoropyrazine Ether Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to providing in-depth guidance on catalyst selection and troubleshooting for the synthesis of fluoropyrazine ethers. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, we will delve into the causality behind experimental choices, offer solutions to common challenges, and provide detailed protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic systems for synthesizing fluoropyrazine ethers?

A1: The two main catalytic approaches for forming fluoropyrazine ethers are transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

  • Palladium-catalyzed Buchwald-Hartwig C-O cross-coupling is a powerful and versatile method.[1][2] It typically employs a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand. The choice of ligand is critical for reaction efficiency.

  • Copper-catalyzed Ullmann condensation is a classical method that has seen a resurgence with the development of new ligand systems.[3][4] It is often a more economical choice than palladium.

  • Nucleophilic Aromatic Substitution (SNAr) can occur without a metal catalyst if the pyrazine ring is sufficiently activated by electron-withdrawing groups.[5][6][7][8] The fluorine atom itself is an activating group.[6] However, a strong base is typically required to deprotonate the alcohol, forming a nucleophilic alkoxide.

Q2: How do I choose between a palladium and a copper catalyst?

A2: The choice depends on several factors:

  • Substrate Scope: Palladium catalysts, particularly with advanced phosphine ligands, often exhibit a broader substrate scope and functional group tolerance.[1][9]

  • Reaction Conditions: Copper-catalyzed reactions may sometimes require higher temperatures than their palladium counterparts.[4]

  • Cost: Copper catalysts are generally more cost-effective than palladium catalysts.[4]

  • Previous Literature: For novel substrates, it is often beneficial to start with conditions reported for similar compounds.

Q3: What is the role of the ligand in palladium-catalyzed etherification?

A3: The ligand plays a crucial role in stabilizing the palladium catalyst, promoting the key steps of the catalytic cycle (oxidative addition and reductive elimination), and preventing catalyst deactivation.[9] Sterically hindered and electron-rich phosphine ligands, such as those developed by Buchwald (e.g., tBuBrettPhos), are often highly effective.[9][10] Bidentate phosphine ligands can also be effective in preventing the formation of inactive palladium dimers.[1]

Q4: Can I perform this reaction without a metal catalyst?

A4: Yes, under certain conditions. The formation of fluoropyrazine ethers can proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyrazine ring, enhanced by the presence of a fluorine atom, makes it susceptible to attack by nucleophiles like alkoxides.[5][6][7][8] This typically requires a strong base to generate the alkoxide from the corresponding alcohol.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: Low to No Product Formation

Potential Cause Troubleshooting Steps
Inactive Catalyst • Ensure the palladium precatalyst is properly activated to the active Pd(0) species.[11] Consider using a pre-formed catalyst or a precatalyst that is easily reduced in situ. • For air-sensitive catalysts and ligands, ensure all manipulations are performed under an inert atmosphere (e.g., nitrogen or argon).
Inappropriate Base • The base is crucial for both deprotonating the alcohol and facilitating the catalytic cycle. • For Buchwald-Hartwig reactions, common bases include alkali metal tert-butoxides (e.g., NaOtBu, KOtBu) and carbonates (e.g., Cs₂CO₃, K₂CO₃).[10] The choice of base can significantly impact the reaction outcome.
Poor Ligand Choice • The ligand is critical for catalyst performance. Screen a variety of phosphine ligands (e.g., biarylphosphines, ferrocenylphosphines) to find the optimal one for your specific substrate.[1][9]
Low Reaction Temperature • While some reactions proceed at room temperature, many require heating to overcome the activation energy barrier. Incrementally increase the temperature (e.g., in 10-20°C intervals) to find the optimal condition.
Solvent Effects • The solvent can influence catalyst solubility and reactivity. Common solvents for cross-coupling reactions include toluene, dioxane, and DMF.[3][4] Ensure the solvent is anhydrous, as water can deactivate the catalyst and hydrolyze reactants.

Problem 2: Formation of Significant Side Products

Potential Cause Troubleshooting Steps
Hydrodehalogenation • This side reaction replaces the fluorine atom with a hydrogen atom. It can be promoted by moisture or certain bases. • Ensure anhydrous conditions and consider a milder base.
Homocoupling of the Alcohol • This can occur if the oxidative addition of the fluoropyrazine is slow. • Optimize the catalyst and ligand to favor the cross-coupling pathway.
Reaction with the Solvent • Some solvents can participate in side reactions at elevated temperatures. • Choose a more inert solvent if solvent-related byproducts are observed.

Problem 3: Catalyst Deactivation

Potential Cause Troubleshooting Steps
Product Inhibition • The product itself can sometimes coordinate to the metal center and inhibit the catalyst.[3] • If the reaction stalls, consider adding a fresh portion of the catalyst.
Decomposition of Ligand or Catalyst • High temperatures or reactive substrates can lead to the decomposition of the catalyst or ligand. • Screen for a more robust ligand or consider running the reaction at a lower temperature for a longer duration.[9]
Formation of Off-Cycle Species • The catalyst can form inactive complexes that are no longer part of the productive catalytic cycle.[9] • The choice of ligand is critical to minimize the formation of these off-cycle species.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Fluoropyrazine Ether Formation (Buchwald-Hartwig C-O Coupling)

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the fluoropyrazine (1.0 mmol), the alcohol (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., tBuBrettPhos, 4 mol%).

  • Add a base (e.g., Cs₂CO₃, 2.0 mmol).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 80-120 °C).

  • Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alcohol (1.2 mmol) and a strong base (e.g., NaH, 1.5 mmol) in an anhydrous aprotic solvent (e.g., THF, 10 mL) under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the alkoxide.

  • Add the fluoropyrazine (1.0 mmol) to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizing the Process

Diagram 1: Catalytic Cycle for Buchwald-Hartwig C-O Coupling

Buchwald_Hartwig_Etherification Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-F Alkoxide Exchange Complex Alkoxide Exchange Complex Oxidative Addition Complex->Alkoxide Exchange Complex R-OH, Base Pd(II) Intermediate Pd(II) Intermediate Alkoxide Exchange Complex->Pd(II) Intermediate - Base-H+ Pd(II) Intermediate->Pd(0)L Reductive Elimination (Ar-OR)

Caption: Palladium-catalyzed C-O cross-coupling cycle.

Diagram 2: Mechanism of Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism reactant Fluoropyrazine + RO⁻ intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Nucleophilic Attack product Pyrazine Ether + F⁻ intermediate->product Loss of Leaving Group

Caption: SNAr pathway for ether formation.

Quantitative Data Summary

Table 1: Comparison of Common Catalytic Systems

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Pd(OAc)₂ / Phosphine Ligand Toluene or Dioxane, 80-120 °C, Strong Base (e.g., NaOtBu)Broad substrate scope, high yieldsHigher cost, potential for catalyst deactivation
Copper Iodide / Ligand DMF or DMSO, 100-150 °C, Base (e.g., K₂CO₃)Lower cost, effective for some substratesOften requires higher temperatures, narrower scope
Base-mediated SNAr Aprotic Solvent (e.g., THF, DMF), Reflux, Strong Base (e.g., NaH)No transition metal required, simple procedureLimited to activated fluoropyrazines, may require harsh conditions

References

  • White Rose eTheses Online. Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. [Link]

  • BYJU'S. (2022, February 28). Nucleophilic aromatic substitution. [Link]

  • DSpace@MIT. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • MDPI. (2020, May 9). Trifluoromethoxypyrazines: Preparation and Properties. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • ResearchGate. (2020, August 5). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C−O Cross-Coupling. [Link]

  • MDPI. Iron(III) Fluorinated Porphyrins: Greener Chemistry from Synthesis to Oxidative Catalysis Reactions. [Link]

  • MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

  • PMC. (2016, September 22). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. [Link]

  • Wordpress. Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Copper(II)-Catalyzed Ether Synthesis from Aliphatic Alcohols and Potassium Organotrifluoroborate Salts. [Link]

  • PMC. (2016, August 17). Dialkyl Ether Formation via Nickel-Catalyzed Cross Coupling of Acetals and Aryl Iodides. [Link]

  • PMC. Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. [Link]

  • PMC. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. [Link]

  • ResearchGate. Optimization of reaction conditions a. [Link]

  • Wikipedia. Cross-coupling reaction. [Link]

  • Semantic Scholar. Buchwald–Hartwig reaction: an update. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • YouTube. (2018, September 20). 13.3 Synthesis and Reactions of Ethers. [Link]

  • ACS Publications. (2012, November 14). Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines | Organic Letters. [Link]

  • PubMed. (2015, September 16). Cyclic Ether Synthesis via Palladium-Catalyzed Directed Dehydrogenative Annulation at Unactivated Terminal Positions. [Link]

  • PMC. Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones. [Link]

  • ResearchGate. (2025, August 6). (PDF) Greener approach toward one pot route to pyrazine synthesis. [Link]

  • MDPI. (2025, July 8). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]

  • RSC Publishing. A novel green and efficient heterogeneous acid catalyst for the one-pot synthesis of benzopyrazine-aminoimidazole hybrids with antiproliferative potential. [Link]

  • RSC Publishing. Copper-catalyzed pyrrole synthesis from 3,6-dihydro-1,2-oxazines. [Link]

  • MDPI. (2020, October 16). Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives. [Link]

  • SciSpace. (2020, October 15). A copper-catalyzed asymmetric oxime propargylation enables the synthesis of the gliovirin tetrahydro-1,2-oxazine core. [Link]

  • Master Organic Chemistry. SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). [Link]

  • YouTube. (2020, March 28). Williamson ether synthesis (done wrong). [Link]

  • Organic Chemistry Portal. Synthesis of Unsymmetrical Pyrazines Based on α-Diazo Oxime Ethers. [Link]

  • YouTube. (2024, December 12). Williamson Ether Synthesis - IT'S JUST AN SN2 REACTION!. [Link]

Sources

Validation & Comparative

A Comparative Guide to ¹³C and ¹⁹F NMR Analysis of Fluoropyrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of ¹³C and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and analysis of fluoropyrazine derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural steps to explain the underlying principles and experimental choices that lead to high-quality, interpretable data.

Introduction: The Power of Fluorine in Pyrazine Scaffolds

Pyrazine rings are prevalent in pharmaceuticals and agrochemicals due to their unique electronic properties and ability to participate in hydrogen bonding. The introduction of fluorine atoms into the pyrazine scaffold can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, the precise characterization of these fluorinated derivatives is paramount. Both ¹³C and ¹⁹F NMR are indispensable tools for this purpose, each offering unique insights into the molecular structure.

¹⁹F NMR, in particular, offers several advantages for analyzing these compounds. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity, close to that of ¹H NMR.[3][4][5] Furthermore, the large chemical shift range of ¹⁹F NMR, which can span over 800 ppm, minimizes signal overlap and makes it highly sensitive to the local electronic environment.[3][6] This sensitivity is crucial for detecting subtle structural changes.

Core Principles: A Comparative Overview

Feature¹³C NMR Spectroscopy¹⁹F NMR Spectroscopy
Natural Abundance ~1.1%100%
Sensitivity LowHigh (approaching ¹H)[3][4]
Chemical Shift Range ~200 ppm[7][8][9]>800 ppm[3]
Primary Information Carbon skeleton, hybridizationElectronic environment of F, conformational changes
Coupling ¹³C-¹⁹F coupling provides connectivity data¹⁹F-¹⁹F and ¹⁹F-¹H coupling reveals spatial relationships

Experimental Design and Protocols

The quality of NMR data is fundamentally dependent on a well-designed experiment. This section details the critical considerations and provides step-by-step protocols for acquiring high-quality ¹³C and ¹⁹F NMR spectra of fluoropyrazine derivatives.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra. The choice of solvent and the use of an appropriate internal standard are critical.

Protocol 1: Standard Sample Preparation for ¹³C and ¹⁹F NMR

  • Compound Purity: Ensure the fluoropyrazine derivative is of high purity to avoid interference from impurities in the spectra.

  • Solvent Selection: Dissolve 5-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent is important as it can influence chemical shifts.[1][10] For ¹⁹F NMR, deuterated acetone and acetonitrile often provide good peak splitting and shape.[10]

  • Internal Standard:

    • For ¹³C NMR: Tetramethylsilane (TMS) is the universally accepted internal standard, defining the 0 ppm reference point.[7]

    • For ¹⁹F NMR: A common reference is CFCl₃ (freon-11). Due to its volatility and environmental concerns, a sealed capillary containing CFCl₃ or a secondary standard like trifluoroacetic acid (TFA) or hexafluorobenzene (HFB) is often used.[3][10] The internal standard should be chemically inert and have a signal that does not overlap with the analyte signals.[10]

  • Sample Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the solution is free of any particulate matter.

Data Acquisition

Protocol 2: Acquiring a Standard 1D ¹⁹F NMR Spectrum

  • Spectrometer Setup: Insert the sample into the NMR magnet, lock the spectrometer on the deuterium signal of the solvent, and tune the ¹⁹F probe.[3]

  • Pulse Sequence: A simple pulse-acquire sequence, often with ¹H decoupling, is typically sufficient.[3]

  • Spectral Parameters:

    • Spectral Width: A wide spectral width of ~250 ppm is a good starting point if the chemical shifts are unknown.[3]

    • Transmitter Offset: Center the transmitter in the expected chemical shift region.

    • Acquisition Time: Set to at least 1-2 seconds for good resolution.[3]

    • Relaxation Delay (D1): A delay of 2-5 seconds is generally adequate. For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time.[3][11]

    • Number of Scans: Typically 16 to 128 scans are sufficient to achieve a good signal-to-noise ratio.[3]

  • Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

Protocol 3: Acquiring a ¹H-Decoupled 1D ¹³C NMR Spectrum

  • Spectrometer Setup: Similar to ¹⁹F NMR, insert the sample, lock, and tune the ¹³C probe.

  • Pulse Sequence: A standard pulse-acquire sequence with broadband ¹H decoupling is used to simplify the spectrum to singlets for each unique carbon.[7]

  • Spectral Parameters:

    • Spectral Width: Typically 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (often several hundred to thousands) is required compared to ¹⁹F NMR.

Interpreting the Spectra: A Comparative Analysis

Chemical Shifts (δ)
  • ¹³C Chemical Shifts: The chemical shift of a carbon atom in a fluoropyrazine derivative is primarily influenced by its hybridization and the electronegativity of neighboring atoms.[7] The fluorine atom causes a significant downfield shift (increase in ppm) for the directly attached carbon (C-F bond) and smaller, distance-dependent shifts for other carbons in the ring.

  • ¹⁹F Chemical Shifts: The ¹⁹F chemical shift is extremely sensitive to the electronic environment.[4][6] The position of the fluorine on the pyrazine ring and the nature of other substituents will cause significant variations in the ¹⁹F chemical shift, making it a powerful tool for distinguishing between isomers.

Coupling Constants (J)

The through-bond interaction between nuclear spins, known as J-coupling or spin-spin coupling, provides valuable information about the connectivity of atoms.

  • ¹³C-¹⁹F Coupling: The magnitude of the coupling constant between ¹³C and ¹⁹F is dependent on the number of bonds separating the two nuclei.

    • One-bond coupling (¹JCF): This is the largest coupling and is typically in the range of -240 to -320 Hz for fluoroaromatics.[3][12] The large magnitude of ¹JCF can sometimes make it challenging to identify these signals in a crowded spectrum.[13]

    • Two-bond coupling (²JCCF): Typically between +15 and +30 Hz.[3][12]

    • Three-bond coupling (³JCCCF): Usually in the range of +5 to +10 Hz.[3][12]

    • Long-range couplings: Couplings over more than three bonds are also often observed and can provide further structural information.[14]

  • ¹⁹F-¹H and ¹⁹F-¹⁹F Coupling: These couplings are invaluable for determining the relative positions of fluorine and hydrogen atoms on the pyrazine ring. The magnitude of these couplings depends on the number of intervening bonds and the dihedral angle.

Table of Typical ¹³C-¹⁹F Coupling Constants in Fluoroaromatics:

Coupling TypeTypical Range (Hz)
¹JCF240 - 320[3]
²JCCF15 - 30[3]
³JCCCF5 - 10[3]
⁴JCCCCF~3[12]

Advanced NMR Techniques

For complex structures, 2D NMR experiments are often necessary for unambiguous assignment of all signals.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates ¹H and ¹³C nuclei that are directly bonded.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C nuclei over two or three bonds, which is crucial for piecing together the carbon framework.

  • ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons and fluorine atoms, which is useful for determining stereochemistry.

  • ¹⁹F-¹³C HSQC/HMBC: These experiments can directly probe the connectivity between fluorine and carbon atoms.

Application in Drug Discovery: Fragment-Based Screening

¹⁹F NMR is a powerful tool in fragment-based drug discovery (FBDD).[15][16] By screening a library of fluorinated fragments against a biological target, changes in the ¹⁹F NMR spectrum, such as chemical shift perturbations or line broadening, can indicate binding.[3][15][16] This method is highly sensitive and can detect weak binding events.[16]

Experimental Workflow for ¹⁹F NMR Fragment-Based Screening:

FBDD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Prepare Target Protein Solution p2 Prepare Fluorinated Fragment Cocktails p1->p2 p3 Create Reference & Protein Samples p2->p3 a1 Acquire 1D 19F NMR Spectra p3->a1 Identical Conditions an1 Compare Protein vs. Reference Spectra a1->an1 an2 Identify Hits (CSP, Line Broadening) an1->an2

Caption: Workflow for ¹⁹F NMR-based fragment screening.

Conclusion

Both ¹³C and ¹⁹F NMR provide critical and complementary information for the analysis of fluoropyrazine derivatives. The high sensitivity and large chemical shift dispersion of ¹⁹F NMR make it an exceptional tool for initial characterization, isomer differentiation, and applications in drug discovery like fragment-based screening. ¹³C NMR, while less sensitive, provides direct information about the carbon skeleton and, through ¹³C-¹⁹F coupling, confirms the connectivity between carbon and fluorine atoms. A comprehensive structural elucidation of novel fluoropyrazine derivatives is best achieved by the synergistic use of both techniques, often supplemented by 2D NMR experiments.

References

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC. (n.d.).
  • ^(13)C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings - CaltechAUTHORS. (n.d.).
  • Application Notes and Protocols for 19F NMR Spectroscopy of Fluorinated Pyrazine Compounds - Benchchem. (n.d.).
  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (n.d.).
  • Fluorine NMR. (n.d.).
  • Ultrafast 19F MAS NMR 090222 revised. (n.d.).
  • CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. (2023, October 21).
  • 19Flourine NMR. (n.d.).
  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM. (2017, December 18).
  • A beginner's guide to 19F NMR and its role in drug screening - SciSpace. (2023, September 24).
  • Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs - PMC. (2023, June 20).
  • Probing (1)J(C-F) and (n)J(F-F) Spin-Spin Coupling Constants for Fluoroazines: An Ab Initio Theoretical Investigation - ResearchGate. (n.d.).
  • 13.10: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, March 19).
  • Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research - DTIC. (2023, November 5).
  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery - MDPI. (2024, December 5).
  • Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F) - ResearchGate. (n.d.).
  • Fluorine-19 Nuclear Magnetic Resonance - DTIC. (n.d.).
  • FLOURINE COUPLING CONSTANTS. (n.d.).
  • 13 C Chemical Shift Table. (n.d.).
  • C NMR Chemical Shifts (δ, ppm). (n.d.).
  • Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes - PubMed. (2025, January 9).
  • A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds - ACD/Labs. (n.d.).
  • 19F Coupling Constants Table - Organofluorine / Alfa Chemistry. (n.d.).

Sources

Comparative Guide to HPLC Purity Method Development for 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol. This fluorinated heterocyclic compound is a valuable building block in pharmaceutical research, making the accurate assessment of its purity critical for subsequent synthetic steps and ensuring the quality of final active pharmaceutical ingredients (APIs).[1] We will explore the rationale behind experimental choices, present comparative data, and provide a detailed, validated protocol.

Introduction: The Analytical Challenge

2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol presents a unique analytical challenge due to its structural characteristics. The molecule combines a polar ethan-1-ol side chain with a moderately hydrophobic fluoropyrazine core.[1] This amphiphilic nature can lead to poor peak shape and inadequate retention on conventional reversed-phase HPLC columns. Furthermore, potential impurities from its synthesis, such as starting materials (e.g., 2,6-difluoropyrazine), byproducts from nucleophilic aromatic substitution (SNAr) reactions, or degradation products, must be effectively separated.[2][3]

The objective of this guide is to develop a robust, specific, and reliable HPLC method capable of separating the main component from its potential process-related and degradation impurities, adhering to the principles outlined in international guidelines such as those from the International Council for Harmonisation (ICH).[4][5][6][7][8]

Experimental Design & Rationale

Our method development strategy follows a logical, multi-step process designed to systematically optimize the separation. This approach ensures that the final method is not only effective but also scientifically sound and validated.

MethodDevelopmentWorkflow A Analyte Characterization (Polarity, pKa, UV λmax) B Initial Screening: Column & Mobile Phase A->B Input C Optimization of Chromatographic Parameters B->C Select Best Candidates D Method Validation (ICH Q2(R2)) C->D Optimized Conditions E Final Purity Method D->E Validated Parameters

Caption: Overall workflow for HPLC method development.

Analyte Characterization

Understanding the physicochemical properties of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol is the first critical step.

  • Polarity : The presence of the hydroxyl group and the nitrogen atoms in the pyrazine ring imparts significant polarity. This suggests that a standard C18 column might not provide sufficient retention in highly aqueous mobile phases, a common issue with polar analytes that can lead to a phenomenon known as "phase collapse" or dewetting.[9][10][11]

  • UV Absorbance : The pyrazine ring is a chromophore. A UV scan is essential to determine the maximum absorbance wavelength (λmax) for optimal detector sensitivity.

Initial Screening: Column and Mobile Phase Selection

The goal of the initial screening is to identify a suitable stationary phase and mobile phase combination that provides good peak shape and retention for the main analyte.

Column Selection Rationale: Given the polar nature of the analyte, several column chemistries were evaluated to overcome the retention challenges associated with traditional C18 phases.

  • Conventional C18 : A standard choice for reversed-phase chromatography, but may show poor retention for polar compounds.[12]

  • Polar-Embedded C18 : These columns have a polar group embedded in the alkyl chain, making them more resistant to dewetting in highly aqueous mobile phases and improving retention for polar analytes.[10]

  • Phenyl-Hexyl : This phase offers alternative selectivity through π-π interactions with the aromatic pyrazine ring, which can be beneficial for separating structurally similar impurities.[13]

  • Hydrophilic Interaction Chromatography (HILIC) : This technique uses a polar stationary phase and a mobile phase with a high organic content, which can be very effective for retaining highly polar compounds.[9][14]

Mobile Phase Rationale: The mobile phase composition is a critical factor in achieving the desired separation.[15][16]

  • Organic Modifier : Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff.

  • Aqueous Phase : Buffered solutions are often necessary to control the ionization state of analytes and silanol groups on the silica surface, thereby improving peak shape. Formic acid is a common choice as it is volatile and compatible with mass spectrometry (MS).

Comparative Analysis of Chromatographic Conditions

The following table summarizes the results of the initial screening experiments. All experiments were conducted using a gradient elution from 5% to 95% acetonitrile in water (with 0.1% formic acid) over 20 minutes.

Stationary PhaseRetention Time (min)Tailing FactorTheoretical Plates (N)Observations
Conventional C18 (4.6 x 150 mm, 5 µm)2.81.92500Poor retention, significant peak tailing.
Polar-Embedded C18 (4.6 x 150 mm, 3.5 µm) 8.5 1.2 9500 Good retention, symmetrical peak shape.
Phenyl-Hexyl (4.6 x 150 mm, 5 µm)6.21.46800Moderate retention, good peak shape.
HILIC (Amide) (4.6 x 100 mm, 3 µm)12.11.111000Strong retention, excellent peak shape.

Method Optimization

With the Polar-Embedded C18 column selected, the next step involved fine-tuning the mobile phase composition and gradient to achieve optimal resolution between the main peak and any observed impurities.

MethodOptimization cluster_0 Initial Conditions cluster_1 Optimization Steps cluster_2 Evaluation Criteria A Polar-Embedded C18 Broad Gradient (5-95% ACN) B Adjust Gradient Slope (Shallow Gradient) A->B C Modify Mobile Phase pH (e.g., Ammonium Formate) B->C D Optimize Flow Rate & Temperature C->D E Resolution (Rs > 2.0) D->E F Peak Tailing (Tf < 1.5) D->F G Run Time D->G

Caption: Logical flow of the method optimization process.

Through systematic adjustments, including shallowing the gradient around the elution time of the main peak, the final optimized method was established.

Final Optimized & Validated HPLC Method

This protocol has been validated according to ICH Q2(R2) guidelines, demonstrating its suitability for its intended purpose.[4][6][8]

Chromatographic Conditions
ParameterCondition
Column Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile in Water
Gradient 10% B to 50% B over 15 min, then to 90% B over 2 min, hold for 3 min, return to 10% B over 1 min, and equilibrate for 4 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 272 nm
Injection Volume 10 µL
Sample Diluent 50:50 Water:Acetonitrile
Validation Summary

The method was validated for specificity, linearity, accuracy, precision, and robustness.

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank or known impurities.Peak purity > 99.5%
Linearity (r²) > 0.999r² ≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (RSD%) < 1.0%RSD ≤ 2.0%
Robustness No significant impact from minor changes in flow rate, temperature, and mobile phase composition.System suitability parameters met.

The validation results confirm that the method is accurate, precise, and reliable for the purity determination of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol.[4][5]

Conclusion

The development of a robust HPLC purity method for 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol requires a systematic approach that considers the physicochemical properties of the analyte. A standard C18 column proved inadequate for this polar compound. In contrast, a Polar-Embedded C18 stationary phase provided a successful combination of retention, peak shape, and resolution from potential impurities. The optimized and validated method presented in this guide is specific, accurate, and precise, making it suitable for routine quality control in a drug development setting. This systematic comparison demonstrates the importance of selecting the appropriate column chemistry as the foundation for successful HPLC method development for challenging polar compounds.

References

  • USP General Chapter <621> Chromatography. The United States Pharmacopeial Convention.

  • LIQUID CHROMATOGRAPHIC GRADIENT METHOD ALLOWANCES PROVIDED BY GENERAL CHAPTER, USP CHROMATOGRAPHY <621>. Waters Corporation.

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio.

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube.

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.

  • USP 621 Changes. Element Lab Solutions.

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech.

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation.

  • Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Waters Corporation.

  • <621> Chromatography - Harmonization. The United States Pharmacopeial Convention.

  • Waters Column Selection Guide for Polar Compounds. Waters Corporation.

  • Flavour chemistry and metabolic engineering of microbial synthetic pyrazines. National Center for Biotechnology Information.

  • How to choose reversed-phase HPLC column C18, C8, C4. GALAK Chromatography.

  • Column Selection for Reversed-Phase HPLC. LCGC International.

  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Chromatography Online.

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. Technology Networks.

  • Main reaction pathways for the formation of pyrazine derivatives. ResearchGate.

  • Chemical Transformation of Pyrazine Derivatives. Mor. J. Chem.

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International.

  • Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine-Glucose Amadori Compound. National Center for Biotechnology Information.

  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. MDPI.

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech.

  • 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol. Benchchem.

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Center for Biotechnology Information.

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences.

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

  • Development and validation of a HPLC method for the determination of chemical and radiochemical purity of O-(2-[18F]fluoroethyl-l-tyrosine ([18F]FET)). National Center for Biotechnology Information.

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.

  • Separation of aromatic fluoro-compound and aromatic nitro-compound. Google Patents.

  • Validation of an HPLC method for determination of chemical purity of [18F]fluoromisonidazole ([18F]FMISO). International Atomic Energy Agency.

  • Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate.

  • Trifluoromethoxypyrazines: Preparation and Properties. MDPI.

  • Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Wiley Online Library.

  • HPLC-DAD-ESI/MS and 2D-TLC Analyses of Secondary Metabolites from Selected Poplar Leaves and an Evaluation of Their Antioxidant Potential. MDPI.

  • HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. Scientific Research Publishing.

  • 2-(pyrazin-2-yl)ethan-1-ol. MilliporeSigma.

  • 2-(pyrazin-2-yl)ethan-1-ol. Sigma-Aldrich.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol, a compound of interest in pharmaceutical development due to the prevalence of the fluoropyrazine scaffold in medicinal chemistry.[1] Understanding its behavior under mass spectrometric conditions is crucial for its unambiguous identification, structural elucidation, and impurity profiling.

This document will compare the predicted fragmentation pathway of the title compound with its non-fluorinated analog, 2-(pyrazin-2-yloxy)ethan-1-ol, under positive-ion electrospray ionization (ESI) conditions. This comparative approach allows for a detailed examination of how the presence of an electronegative fluorine atom influences fragmentation, providing researchers with predictive insights for characterizing similar fluoro-substituted heterocyclic compounds.

Experimental Methodology: A Self-Validating Approach

To ensure the reliable characterization of these compounds, a robust LC-MS/MS methodology is proposed. The causality behind these choices is to achieve efficient ionization, good chromatographic separation, and controlled fragmentation for detailed structural analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is designed for a standard quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, providing high-resolution mass data.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1 mg of the reference standard in 1 mL of methanol to create a 1 mg/mL stock solution. Further dilute with 50:50 methanol:water to a final concentration of 1 µg/mL.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).[1]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.[1]

    • Column Temperature: 40 °C.[1]

    • Injection Volume: 5 µL.[1]

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI), positive ion mode.[1]

    • Scan Mode: Full scan MS followed by data-dependent MS/MS (TopN, where N=3).

    • Capillary Voltage: 3.5 kV.

    • Desolvation Gas Flow: 800 L/hr.[1]

    • Collision Gas: Argon.

    • Collision Energy: Ramped from 10-40 eV to ensure a wide range of fragments are produced.[1]

Experimental Workflow Diagram

The following diagram illustrates the logical flow from sample preparation to data analysis, ensuring a systematic and reproducible approach.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis cluster_data Data Analysis prep1 Dissolve Standard (1 mg/mL) prep2 Dilute to 1 µg/mL prep1->prep2 lc1 Inject 5 µL prep2->lc1 lc2 C18 Reverse Phase lc1->lc2 ms1 ESI+ Ionization lc2->ms1 ms2 Full Scan MS (Precursor Selection) ms1->ms2 ms3 Collision-Induced Dissociation (CID) ms2->ms3 ms4 High-Resolution MS/MS Scan ms3->ms4 data1 Identify [M+H]+ ms4->data1 data2 Analyze Fragmentation Pattern data1->data2 data3 Propose Structures data2->data3

Caption: General workflow for LC-MS/MS analysis.[1]

Results and Discussion: A Comparative Fragmentation Analysis

The fragmentation of a molecule in a mass spectrometer is not random; it is governed by the principles of chemical stability.[2] Energetically unstable molecular ions break into smaller, more stable pieces, including positive ions (which are detected) and uncharged radicals (which are not).[2] This section will dissect the fragmentation pathways of our target molecule and its non-fluorinated analog.

Part A: 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol
  • Molecular Formula: C₇H₈FN₃O₂

  • Monoisotopic Mass: 185.0601 Da

  • Protonated Molecule [M+H]⁺: m/z 186.0679

Upon collision-induced dissociation (CID), the protonated molecule is expected to fragment via several key pathways, primarily dictated by the stability of the pyrazine ring and cleavages around the ether linkage.[1][3]

Table 1: Predicted Major Fragment Ions for [C₇H₈FN₃O₂ + H]⁺

Predicted m/z Proposed Formula Proposed Fragmentation Notes
186.0679[C₇H₉FN₃O₂]⁺Protonated molecular ionThe precursor ion for MS/MS analysis.
142.0462[C₇H₇FN₂O]⁺Loss of CH₂O (Formaldehyde)Rearrangement and loss from the ethan-1-ol side chain.
127.0356[C₅H₄FN₂O]⁺Cleavage of the ether side chain, loss of C₂H₄OCleavage of the C-O bond adjacent to the pyrazine ring.
114.0305[C₅H₃FN₂]⁺6-Fluoropyrazin-2-yl cationCleavage of the ether bond (C-O). A major diagnostic ion.
97.0250[C₄H₂FN₂]⁺Loss of HCN from the pyrazine ring of m/z 124Ring fragmentation, characteristic of nitrogen heterocycles.

Proposed Fragmentation Pathway:

The primary fragmentation is initiated at the ether linkage, which is a common and energetically favorable cleavage point.[4][5] The stability of the aromatic pyrazine ring means that cleavage of the side chain is a dominant process.[3]

G cluster_path1 Pathway 1 cluster_path2 Pathway 2 parent [M+H]+ m/z 186.07 f1 m/z 114.03 [C5H3FN2]+ parent->f1 - C2H5O2 f3 m/z 127.04 [C5H4FN2O]+ parent->f3 - C2H4O f2 m/z 97.03 [C4H2FN2]+ f1->f2 -HCN

Sources

A Researcher's Guide to Identifying Pyrazine Ether Linkages Using IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous characterization of molecular structures is a foundational requirement for progress. The pyrazine ether linkage, a critical pharmacophore and functional unit in numerous compounds, presents a unique spectroscopic puzzle. This guide provides an in-depth, experimentally-grounded framework for identifying the infrared (IR) spectroscopic fingerprints of this moiety. We will dissect the constituent vibrations, compare them against common structural alternatives, and provide a self-validating protocol to ensure data integrity and interpretive confidence.

The Vibrational Signature: A Symphony of Ring and Linkage

The IR spectrum of a pyrazine ether is not monolithic; it is a superposition of the vibrational modes from the pyrazine ring and the ether (C-O-C) linkage. A successful interpretation hinges on recognizing the characteristic absorptions of each component and, most importantly, understanding how their electronic marriage shifts these frequencies. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring imparts a partial double-bond character to the aryl C-O bond, stiffening it. This electronic influence is the key to differentiating a pyrazine ether from its aliphatic or even other aromatic ether cousins.

Core Spectroscopic Fingerprints: Locating the Diagnostic Bands

The most fertile ground for identifying ethers in an IR spectrum is the 1300-1000 cm⁻¹ region, and pyrazine ethers are no exception. The primary diagnostic signal is the strong, asymmetric C-O-C stretching vibration.

Table 1: Key IR Absorption Frequencies for Pyrazine Ethers and Comparative Structures

Functional Group/Vibrational ModeTypical Wavenumber Range (cm⁻¹)IntensityNotes and Rationale
Pyrazine Ether (Aryl-O-Alkyl)
Asymmetric Aryl C-O Stretch1275 - 1200StrongThis band is found at a higher frequency than in dialkyl ethers due to resonance stiffening of the C-O bond by the aromatic pyrazine ring.[1][2] Its high intensity is due to the large change in dipole moment during the vibration.
Symmetric Alkyl C-O Stretch1075 - 1020Medium to StrongThis band is often present but can be less distinct and may overlap with other fingerprint region absorptions.[2]
Pyrazine Ring Modes
Ring Stretching (C=C, C=N)1610 - 1450Medium to StrongMultiple bands are characteristic of the pyrazine heterocycle. For example, 2-chloropyrazine shows ring stretching modes at 1607 cm⁻¹ and 1524 cm⁻¹.[3]
Aromatic C-H Stretching3100 - 3000Weak to MediumA common feature for aromatic systems, appearing just to the left of the 3000 cm⁻¹ mark. High-resolution studies place these modes near 3065 cm⁻¹.[4][5]
C-H Out-of-Plane Bending900 - 750StrongThe pattern of these strong bands can provide clues about the substitution pattern on the pyrazine ring.[3]
Comparative Structures
Dialkyl Ether (e.g., Diethyl Ether)1150 - 1070StrongThe C-O stretch is at a lower frequency due to the lack of resonance stabilization.[1][6][7]
Phenyl Alkyl Ether (e.g., Anisole)1275 - 1200 (Asym) & 1050 (Sym)StrongThe asymmetric stretch is in a similar region to pyrazine ethers, underscoring the need to identify pyrazine ring bands for positive identification.[2][7][8]

The NIST Chemistry WebBook provides a gas-phase IR spectrum for methoxypyrazine, which clearly shows a very strong band in the 1200-1250 cm⁻¹ region, consistent with the expected aryl C-O stretch.[9]

cluster_0 Electronic Influence on C-O Bond Pyrazine Pyrazine Ring (Electron Withdrawing) Oxygen Ether Oxygen (Lone Pair Delocalization) Pyrazine->Oxygen Inductive Effect (-I) Bond Aryl C-O Bond (Stiffened) Oxygen->Bond Resonance Effect (+R) Frequency Higher Frequency (Blue Shift) Bond->Frequency

Caption: Electronic effects leading to a blue shift in the pyrazine ether C-O stretch.

Experimental Protocol: A Self-Validating ATR-FTIR Workflow

To generate reliable and reproducible data, an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR) spectrometer is highly recommended. This method requires minimal sample preparation and provides excellent data quality.

Step-by-Step Methodology
  • Instrument Preparation & Validation:

    • Rationale: A thermally stable instrument minimizes baseline drift.

    • Action: Power on the FTIR spectrometer and allow it to warm up for at least 30-60 minutes.

  • ATR Crystal Cleaning:

    • Rationale: Any residue from previous samples will contaminate the spectrum.

    • Action: Clean the ATR crystal (e.g., diamond) with a soft, lint-free cloth dampened with a volatile solvent like isopropanol.

  • Background Spectrum Acquisition:

    • Rationale: This critical step subtracts the IR absorptions of atmospheric CO₂ and water vapor, as well as any intrinsic signal from the ATR crystal, from the final sample spectrum. This ensures that the resulting spectrum is solely that of the sample.

    • Action: With the clean crystal and the pressure arm down (if applicable), run a background scan (typically 16-32 co-added scans at 4 cm⁻¹ resolution).

  • Sample Application:

    • Rationale: Good contact between the sample and the ATR crystal is essential for a strong, high-quality signal.

    • Action: Place a small amount of the solid or liquid sample directly onto the center of the crystal. For solids, lower the pressure arm and apply consistent force to ensure intimate contact.

  • Sample Spectrum Acquisition:

    • Rationale: Co-adding multiple scans improves the signal-to-noise ratio, making weaker bands more discernible.

    • Action: Collect the sample spectrum using the same acquisition parameters as the background scan.

  • Data Processing and Cleaning:

    • Rationale: Post-processing ensures accurate peak identification.

    • Action: After acquisition, clean the sample from the ATR crystal. Process the spectrum by applying an ATR correction (if the software supports it) and performing a baseline correction if needed. Identify and label the wavenumbers of the key absorption bands.

Start Start WarmUp 1. Instrument Stabilization Start->WarmUp Clean 2. Clean ATR Crystal WarmUp->Clean Background 3. Acquire Background Clean->Background ApplySample 4. Apply Sample (Ensure Good Contact) Background->ApplySample AcquireSample 5. Acquire Sample Spectrum ApplySample->AcquireSample Process 6. Process Data (Corrections & Peak ID) AcquireSample->Process End End Process->End

Caption: A validated workflow for acquiring high-quality ATR-FTIR spectra.

Comparative Analysis: The Decisive Fingerprints

Positive identification requires not just finding expected peaks but also noting the absence of others.

  • Pyrazine Ether vs. Pyrazine Carboxylic Acid/Amide: Derivatives like pyrazine-2-carboxylic acid or its amides will show a very strong and prominent C=O (carbonyl) stretch in the 1750-1650 cm⁻¹ region.[10] The complete absence of this band is a strong indicator of the ether linkage.

  • Pyrazine Ether vs. an Alcohol: An alcohol will feature a very broad O-H stretching band in the 3600-3200 cm⁻¹ region. Ethers lack this feature, making this a straightforward point of differentiation.[1]

  • Pyrazine Ether vs. Phenyl Ether (e.g., Anisole): This is the most subtle comparison. Both will show the strong asymmetric aryl C-O stretch around 1250 cm⁻¹.[8] The definitive evidence for the pyrazine ether will be the presence of the characteristic pyrazine ring C=N and C=C stretching vibrations between 1610-1450 cm⁻¹.

Conclusion

The IR spectroscopic fingerprint for a pyrazine ether linkage is defined by a confluence of features: a strong, high-frequency asymmetric C-O-C stretch (1275-1200 cm⁻¹) and the characteristic set of absorptions belonging to the pyrazine ring. By employing a meticulous, self-validating experimental workflow and a comparative analytical approach, researchers can confidently and accurately identify this crucial functional group, ensuring the structural integrity of their molecules and advancing their scientific objectives.

References

  • Gabe, E. J., & Taylor, D. F. (1962). The Crystal and Molecular Structure of Pyrazine. Acta Crystallographica, 15(4), 343-349.
  • Fiveable. (2026, March 2). Spectroscopy of Ethers. Fiveable. [Link]

  • LibreTexts Chemistry. (n.d.). IR Spectroscopy of Hydrocarbons. [Source for aryl alkyl ether stretching frequencies].
  • Hewett, K. B., Shen, M., Brummel, C. L., & Philips, L. A. (1993). High Resolution Infrared Spectroscopy of Pyrazine and Naphthalene in a Molecular Beam. DTIC. [Link]

  • Breda, S., Reva, I., Lapinski, L., & Fausto, R. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 193-206.
  • Wax Studios. (n.d.). IR Spectra of Ether. [Link]

  • McMurry, J. (2023). Spectroscopy of Ethers. In Organic Chemistry (10th ed.). OpenStax. [Link]

  • NIST Chemistry WebBook. (n.d.). Pyrazine, 2-methoxy-3-methyl-. NIST Standard Reference Database Number 69. [Link]

  • Philips, L. A., et al. (1994). High resolution infrared spectroscopy of pyrazine and naphthalene in a molecular beam. The Journal of Chemical Physics, 100(6), 4067-4075.
  • Nzikayel, S., Ij, A., & Ec, A. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Medicinal Chemistry, 7(11). [Link]

  • LibreTexts Chemistry. (2024, September 30). 18.8: Spectroscopy of Ethers. [Link]

  • ResearchGate. (n.d.). Vibrational spectroscopic and quantum chemical study of the chlorine substitution of pyrazine. [Link]

  • NIST Chemistry WebBook. (n.d.). Pyrazine, methoxy-. NIST Standard Reference Database Number 69. [Link]

Sources

Validating the structure of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol vs isomers

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to the Structural Validation of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol: A Comparative Analysis Against Isomeric Impurities

In the landscape of pharmaceutical development and medicinal chemistry, the unequivocal confirmation of a molecule's structure is a non-negotiable cornerstone of safety, efficacy, and intellectual property. The seemingly minor transposition of a single atom can drastically alter a compound's biological activity, metabolic stability, and toxicity profile. 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol, a versatile fluorinated heterocyclic building block, exemplifies this principle. Its utility in constructing complex bioactive molecules is predicated on its precise structural identity.

However, synthetic routes, particularly those involving nucleophilic aromatic substitution on di-substituted pyrazine rings, are often prone to generating a mixture of constitutional isomers. These closely related impurities can be challenging to separate and identify, posing a significant risk to the integrity of research and the viability of a drug candidate.

This guide provides a comprehensive, multi-modal analytical strategy for the unambiguous structural validation of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol. We will move beyond a simple recitation of protocols to explain the underlying scientific rationale for each experimental choice. By integrating High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and a suite of Nuclear Magnetic Resonance (NMR) techniques, we will construct a self-validating workflow that ensures the highest degree of confidence in the final structural assignment.

The Isomeric Challenge

A common synthetic pathway to the target molecule involves the reaction of a dihalopyrazine with ethylene glycol. This process can readily lead to positional isomers. For this guide, we will consider the target molecule and its two most probable constitutional isomers:

  • Target Molecule: 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol

  • Isomer 1: 2-[(5-Fluoropyrazin-2-yl)oxy]ethan-1-ol

  • Isomer 2: 2-[(3-Fluoropyrazin-2-yl)oxy]ethan-1-ol

While all three share the same molecular formula (C₆H₇FN₂O₂) and molecular weight (158.13 g/mol ), the spatial arrangement of the fluorine atom and the oxy-ethanol side chain profoundly impacts their physicochemical properties and, consequently, their spectral signatures.

The Integrated Analytical Workflow

A robust validation strategy does not rely on a single technique but rather on the convergence of evidence from orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they form a powerful system for unambiguous identification.

G cluster_0 Synthesis & Purification cluster_1 Structural Validation Synthesis Crude Synthetic Product (Mixture of Isomers) Purification Preparative HPLC Synthesis->Purification HPLC Analytical HPLC (Purity & Separation) Purification->HPLC MS LC-MS/MS (Molecular Weight & Fragmentation) HPLC->MS Conclusion Validated Structure of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol HPLC->Conclusion NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Definitive Structure) MS->NMR MS->Conclusion NMR->Conclusion

Caption: Integrated workflow for the purification and structural validation of the target compound.

High-Performance Liquid Chromatography (HPLC): The Foundational Separation

Expertise & Rationale: Before detailed structural characterization can begin, we must first ensure the analytical sample is pure or, if it's a mixture, that we can resolve the individual components. HPLC is the premier technique for this purpose due to its high resolving power for structurally similar compounds. A reversed-phase C18 column is the logical starting point, as it effectively separates compounds based on differences in hydrophobicity. The subtle polarity differences between our target and its isomers, arising from the varied positions of the electronegative fluorine and oxygen atoms, are sufficient to allow for chromatographic separation.

Comparative HPLC Data (Hypothetical)
CompoundRetention Time (min)Resolution (Rs) vs. Target
Target: 2-[(6-F-pyrazin-2-yl)oxy]ethan-1-ol 12.5-
Isomer 1: 2-[(5-F-pyrazin-2-yl)oxy]ethan-1-ol 11.8> 2.0
Isomer 2: 2-[(3-F-pyrazin-2-yl)oxy]ethan-1-ol 13.2> 2.0

A resolution value (Rs) greater than 1.5 indicates baseline separation, which is considered sufficient for accurate quantification and isolation.

Experimental Protocol: HPLC Method for Isomer Separation
  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Start at 10% B, hold for 1 minute.

    • Linear gradient from 10% to 90% B over 20 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 10% B over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile.

Mass Spectrometry (MS): Confirming Identity and Probing Fragmentation

Expertise & Rationale: Mass spectrometry is indispensable for confirming the molecular formula and providing structural clues through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) will confirm that all separated peaks have the correct elemental composition. However, the true power of MS in isomer differentiation lies in tandem mass spectrometry (MS/MS). By inducing fragmentation, we create a unique "fingerprint" for each isomer. The stability of the pyrazine ring and the positions of the labile ether linkage and the fluorine atom will dictate the resulting fragmentation patterns.

G Parent [M+H]⁺ m/z 159.06 Frag1 Loss of C₂H₄O (-44 Da) Parent->Frag1 Frag2 Loss of C₂H₅O₂ (-61 Da) Parent->Frag2 Frag3 Loss of HF (-20 Da) Parent->Frag3 Product1 Fluoropyrazin-2-ol ion m/z 115.03 Frag1->Product1 Product2 Fluoropyrazinyl ion m/z 98.03 Frag2->Product2 Product3 [M+H-HF]⁺ m/z 139.05 Frag3->Product3

Caption: Predicted primary fragmentation pathway for 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol.

Comparative MS/MS Fragmentation Data (Predicted)
IonTarget: m/z (Proposed Fragment)Isomer 1: m/z (Proposed Fragment)Isomer 2: m/z (Proposed Fragment)
[M+H]⁺ 159.0618 (C₆H₈FN₂O₂⁺)159.0618 (C₆H₈FN₂O₂⁺)159.0618 (C₆H₈FN₂O₂⁺)
Fragment 1 115.0356 (Loss of C₂H₄O)115.0356 (Loss of C₂H₄O)115.0356 (Loss of C₂H₄O)
Fragment 2 98.0282 (Loss of C₂H₅O₂)Different relative intensityDifferent relative intensity
Fragment 3 85.0247 (Ring Cleavage)Unique m/z or absentUnique m/z or absent

The key differentiator in MS/MS will be the relative intensities and the presence/absence of unique daughter ions resulting from ring cleavages influenced by the fluorine's position.

Experimental Protocol: LC-MS/MS Analysis
  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) capable of HRMS and MS/MS.

  • LC Method: Use the HPLC method described in the previous section.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MS Scan Mode:

    • Full Scan (MS1): Scan range m/z 50-500 to detect the [M+H]⁺ ion.

    • Tandem MS (MS/MS): Data-dependent acquisition (DDA) targeting the ion at m/z 159.06.

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

  • Data Analysis: Extract the mass spectra for each chromatographically separated peak. Compare the fragmentation patterns against the predicted pathways for each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

Expertise & Rationale: While HPLC separates and MS confirms the mass, NMR provides the definitive connectivity map of the molecule. For differentiating these isomers, ¹H, ¹³C, and especially ¹⁹F NMR are essential. The chemical shifts and coupling constants (J-coupling) are exquisitely sensitive to the local electronic environment, which is uniquely defined for each isomer by the relative positions of the ring nitrogens, the fluorine atom, and the side chain.

  • ¹H NMR: The two protons on the pyrazine ring are the most informative. Their chemical shifts are dictated by the electron-withdrawing effects of the adjacent nitrogen and fluorine atoms. Critically, their coupling pattern (J-coupling) to each other and to the fluorine atom will be different in each isomer, providing a clear structural signature.

  • ¹³C NMR: The carbon spectrum provides two key pieces of information. First, the number of unique carbon signals confirms the molecule's symmetry. Second, the large chemical shifts and the magnitude of the carbon-fluorine coupling constants (¹JCF, ²JCF, etc.) are highly diagnostic for determining the fluorine's position on the ring.

  • ¹⁹F NMR: This is the most direct probe for the fluorine's environment. With its high sensitivity and vast chemical shift range, ¹⁹F NMR provides a single, sharp signal (coupled to nearby protons) whose chemical shift is a unique fingerprint for each isomer.

Comparative NMR Data (Predicted)
ParameterTarget: 2-[(6-F-pyrazin-2-yl)oxy]ethan-1-olIsomer 1: 2-[(5-F-pyrazin-2-yl)oxy]ethan-1-olIsomer 2: 2-[(3-F-pyrazin-2-yl)oxy]ethan-1-ol
Pyrazine ¹H Signals Two doublets (H-3, H-5)A singlet (H-3) and a doublet (H-6)Two doublets (H-5, H-6)
¹H-¹⁹F Coupling ³JHF and ⁴JHF observed³JHF and ⁴JHF observed²JHF and ³JHF observed
Pyrazine ¹³C Signals Four distinct signalsFour distinct signalsFour distinct signals
C-F Coupling (¹JCF) ~250-280 Hz for C-6~250-280 Hz for C-5~250-280 Hz for C-3
¹⁹F Chemical Shift (δ) Characteristic shift (e.g., -70 ppm)Significantly different shift (e.g., -85 ppm)Significantly different shift (e.g., -65 ppm)
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified sample (isolated via preparative HPLC) in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Ensure adequate spectral width to cover aromatic and aliphatic regions.

    • Optimize shimming for high resolution to clearly resolve coupling patterns.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a sufficient number of scans for a good signal-to-noise ratio due to the low natural abundance of ¹³C.

    • For quantitative analysis or observing C-F coupling, an inverse-gated decoupling experiment is required to suppress the Nuclear Overhauser Effect (NOE).

  • ¹⁹F NMR Acquisition:

    • Acquire a standard 1D fluorine spectrum (with or without proton decoupling).

    • Set the spectral width to cover the expected range for fluoroaromatic compounds (e.g., -60 to -100 ppm).

    • Use a known fluorine standard (e.g., CFCl₃ as an external reference) for accurate chemical shift referencing.

Conclusion: A Triad of Validation for Unquestionable Identity

The structural validation of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol against its constitutional isomers is a challenge that demands a rigorous and multi-faceted analytical approach. No single technique can provide the complete picture with absolute certainty.

  • HPLC provides the essential first step of physical separation and purity assessment.

  • Mass Spectrometry confirms the correct molecular formula for each separated component and offers a structural fingerprint through its fragmentation pattern.

  • NMR Spectroscopy , with its trifecta of ¹H, ¹³C, and ¹⁹F analysis, serves as the final arbiter, providing an unambiguous map of atomic connectivity and confirming the precise isomeric form.

By systematically applying this integrated workflow, researchers and drug development professionals can eliminate structural ambiguity. This ensures that subsequent biological, toxicological, and clinical studies are based on a molecular entity of known and verified identity, upholding the principles of scientific integrity and paving the way for successful therapeutic development.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid.
  • BenchChem. (2025).
  • SIELC Technologies. (2025).

A Comparative Guide to the Stability of Fluoropyrazine vs. Chloropyrazine Alcohols in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, pyrazine scaffolds are privileged structures, frequently incorporated into novel therapeutic agents due to their unique electronic properties and ability to engage in critical hydrogen bonding interactions. The strategic halogenation of these rings, particularly with fluorine and chlorine, offers a powerful tool to modulate a molecule's physicochemical properties, including metabolic stability, membrane permeability, and target binding affinity. However, the choice between a fluoro- or chloro-substituent on a pyrazine alcohol can have profound implications for the compound's inherent chemical stability, impacting everything from shelf-life to behavior in biological assays.

This guide provides an in-depth comparison of the stability of fluoropyrazine alcohols versus their chloropyrazine counterparts. We will delve into the underlying chemical principles governing their stability and provide detailed experimental protocols for researchers to conduct their own comparative assessments.

Theoretical Underpinnings of Stability: A Tale of Two Halogens

The stability of a molecule is fundamentally dictated by the strength of its chemical bonds and its susceptibility to various degradation pathways. When comparing fluoropyrazine and chloropyrazine alcohols, two key factors come into play: the carbon-halogen bond strength and the electronic effects of the halogen on the pyrazine ring.

The Carbon-Halogen Bond: A Decisive Factor in Thermal Stability

The carbon-fluorine (C-F) bond is recognized as the strongest single bond in organic chemistry, with a bond dissociation energy (BDE) significantly higher than that of a carbon-chlorine (C-Cl) bond. For instance, the BDE for a C-F bond in a simple molecule like methyl fluoride is approximately 115 kcal/mol, whereas for methyl chloride, it is around 83.7 kcal/mol.[1] This substantial difference in bond strength suggests that fluoropyrazine alcohols will exhibit greater thermal stability compared to their chloro-analogs.

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies (BDEs)

BondTypical BDE (kcal/mol)Implication for Pyrazine Alcohols
C-F~115Higher thermal stability, less prone to homolytic cleavage.
C-Cl~84Lower thermal stability, more susceptible to degradation at elevated temperatures.

Note: BDE values are generalized and can vary based on the specific molecular structure.

Electronic Effects and Susceptibility to Nucleophilic Attack

While the C-F bond is stronger, the high electronegativity of fluorine exerts a powerful electron-withdrawing effect on the pyrazine ring. This effect can make the ring more susceptible to nucleophilic aromatic substitution (SNAr), a common degradation pathway for electron-deficient heteroaromatics.[2][3] Conversely, chlorine is less electronegative, resulting in a less electron-deficient ring compared to the fluoro-derivative.

However, the rate of SNAr is also dependent on the ability of the halogen to act as a leaving group. Generally, the leaving group ability follows the trend I > Br > Cl > F.[2] This creates a nuanced situation where the fluorine atom strongly activates the ring for nucleophilic attack but is itself a poor leaving group. In contrast, chlorine is a better leaving group but activates the ring to a lesser extent. The overall stability towards nucleophiles will therefore be highly dependent on the reaction conditions and the nature of the nucleophile present.

Experimental Assessment of Stability

To provide a robust comparison, a series of experiments can be designed to probe the chemical and thermal stability of fluoropyrazine and chloropyrazine alcohols. The following protocols are designed to be self-validating and provide clear, quantifiable data.

Forced Degradation Studies: A Head-to-Head Comparison

Forced degradation studies are a cornerstone of stability assessment, providing insights into potential degradation pathways under stressed conditions.[4] A typical study would involve subjecting solutions of the fluoro- and chloropyrazine alcohols to various stress conditions.

Experimental Workflow for Forced Degradation

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solutions of fluoropyrazine alcohol and chloropyrazine alcohol in a suitable solvent (e.g., ACN:H2O) acid Acidic (e.g., 0.1 M HCl, 60°C) prep->acid Aliquot and subject to stress base Basic (e.g., 0.1 M NaOH, 60°C) prep->base Aliquot and subject to stress oxidative Oxidative (e.g., 3% H2O2, RT) prep->oxidative Aliquot and subject to stress thermal Thermal (e.g., 80°C in solution) prep->thermal Aliquot and subject to stress hplc HPLC-UV/MS analysis at time points (0, 2, 4, 8, 24h) acid->hplc Sample at intervals base->hplc Sample at intervals oxidative->hplc Sample at intervals thermal->hplc Sample at intervals quant Quantify parent compound and identify major degradants hplc->quant

Caption: Workflow for comparative forced degradation studies.

Protocol for Forced Degradation Study:

  • Solution Preparation: Prepare 1 mg/mL stock solutions of the test compounds in a 50:50 acetonitrile:water mixture.

  • Stress Conditions:

    • Acidic: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C.

    • Basic: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C.

    • Oxidative: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.

    • Thermal: Keep 1 mL of stock solution at 80°C.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Quench the acid and base samples with an equimolar amount of base and acid, respectively.

  • Analysis: Analyze all samples by HPLC-UV to determine the percentage of the parent compound remaining. Use HPLC-MS to identify the mass of any significant degradation products.

Expected Outcomes:

  • Thermal Stress: The chloropyrazine alcohol is expected to show a faster rate of degradation due to the weaker C-Cl bond.

  • Basic Conditions: Both compounds may be susceptible to degradation. The fluoropyrazine alcohol might be more susceptible to SNAr if the conditions are harsh enough to overcome the poor leaving group ability of fluoride.

  • Acidic and Oxidative Conditions: The relative stability will depend on the specific degradation pathways, which may involve the alcohol moiety or the pyrazine ring itself.

Thermal Stability Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative data on the thermal stability of solid materials.[5]

Protocol for TGA/DSC Analysis:

  • Place 5-10 mg of the solid sample (fluoropyrazine alcohol and chloropyrazine alcohol) in an alumina crucible.

  • Heat the sample from room temperature to a desired upper limit (e.g., 400°C) at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the mass loss as a function of temperature (TGA) and the heat flow (DSC).

Expected Outcomes:

The TGA curve for the fluoropyrazine alcohol is expected to show an onset of decomposition at a higher temperature compared to the chloropyrazinol alcohol, confirming its superior thermal stability in the solid state. The DSC can provide information on melting points and other thermal events.

Summary of Expected Stability Differences

Based on fundamental chemical principles, the following table summarizes the anticipated stability comparison between fluoropyrazine and chloropyrazine alcohols.

Table 2: Predicted Stability Comparison

Stability ParameterFluoropyrazine AlcoholChloropyrazine AlcoholRationale
Thermal Stability More Stable Less StableStronger C-F bond dissociation energy.[1]
Hydrolytic Stability (Neutral pH) Likely StableLikely StableAromatic halides are generally resistant to hydrolysis under neutral conditions.
Stability to Nucleophiles (SNAr) Potentially Less StablePotentially More StableThe highly electronegative fluorine atom makes the pyrazine ring more electron-deficient and susceptible to nucleophilic attack.[2][3] However, the poor leaving group ability of fluoride may counteract this.
Photostability Compound SpecificCompound SpecificRequires experimental evaluation.

Conclusion for the Practicing Scientist

The choice between a fluoropyrazine and a chloropyrazine alcohol in a drug discovery program is not trivial and has significant consequences for compound stability.

  • Fluoropyrazine alcohols are predicted to offer superior thermal stability , which can be advantageous for long-term storage and formulation. However, their enhanced susceptibility to nucleophilic attack under certain conditions (e.g., in the presence of strong nucleophiles or at basic pH) must be carefully evaluated.

  • Chloropyrazine alcohols , while likely less thermally stable, may exhibit greater stability towards nucleophilic degradation due to the lower electron-withdrawing nature of chlorine compared to fluorine.

Ultimately, the optimal choice will depend on the specific application, the anticipated storage and handling conditions, and the biological environment the molecule will encounter. The experimental protocols outlined in this guide provide a framework for making an informed, data-driven decision in your research and development endeavors.

References

  • MDPI. Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. [Link]

  • Royal Society of Chemistry. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A. [Link]

  • National Center for Biotechnology Information. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC. [Link]

  • ACS Publications. Shape-Matching and Halogen Bonding in Chiral Pyrazine-Allene Hosts: Confining an Unstable Guest Conformation | Organic Letters. [Link]

  • Reddit. Why is fluorine less stable than Chlorine when it has a negative charge? Why does atomic radius affect that? : r/OrganicChemistry. [Link]

  • National Center for Biotechnology Information. Shape-Matching and Halogen Bonding in Chiral Pyrazine-Allene Hosts: Confining an Unstable Guest Conformation - PMC. [Link]

  • ResearchGate. Degradation behaviors of Isopropylphenazone and Aminopyrine and their genetic toxicity variations during UV/chloramine treatment | Request PDF. [Link]

  • Egyptian Drug Authority. Stability Study Protocol. [Link]

  • National Center for Biotechnology Information. Atomistic Insights into Fluorinated/Chlorinated Ether-Based LHCEs on Lithium Metal: Decomposition Mechanisms via Multiscale Simulations - PubMed. [Link]

  • National Center for Biotechnology Information. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed. [Link]

  • Aakash Institute. Reactions of Haloarenes: Nucleophilic Substitution Reactions, Reaction with Metals, Practice Problems and Frequently Asked Questions(FAQs) in Chemistry. [Link]

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]

  • National Center for Biotechnology Information. A protocol for testing the stability of biochemical analytes. Technical document - PubMed. [Link]

  • Wikipedia. Carbon–fluorine bond. [Link]

  • ResearchGate. Stability Testing of Pharmaceutical Products. [Link]

  • Master Organic Chemistry. Bond Strengths And Radical Stability. [Link]

  • PubChem. (6-chloropyrazin-2-yl)methanol (C5H5ClN2O) - PubChemLite. [Link]

  • ResearchGate. (PDF) Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. [Link]

  • University of Toronto. Bond Dissociation Energies. [Link]

  • National Institute of Standards and Technology. Bond dissociation energies. [Link]

  • Quimica Organica. Nucleophilic substitution reactions in pyridine. [Link]

  • Wired Chemist. Common Bond Energies (D). [Link]

  • Chemguide. What is nucleophilic substitution?. [Link]

  • PubChem. (6-Fluoropyridin-2-yl)methanol | C6H6FNO | CID 12045263. [Link]

  • Royal Society of Chemistry. Electrochemical instability of highly fluorinated tetraphenyl borates and syntheses of their respective biphenyls - Chemical Communications (RSC Publishing). [Link]

  • ResearchGate. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. [Link]

  • CK-12 Foundation. Nucleophilic Substitution Reactions - Haloalkanes. [Link]

  • Rasayan Journal of Chemistry. green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. [Link]

  • ACS Publications. Electrochemically Direct Fluorination Functionalization of Styrenes with Different Fluorine Source: Access to Fluoroalkyl Derivatives | The Journal of Organic Chemistry. [Link]

  • MDPI. Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review. [Link]

  • Royal Society of Chemistry. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. [Link]

  • ResearchGate. Hydrolytic stability of selected pharmaceuticals and their transformation products | Request PDF. [Link]

  • National Center for Biotechnology Information. Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2 - PubMed. [Link]

  • ResearchGate. Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries | Request PDF. [Link]

  • ResearchGate. (PDF) Fluorinated alcohols as solvents, co-solvents and additives in homogeneous catalysis. [Link]

  • The Innovation. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. [Link]

  • National Center for Biotechnology Information. Base-Induced Instability of Fluorotelomer Alcohols - PMC. [Link]

  • ResearchGate. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. [Link]

  • National Center for Biotechnology Information. Degradation of the tricyclic antipsychotic drug chlorpromazine under environmental conditions, identification of its main aquatic biotic and abiotic transformation products by LC-MSn and their effects on environmental bacteria - PubMed. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

Sources

Advanced Crystal Structure Determination of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter flexible, fluorinated pharmaceutical intermediates that present significant crystallographic challenges. 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol (CAS: 1989659-45-1) is a prime example. This molecule features a rigid fluorinated diazine core coupled with a highly flexible ether-linked ethanol side chain[1]. While the primary alcohol and pyrazine nitrogens form strong intermolecular hydrogen-bond networks, the conformational flexibility of the ethan-1-ol moiety often leads to polymorphism, twinning, or precipitation as an intractable microcrystalline powder.

When traditional crystallization fails, researchers must pivot from standard techniques to advanced diffraction methodologies. This guide objectively compares the performance, underlying mechanics, and experimental workflows of Single-Crystal X-ray Diffraction (SCXRD), Microcrystal Electron Diffraction (MicroED), and Powder X-ray Diffraction (PXRD) with Rietveld refinement for resolving the structure of this specific synthon.

Mechanistic Analysis of Diffraction Techniques

To select the appropriate analytical instrument, one must understand the physical causality governing how different radiation sources interact with 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol.

Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard

SCXRD relies on the scattering of X-ray photons by the electron cloud of the target molecule[2]. Because X-rays interact weakly with matter, achieving a sufficient signal-to-noise ratio requires a highly ordered, large single crystal (typically >10 µm in all dimensions). For 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol, if a large crystal can be grown, SCXRD provides unambiguous sub-angstrom resolution, effortlessly mapping the hydrogen-bond donor/acceptor geometry of the terminal hydroxyl group.

Microcrystal Electron Diffraction (MicroED): The Nanocrystal Champion

When the compound stubbornly precipitates as a fine powder, MicroED is the superior alternative[3]. Causality: Unlike X-rays, electrons interact with the electrostatic potential of the crystal lattice (both the positively charged nuclei and the electron cloud). This interaction is 104 to 105 times stronger than X-ray scattering[4]. Consequently, MicroED can extract high-resolution 3D diffraction data from crystals as small as 100 nanometers—a billionth the volume required for SCXRD[5].

PXRD with Rietveld Refinement: The Bulk Phase Solver

If the sample is a bulk polycrystalline powder and individual nanocrystals cannot be isolated for MicroED, PXRD is deployed. Causality: A powder pattern is a 1D compression of 3D reciprocal space. Solving the structure requires direct-space global optimization (e.g., simulated annealing) to test millions of molecular conformations of the flexible ethan-1-ol chain against the experimental diffraction peaks[6]. Because flexible molecules can yield mathematically plausible but chemically impossible false minima, the Rietveld refinement must be coupled with dispersion-corrected Density Functional Theory (DFT-D) to validate the thermodynamic stability of the solved polymorph[7][8].

DecisionTree Start Sample: 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol Q1 Maximum Crystal Dimension? Start->Q1 SCXRD SCXRD (In-house Diffractometer) Q1->SCXRD > 10 µm Q2 Sample Morphology? Q1->Q2 < 1 µm MicroED MicroED (Cryo-TEM Platform) Q2->MicroED Isolatable Nanocrystals PXRD PXRD + DFT-D (Synchrotron/Lab X-ray) Q2->PXRD Bulk Polycrystalline Mixture

Fig 1: Decision matrix for selecting a crystallographic technique based on sample morphology.

Quantitative Performance Comparison

The following table summarizes the expected performance metrics for determining the crystal structure of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol using the three methodologies.

ParameterSCXRDMicroEDPXRD + Rietveld + DFT-D
Minimum Sample Size > 10 µm (Single Crystal)~100 nm (Nanocrystal)~5–10 mg (Bulk Powder)
Scattering Source X-ray Photons (Cu/Mo Kα)Electrons (200 kV)X-ray Photons (Cu Kα)
Typical Resolution 0.70 – 0.84 Å0.80 – 1.00 Å1.20 – 1.50 Å (Derived)
Hydrogen Atom Location Directly observed (often)Calculated / InferredCalculated via DFT-D
Primary Reliability Metric R1​<5% R1​≈10−15% Rwp​<10% & DFT Energy
Absolute Configuration Yes (Flack Parameter)Yes (via Chiral Salt/Cocrystal)[9]No (Requires external data)
Throughput / Speed Days to Weeks (Growth)< 1 Day (No Growth Req.)[3]Days (Complex Computation)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems. Each protocol includes a critical checkpoint to prevent the propagation of false structural models.

Protocol A: MicroED Workflow for Nanocrystalline Powders

This protocol is ideal when 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol yields only a fine precipitate.

  • Sample Preparation: Grind <1 mg of the dry powder and dust it onto a carbon-coated copper TEM grid. Plunge-freeze the grid in liquid ethane. Causality: Cryo-cooling mitigates the severe radiation damage caused by the electron beam on organic molecules.

  • Data Collection: Insert the grid into a 200 kV Cryo-TEM equipped with a direct electron detector (e.g., Falcon 4). Locate a target nanocrystal and apply a continuous rotation of 0.5°/s under low-dose conditions (<0.01 e−/A˚2/s )[3].

  • Integration & Scaling: Process the diffraction frames using DIALS or XDS.

  • Structure Solution: Use direct methods (e.g., SHELXT) to solve the phase problem. The heavy atoms (F, O, N, C) of the pyrazine and ethanol chain will appear in the electrostatic potential map.

  • Kinematical Refinement: Refine the model using SHELXL.

    • Self-Validation Checkpoint: Evaluate the internal agreement factor ( Rint​ ). If Rint​>25% , the crystal is likely twinned or suffering from dynamical scattering (multiple scattering events). The data must be discarded, and a thinner crystal (<200 nm thick) must be selected for a new collection.

MicroED_Workflow Prep Sample Prep (Cryo-TEM Grid) Data Data Collection (Continuous Rotation) Prep->Data Process Data Processing (DIALS / XDS) Data->Process Solve Structure Solution (Direct Methods) Process->Solve Refine Kinematical Refinement (SHELXL) Solve->Refine

Fig 2: Standardized MicroED workflow for nanocrystalline pharmaceutical intermediates.

Protocol B: PXRD Structure Solution with DFT-D Validation

When dealing with bulk polymorphic mixtures of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol where individual nanocrystals cannot be isolated.

  • Data Acquisition: Pack the powder into a 0.3 mm borosilicate capillary. Collect high-resolution PXRD data using Cu-Kα1 radiation ( λ=1.5406 Å) from 2θ=2∘ to 50∘ [10].

  • Indexing: Use the dichotomy method (e.g., DICVOL) to determine the unit cell parameters and space group.

  • Direct-Space Optimization: Input a 3D molecular model of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol into a global optimization program (e.g., FOX). Allow the ethan-1-ol side chain to rotate freely around the ether linkage. Run simulated annealing (20 million trials) to find the structural model that best fits the experimental powder pattern[8].

  • Rietveld Refinement: Refine the best model against the experimental data using FullProf, applying rigid body restraints to the pyrazine ring[8][10].

  • DFT-D Validation: Export the refined coordinates and perform a dispersion-corrected Density Functional Theory (DFT-D) geometry optimization.

    • Self-Validation Checkpoint: Compare the Rietveld Rwp​ value with the DFT energy landscape. As demonstrated in literature, poor-quality PXRD data can yield multiple chemically plausible solutions with acceptable Rwp​ values[7]. If the DFT-D optimization causes the lattice to spontaneously rearrange or results in a highly unfavorable energy state, the Rietveld solution is a false minimum and must be rejected.

Conclusion

For highly flexible, functionalized heterocycles like 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol, the choice of crystallographic technique dictates the success of the structural elucidation. While SCXRD remains the undisputed gold standard for absolute structural accuracy, the reality of pharmaceutical synthesis often yields intractable powders. In these scenarios, MicroED provides the most rapid and reliable path to a 3D structure by exploiting the strong scattering physics of electrons[4]. Conversely, PXRD remains a powerful tool for bulk phase analysis, provided that rigorous computational safeguards (DFT-D) are employed to prevent the misassignment of polymorphic states[7][8].

References

  • Creative Biostructure. "SCXRD vs MicroED Comparison for Crystallography Research". Creative Biostructure. URL: [Link]

  • XtalPi. "Crystal structure determination with SCXRD & MicroED". XtalPi. URL: [Link]

  • Schlesinger et al. "Solving molecular compounds from powder diffraction data: are results always reliable?". IUCrJ (via PMC). URL: [Link]

  • MtoZ Biolabs. "MicroED for New Material Analysis Service". MtoZ Biolabs. URL: [Link]

  • Xu, H. "Frontiers Seminar - 3DED / MicroED for crystal structure determination". University of Queensland. URL: [Link]

  • Dinnebier et al. "Improving the Accuracy of Small-Molecule Crystal Structures Solved from Powder X-Ray Diffraction Data". ResearchGate. URL: [Link]

  • MDPI. "DFT–Assisted Structure Determination from Powder X-ray Diffraction Data of a New Zonisamide/ϵ-Caprolactam Cocrystal". MDPI. URL: [Link]

  • Boldyreva et al. "Structure solution and refinement from powder or single-crystal diffraction data? Pros and cons". Cambridge University Press. URL: [Link]

  • Jones et al. "Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation". Chemical Science (via PMC). URL: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This document is structured to provide clear, actionable guidance that goes beyond mere procedural steps, explaining the rationale behind each recommendation to foster a culture of safety and environmental stewardship within your laboratory.

Hazard Assessment and Waste Characterization

The foundational step in any chemical waste disposal plan is a thorough understanding of the potential hazards. In the absence of a specific SDS, a risk assessment based on the compound's structure is imperative.

  • Fluorinated Organic Compound: The presence of a carbon-fluorine bond suggests high thermal stability.[2][3] Incomplete combustion of such compounds can lead to the formation of hazardous byproducts like hydrogen fluoride.[4] Therefore, high-temperature incineration is the preferred disposal method for many fluorinated organic compounds.[2][3]

  • Heterocyclic Aromatic Amine: The pyrazine ring contains nitrogen atoms, which can form nitrogen oxides (NOx) upon combustion.

  • Alcohol Functional Group: The ethan-1-ol moiety imparts some degree of water solubility and is a flammable group.

  • Aquatic Toxicity: A safety data sheet for a structurally related compound indicates that it is very toxic to aquatic life with long-lasting effects.[5] It is prudent to assume that 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol may exhibit similar environmental hazards.

Based on this assessment, waste containing 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol must be classified as hazardous chemical waste.

Data Presentation: Key Disposal Parameters

ParameterRecommendationRationale
Waste Classification Hazardous Chemical WasteBased on structural alerts (fluorinated organic, heterocyclic amine) and potential for aquatic toxicity.
Primary Disposal Method High-Temperature IncinerationTo ensure the complete destruction of the stable carbon-fluorine bond and prevent the formation of hazardous byproducts.[2][3]
Container Material High-Density Polyethylene (HDPE) or other compatible plasticTo prevent breakage and ensure chemical compatibility. Glass should be avoided for primary waste collection where possible to minimize the risk of breakage.
Labeling Requirements "Hazardous Waste," full chemical name, hazard pictograms (e.g., environmental hazard), date, and generator information.[6][7]To comply with regulations and ensure safe handling by waste management personnel.
Segregation Store separately from strong acids, bases, and oxidizing agents.[8]To prevent potentially violent reactions or the release of toxic gases.
Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe and compliant disposal of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol from the point of generation to its final removal by a licensed waste contractor.

Before handling the chemical or its waste, ensure appropriate PPE is worn, including:

  • Safety goggles or a face shield.

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat.

Proper segregation is crucial to prevent dangerous chemical reactions.[8]

  • Designated Waste Container: Establish a dedicated, properly labeled waste container for 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol and any materials contaminated with it (e.g., pipette tips, contaminated gloves).

  • Avoid Mixing: Do not mix this waste with other waste streams, particularly acidic, basic, or oxidizing waste.[8]

The choice of container is critical for safe storage and transport.

  • Primary Container: Use a leak-proof container made of a compatible material, such as HDPE.[9] Ensure the container has a secure screw-top cap.[8]

  • Fill Level: Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[9]

  • Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks.[10]

Accurate and clear labeling is a regulatory requirement and a key safety feature.[6][7] The label must include:

  • The words "Hazardous Waste."[6][7]

  • The full chemical name: "2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol." Do not use abbreviations or chemical formulas.[6]

  • An accurate estimation of the concentration and volume.

  • The date of waste generation.[7]

  • The name and contact information of the principal investigator or laboratory supervisor.[7]

  • Appropriate hazard pictograms (e.g., an exclamation mark for irritant, and the environmental hazard symbol).

Laboratories that generate hazardous waste must have a designated Satellite Accumulation Area (SAA).[6][8]

  • Location: The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.[6]

  • Container Closure: Waste containers in the SAA must be kept securely capped at all times, except when adding waste.[6][8]

  • Inspection: Inspect the SAA weekly for any signs of leaks or container degradation.[6][8]

Hazardous chemical waste must be disposed of through a licensed and reputable hazardous waste disposal company.[3]

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures and contracts with waste disposal vendors.[6][7]

  • Waste Pickup Request: Follow your institution's protocol for requesting a waste pickup. This typically involves submitting a form detailing the contents of the waste container.[6]

  • Documentation: Retain all documentation related to the waste disposal, including the waste manifest provided by the disposal company, as this is a legal requirement.[3]

Visualization: Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs EHS & Vendor Interaction A Waste Generation (2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol) B Wear Appropriate PPE A->B C Segregate Waste (Avoid Incompatibles) B->C D Properly Containerize & Label (HDPE, <90% Full, Secondary Containment) C->D E Store in Satellite Accumulation Area (SAA) D->E F Contact EHS for Waste Pickup E->F G Licensed Vendor Transports Waste F->G H Maintain Disposal Records (Waste Manifest) G->H I Final Disposal: High-Temperature Incineration G->I

Caption: Disposal workflow for 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol.

By adhering to these procedures, you can ensure the safe and compliant disposal of 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol, thereby protecting yourself, your colleagues, and the environment. It is the responsibility of every researcher to integrate these best practices into their daily laboratory operations.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • OSHA Hazardous Waste Disposal Guidelines. CDMS. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • How to Dispose of Chemical Waste. Stony Brook University Environmental Health and Safety. [Link]

  • Management of Waste. Prudent Practices in the Laboratory. National Institutes of Health. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency. [Link]

  • SAFETY DATA SHEET. Cytiva. [Link]

  • SAFETY DATA SHEET. Regulations.gov. [Link]

  • Safety Data Sheet. YSI. [Link]

  • OSHA Secondary Containment Requirements for Chemical Storage. Palmetto Industries. [Link]

  • Introduction to Hazardous Waste Management. [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration. [Link]

  • Guide to the Safe Handling of Fluoropolymer Resins. [Link]

  • Guidelines for Disposing of PFAs. MCF Environmental Services. [Link]

  • Fluorine Safety. University of California, Santa Barbara. [Link]

  • EU - Safety data sheet. [Link]

  • 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-ol. PubChemLite. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.